molecular formula C8H12O2 B1415077 (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane CAS No. 436097-28-8

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Cat. No.: B1415077
CAS No.: 436097-28-8
M. Wt: 140.18 g/mol
InChI Key: XILWRCNCTWJUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethoxyprop-1-ynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWRCNCTWJUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#CC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652127
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436097-28-8
Record name (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document extrapolates from established chemical principles and data on related structures to detail its synthesis, physicochemical properties, and potential applications. The guide emphasizes the strategic combination of a cyclopropane ring, a reactive alkyne, and a protected aldehyde functionality (as a dimethyl acetal), positioning this molecule as a versatile building block in medicinal chemistry. We will delve into proposed synthetic routes, predictive characterization data, and the scientific rationale for its utility in creating novel therapeutics.

Introduction: The Strategic Value of a Unique Trifecta

This compound incorporates three key functional motifs that are highly valued in modern drug discovery:

  • The Cyclopropane Ring: This small, strained carbocycle is increasingly utilized to enhance the pharmacological properties of drug candidates. Its rigid, three-dimensional structure can improve binding potency and selectivity, while its unique electronic character can enhance metabolic stability and membrane permeability. The cyclopropyl group is often employed as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to fine-tune a molecule's properties.[1]

  • The Alkyne Linker: The carbon-carbon triple bond provides a rigid, linear linker that is valuable for positioning functional groups in a specific orientation for optimal target engagement. Terminal alkynes, in particular, are versatile handles for a variety of chemical transformations, including "click" chemistry and Sonogashira couplings, allowing for the facile introduction of further molecular complexity.[2][3]

  • The Masked Aldehyde (Dimethyl Acetal): The dimethoxypropyl group serves as a stable protecting group for a propionaldehyde functionality. Acetals are robust under basic, nucleophilic, and reducing conditions, allowing for selective reactions at other parts of the molecule.[4] The aldehyde can be unmasked under mild acidic conditions, providing a reactive handle for further derivatization, such as reductive amination or Wittig reactions.

This unique combination makes this compound a promising scaffold for the synthesis of complex molecules with potential therapeutic applications.

Proposed Synthesis and Methodology

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The key steps would involve the formation of a cyclopropylacetylene precursor followed by its coupling to a protected aldehyde fragment.

Synthesis of the Cyclopropylacetylene Intermediate

One common method for the synthesis of cyclopropylacetylene involves the cyclization of 5-chloro-1-pentyne using a strong base like n-butyllithium.[2] This one-pot reaction proceeds via metallation of the terminal alkyne followed by intramolecular cyclization.[5]

Coupling and Functionalization

With cyclopropylacetylene in hand, the dimethoxypropyl moiety can be introduced. A robust method would be a Sonogashira coupling reaction between cyclopropylacetylene and a suitable halo-acetal, such as 3-bromo-1,1-dimethoxypropane. This palladium- and copper-catalyzed cross-coupling is highly efficient for forming C(sp)-C(sp2) bonds and is tolerant of a wide range of functional groups.[6][7]

An alternative approach could involve the deprotonation of cyclopropylacetylene to form the corresponding acetylide, which can then act as a nucleophile to displace a leaving group on a 3,3-dimethoxypropyl electrophile.

Below is a proposed workflow for the synthesis:

G cluster_0 Part 1: Synthesis of Cyclopropylacetylene cluster_1 Part 2: Coupling Reaction 5-Chloro-1-pentyne 5-Chloro-1-pentyne Cyclopropylacetylide anion Cyclopropylacetylide anion 5-Chloro-1-pentyne->Cyclopropylacetylide anion n-BuLi, Cyclohexane Cyclopropylacetylene Cyclopropylacetylene Cyclopropylacetylide anion->Cyclopropylacetylene Quench (e.g., NH4Cl) Target Molecule This compound Cyclopropylacetylene->Target Molecule Sonogashira Coupling3-Bromo-1,1-dimethoxypropanePd catalyst, Cu(I) cocatalyst, Amine base G cluster_deprotection Acetal Deprotection cluster_derivatization Aldehyde Derivatization Target This compound Deprotected Cyclopropylpropynal Target->Deprotected Mild Acid (e.g., aq. HCl, PTSA) Amine Primary/Secondary Amine Derivative Deprotected->Amine Reductive Amination Alcohol Primary Alcohol Deprotected->Alcohol Reduction (e.g., NaBH4) Alkene Alkene Derivative Deprotected->Alkene Wittig Reaction G cluster_0 Common Structural Motifs in Drugs gem-dimethyl gem-Dimethyl Cyclopropane Cyclopropane Ring (Bioisostere) gem-dimethyl->Cyclopropane mimics steric bulk Phenyl Phenyl Ring Phenyl->Cyclopropane improves metabolic stability Alkene Alkene Alkene->Cyclopropane provides conformational rigidity

Sources

An In-Depth Technical Guide to the Synthesis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the Seyferth-Gilbert homologation of cyclopropanecarboxaldehyde to form ethynylcyclopropane, followed by metallation and subsequent reaction with a suitable electrophile to introduce the dimethoxyacetal moiety. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and safety considerations.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a strained cyclopropane ring and a protected propargyl aldehyde functionality. This unique combination makes it an attractive intermediate for the synthesis of complex molecular architectures. The cyclopropane moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the masked aldehyde allows for a wide range of subsequent chemical transformations.

The synthetic strategy outlined herein is a two-step process commencing with the readily available cyclopropanecarboxaldehyde. The core of this approach is the formation of the terminal alkyne, ethynylcyclopropane, which then serves as a nucleophile to introduce the dimethoxypropyl group.

Logical Flow of the Synthetic Pathway

Synthesis_Flow A Cyclopropanecarboxaldehyde B Ethynylcyclopropane A->B Seyferth-Gilbert Homologation C This compound B->C Alkynylation D Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) D->B E 1. n-BuLi 2. 2-(Bromomethyl)-1,3-dioxolane (as a surrogate for dimethoxypropynal bromide) E->C

Caption: Overall synthetic strategy for this compound.

Synthesis of Ethynylcyclopropane via Seyferth-Gilbert Homologation

The conversion of an aldehyde to a terminal alkyne is a powerful transformation in organic synthesis. The Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann modification of the reagent, provides a mild and efficient method for this one-carbon extension.[1][2][3]

Mechanism of the Ohira-Bestmann Reaction

The reaction proceeds through the in-situ generation of dimethyl (diazomethyl)phosphonate from dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base, typically potassium carbonate or potassium hydroxide in methanol.[2] The resulting diazomethylphosphonate anion then attacks the aldehyde to form a betaine intermediate. This intermediate undergoes intramolecular cyclization to an oxaphosphetane, which then fragments to yield the desired alkyne and a phosphate byproduct.

Ohira_Bestmann_Mechanism cluster_0 Reagent Activation cluster_1 Reaction with Aldehyde OB_reagent Dimethyl (1-diazo-2-oxopropyl)phosphonate DAMP_anion Dimethyl (diazomethyl)phosphonate anion OB_reagent->DAMP_anion K2CO3, MeOH Betaine Betaine Intermediate DAMP_anion->Betaine Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkyne Ethynylcyclopropane Oxaphosphetane->Alkyne Fragmentation

Caption: Mechanism of the Ohira-Bestmann reaction for ethynylcyclopropane synthesis.

Experimental Protocol: Synthesis of Ethynylcyclopropane

Materials:

  • Cyclopropanecarboxaldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)[2]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature due to the volatility of ethynylcyclopropane.

  • Purify the crude product by distillation to afford pure ethynylcyclopropane as a colorless liquid.[4]

Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

Synthesis of this compound

With ethynylcyclopropane in hand, the next step involves the introduction of the dimethoxypropyl moiety. This is achieved by deprotonating the terminal alkyne with a strong base to form a potent nucleophile, which is then quenched with a suitable electrophile.

Metallation and Alkylation

The terminal proton of ethynylcyclopropane is acidic and can be readily removed by a strong base such as n-butyllithium (n-BuLi) to generate a lithium cyclopropylacetylide. This nucleophile can then undergo an Sₙ2 reaction with an appropriate electrophile. For the synthesis of the target molecule, an electrophile equivalent to a 2,2-dimethoxyethyl cation is required. A practical choice for this is 2-(bromomethyl)-1,3-dioxolane, which can be considered a protected form of bromoacetaldehyde. The resulting product can then be trans-acetalized to the desired dimethyl acetal. A more direct, albeit potentially less stable, electrophile would be 1-bromo-2,2-dimethoxyethane.

Alkylation_Workflow Start Ethynylcyclopropane Intermediate Lithium Cyclopropylacetylide Start->Intermediate n-BuLi, THF, -78 °C Product This compound Intermediate->Product Sₙ2 Reaction Electrophile 1-Bromo-2,2-dimethoxyethane Electrophile->Product

Caption: Workflow for the alkylation of ethynylcyclopropane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethynylcyclopropane

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-Bromo-2,2-dimethoxyethane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethynylcyclopropane (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of 1-bromo-2,2-dimethoxyethane (1.2 eq) in anhydrous THF dropwise to the lithium acetylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization and Data Summary

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

CompoundStepStarting MaterialReagentsYield (%)Physical State
Ethynylcyclopropane1CyclopropanecarboxaldehydeOhira-Bestmann Reagent, K₂CO₃, MeOH75-85Colorless Liquid
This compound2Ethynylcyclopropanen-BuLi, 1-Bromo-2,2-dimethoxyethane60-70Pale Yellow Oil

Conclusion

This guide has detailed a reliable and scalable two-step synthesis of this compound. The methodology employs the robust Ohira-Bestmann reaction for the initial alkyne formation, followed by a standard alkynylation protocol. The procedures provided are based on well-established chemical transformations and offer a clear pathway for researchers and drug development professionals to access this versatile chemical intermediate. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for successful synthesis.

References

  • Ramesh, G., & Ramulu, B. V. (2022). Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement. The Journal of Organic Chemistry. [Link]

  • EP2260014B1 - Process for the synthesis of ethynylcyclopropane.
  • EP0922686B1 - Process for the preparation of ethynylcyclopropane.
  • Corley, E. G., Thompson, A. S., & Huntington, M. (2000). Cyclopropylacetylene. Organic Syntheses, 77, 231. [Link]

  • The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • WO2009118179A1 - Process for the synthesis of ethynylcyclopropane.
  • WO2000018706A1 - Process for the preparation of cyclopropylacetylene.
  • Lee, S., et al. (2022). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. Journal of the American Chemical Society. [Link]

  • Cyclopropyl acetylene. (n.d.). Lookchem. [Link]

  • WO/1999/006341 A PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETYLENE. WIPO. [Link]

  • Danheiser, R. L., et al. (2023). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

  • Liu, Y., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science. [Link]

  • Cyclopropylacetylene. (n.d.). Wikipedia. [Link]

Sources

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane reactivity overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile synthetic building block that merges the unique chemical properties of a strained cyclopropane ring, a reactive terminal alkyne, and a protected aldehyde functionality in the form of a dimethyl acetal. This strategic combination offers a rich and diverse reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity—including transition-metal-catalyzed transformations, cycloadditions, and ring-opening reactions—and its applications, particularly in the context of medicinal chemistry and target-oriented synthesis. We will delve into the underlying mechanisms that govern its transformations, offering field-proven insights to guide experimental design and application.

Introduction: A Trifecta of Reactivity

The confluence of three distinct functional motifs in one compact molecule provides a powerful platform for synthetic innovation. The cyclopropyl group, with its inherent ring strain and unique electronic properties (enhanced p-character in its C-C bonds), serves as more than just a rigid spacer; it is an active participant in a variety of transformations.[1] In medicinal chemistry, the cyclopropyl scaffold is a proven bioisostere and is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects.[2][3]

The alkyne moiety offers a gateway to a vast array of chemical reactions, including additions, cycloadditions, and metal-catalyzed couplings.[4][5] Its linear geometry can be crucial for orienting substituents in a specific vector. Finally, the dimethyl acetal acts as a stable protecting group for an aldehyde, which can be unveiled late-stage to engage in further derivatization. This orthogonality is critical in multi-step synthesis.[6]

This guide will explore the synergistic and, at times, competitive reactivity of these three components, providing a framework for harnessing this molecule's full synthetic potential.

Synthesis Strategies

The synthesis of this compound is not extensively documented as a commercially available reagent, but it can be readily prepared from common starting materials using established methodologies. A logical and efficient pathway involves the alkynylation of cyclopropanecarboxaldehyde followed by protection of the resulting propargyl aldehyde.

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Alkynylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetal Formation A Cyclopropanecarboxaldehyde C Propargyl Alcohol Intermediate A->C THF, 0°C to rt B Ethynyl Grignard or Lithium Acetylide B->C D Propargyl Aldehyde C->D Dess-Martin Periodinane or PCC, DCM F This compound D->F cat. H+ E Trimethyl Orthoformate Methanol E->F G cluster_0 Gold(I)-Catalyzed Activation and Rearrangement A Cyclopropyl Alkyne C π-Alkyne Gold Complex A->C B [Au(I)]+ B->C D Cyclopropyl Gold(I) Carbene Intermediate C->D 5-exo-dig cyclization E Rearranged / Cycloisomerized Products D->E Skeletal Rearrangement G cluster_cationic Cationic Pathway (Acid-Catalyzed) cluster_radical Radical Pathway (Radical Initiator) Start This compound Node_C1 Protonation of Alkyne Start->Node_C1 Node_R1 Radical Addition to Alkyne Start->Node_R1 Node_C2 α-Cyclopropyl Vinyl Cation Node_C1->Node_C2 Node_C3 Ring-Opening (Electronic Control) Node_C2->Node_C3 Node_C4 Allylic Cation Product Node_C3->Node_C4 Node_R2 α-Cyclopropyl Vinyl Radical Node_R1->Node_R2 Node_R3 Ring-Opening (Radical Stability) Node_R2->Node_R3 Node_R4 Allylic Radical Product Node_R3->Node_R4

Sources

role of the dimethoxypropyl group in reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Dimethoxypropyl Group in Reactivity

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2,2-dimethoxypropyl group, derived from its parent compound 2,2-dimethoxypropane (DMP), and its significant role in chemical reactivity. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explain the causality behind its application, ensuring a robust understanding of its utility in modern organic synthesis.

The Dual Nature of 2,2-Dimethoxypropane: A Strategic Reagent

2,2-Dimethoxypropane, also known as acetone dimethyl acetal, is a versatile organic compound with the formula (CH₃)₂C(OCH₃)₂.[1][2] Its reactivity is centered around the central quaternary carbon, which is bonded to two methoxy groups. This structure imparts two primary, highly valuable functions in organic synthesis: its role as a premier agent for the protection of diols and its capacity to act as an efficient water scavenger.[1][2][3] Understanding the interplay of these functions is critical to leveraging its full potential in complex molecular synthesis.

From a strategic standpoint, the choice of DMP in a synthetic route is often a decision to simplify the reaction landscape. Its byproducts upon reaction—methanol and acetone—are volatile and can be easily removed, which is a key principle in driving chemical equilibria toward the desired product. This self-validating system, where the reagent actively removes a reaction-inhibiting byproduct (water), is a cornerstone of its utility.

Acetonide Formation: Protecting Diols with Precision

The most prominent role of 2,2-dimethoxypropane is in the formation of isopropylidene ketals, commonly referred to as acetonides, to protect 1,2- and 1,3-diols.[1][4] This protection strategy is fundamental in multistep synthesis, particularly in carbohydrate chemistry and the synthesis of complex natural products and pharmaceuticals, where selective reaction at other functional groups is required.[5]

The Mechanism of Acetonide Formation

The reaction proceeds via an acid-catalyzed transketalization.[5][6][7] The process is a series of equilibrium steps, and its success hinges on shifting the equilibrium towards the product.

The key steps are:

  • Protonation: A catalytic amount of acid (e.g., p-toluenesulfonic acid, CSA) protonates one of the methoxy groups of DMP, converting it into a good leaving group (methanol).

  • Oxocarbenium Ion Formation: Loss of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: One of the hydroxyl groups of the diol attacks the electrophilic carbon of the oxocarbenium ion.

  • Second Nucleophilic Attack: An intramolecular attack by the second hydroxyl group, following proton transfer, forms the five- or six-membered cyclic ketal.

  • Regeneration of Catalyst: Deprotonation releases the final acetonide product and regenerates the acid catalyst.

The genius of using DMP lies in its dual function. Not only does it provide the isopropylidene bridge, but it also acts as a water scavenger. Any water present in the reaction mixture or generated as a byproduct will react with DMP to form acetone and methanol, thus preventing the reverse reaction (hydrolysis of the acetonide) and driving the formation of the protected diol.[2][3]

Acetonide_Formation cluster_overall Overall Reaction Diol R(OH)₂ (1,2- or 1,3-Diol) Protonated_DMP [(CH₃)₂C(OCH₃)(O⁺HCH₃)] Diol->Protonated_DMP + DMP (CH₃)₂C(OCH₃)₂ (2,2-Dimethoxypropane) DMP->Protonated_DMP + H_plus H⁺ (Acid Catalyst) H_plus->Protonated_DMP + Oxocarbenium [(CH₃)₂C=O⁺CH₃] (Oxocarbenium Ion) Protonated_DMP->Oxocarbenium - CH₃OH Intermediate1 [R(OH)O-C(CH₃)₂(OCH₃)] Oxocarbenium->Intermediate1 + R(OH)₂ Intermediate2 [Cyclic Intermediate] Intermediate1->Intermediate2 Intramolecular - H⁺ Acetonide R-O₂C(CH₃)₂ (Acetonide) Intermediate2->Acetonide - CH₃OH Methanol 2 CH₃OH Diol_start Diol Acetonide_end Acetonide Diol_start->Acetonide_end H⁺ DMP_start DMP DMP_start->Acetonide_end

Caption: Mechanism of acid-catalyzed acetonide formation using DMP.

Experimental Protocol: Synthesis of Solketal from Glycerol

A classic and highly efficient example of acetonide formation is the synthesis of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) from glycerol. This reaction is of significant industrial interest as solketal is a valuable biofuel additive.[8]

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add glycerol (30 mmol, 2.76 g).

  • Reagents: Add acetone (30 mL) as a solvent, followed by 2,2-dimethoxypropane (45 mmol, 4.69 g). The use of excess DMP ensures the reaction goes to completion.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (10 mg).

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, quench the reaction by adding a small amount of triethylamine to neutralize the p-TSA catalyst.

  • Purification: Remove the volatile components (acetone, excess DMP, and methanol byproduct) under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an ethyl acetate/n-hexane mobile phase to yield pure solketal as a colorless oil.[9]

Deprotection: Releasing the Diol

The acetonide group is prized for its stability under neutral and basic conditions. However, it can be readily cleaved under acidic aqueous conditions to regenerate the diol.[4] This orthogonal stability is a critical aspect of its utility in a broader synthetic strategy.

Typical Deprotection Conditions:

  • Aqueous solutions of mineral acids (e.g., HCl, H₂SO₄).

  • Aqueous solutions of organic acids (e.g., acetic acid, trifluoroacetic acid).[10]

  • Lewis acids in the presence of water (e.g., ZrCl₄).[11]

The reaction is the microscopic reverse of the protection mechanism, driven by an excess of water.

Acetonide_Deprotection Acetonide R-O₂C(CH₃)₂ (Acetonide) Diol R(OH)₂ (Diol) Acetonide->Diol Hydrolysis Acetone (CH₃)₂C=O (Acetone) H2O H₂O (excess) H2O->Diol Hydrolysis H_plus H⁺ (Acid Catalyst) H_plus->Diol Hydrolysis

Caption: Acid-catalyzed hydrolysis (deprotection) of an acetonide.

Application in Drug Development

In pharmaceutical sciences, converting diol functionalities into acetonides is a common strategy to enhance a drug's lipophilicity. This modification can significantly improve its ability to penetrate the skin or cross cell membranes. For instance, corticosteroids like triamcinolone are often formulated as their acetonide derivatives for topical applications.[4]

The Unseen Workhorse: DMP as a Water Scavenger

Beyond protecting groups, 2,2-dimethoxypropane is an exceptionally effective dehydrating agent for water-sensitive reactions.[3][12] It reacts quantitatively and rapidly with water in the presence of an acid catalyst to form acetone and methanol.[2]

(CH₃)₂C(OCH₃)₂ + H₂O ⇌ (CH₃)₂CO + 2 CH₃OH [3]

This reaction is particularly advantageous because:

  • It occurs in situ, removing water as it is formed.

  • The byproducts (acetone and methanol) are often less reactive or more easily removed than water itself.[3]

  • It avoids the use of solid drying agents that can complicate work-up.

This property is invaluable in reactions that are notoriously sensitive to moisture, such as certain esterifications, silylations, and reactions involving Grignard or organolithium reagents.[1][3]

Experimental Protocol: Esterification Driven by DMP

Consider the esterification of a carboxylic acid with methanol, a reaction that produces water and is governed by equilibrium.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Reagents: Add methanol (1.5 eq.) and 2,2-dimethoxypropane (2 eq.). The excess DMP is crucial to scavenge all water produced.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or camphorsulfonic acid.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux) until the reaction is complete as monitored by TLC or GC.

  • Work-up: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting methyl ester by column chromatography or distillation.

Water_Scavenging cluster_esterification Esterification Equilibrium cluster_scavenging Water Removal by DMP Ester_Reactants RCOOH + CH₃OH Ester_Products RCOOCH₃ + H₂O Ester_Reactants->Ester_Products H⁺ H2O_node H₂O Ester_Products->H2O_node Water byproduct is consumed DMP (CH₃)₂C(OCH₃)₂ Scavenged_Products (CH₃)₂CO + 2 CH₃OH DMP->Scavenged_Products H2O_node->Scavenged_Products

Caption: DMP as a water scavenger driving esterification equilibrium.

Quantitative Data Summary

The efficiency of acetonide formation is dependent on the substrate, catalyst, and reaction conditions. Below is a summary of typical conditions.

SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Glycerolp-TSAAcetoneRT2486[9]
1,2-Diol (generic)CSACH₂Cl₂RT2 - 782 - 86[10]
1,2-Diol (generic)Pyr·TsOHDMFRT188[10]
2-Pentylpropane-1,3-diolHT-SDMP80177[13]
Propane-1,2,3-triolHT-SDMP253.595[13]

(RT = Room Temperature, CSA = Camphorsulfonic acid, p-TSA = p-Toluenesulfonic acid, Pyr·TsOH = Pyridinium p-toluenesulfonate, HT-S = Sulfonated Hydrotalcite)

Conclusion: A Strategically Indispensable Reagent

The dimethoxypropyl group, delivered via 2,2-dimethoxypropane, is more than a simple functional group; it is a strategic tool in the arsenal of the synthetic chemist. Its ability to act as both a robust, yet easily removable, protecting group for diols and as a highly effective in situ water scavenger makes it indispensable. In the context of drug development, where efficiency, yield, and purity are paramount, the clean and equilibrium-driving nature of DMP-mediated reactions provides a significant advantage. By understanding the mechanistic principles and the causal logic behind its application, researchers can design more elegant, efficient, and successful synthetic routes to complex and valuable molecules.

References

  • 2,2-Dimethoxypropane. Grokipedia.
  • CAS 77-76-9: 2,2-Dimethoxypropane. CymitQuimica.
  • A Rapid and Green Method for the Preparation of Solketal Carbonate
  • Why should you add 2,2-dimethoxypropane to your reaction in the form
  • 2,2-Dimethoxypropane: A Water Scavenger for Sensitive Reactions. Chemceed.
  • Introduction of 2,2-Dimethoxypropane. ChemicalBook.
  • 2,2-DIMETHOXYPROPANE.
  • 2,2-Dimethoxypropane. Wikipedia.
  • TRANSACETALIZATION OF GLYCEROL WITH 2,2-DIMETHOXYPROPANE USING ZEOLITES UNDER MILD CONDITIONS. ScienceOpen.
  • Process intensification strategies for the synthesis of solketal.
  • transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. SciELO.
  • Acetonide. Wikipedia.
  • acetonide protection of diols using iodine and dimethoxypropane. Dr.
  • Acetonides. Organic Chemistry Portal.
  • Protection of 1,2-Diol by Acetal. SynArchive.
  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH.
  • Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries. Bentham Science Publisher.

Sources

electrophilic addition reactions of cyclopropyl alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Addition Reactions of Cyclopropyl Alkynes

Abstract

Cyclopropyl alkynes represent a fascinating class of substrates in organic synthesis, where the unique electronic properties of a strained cyclopropane ring are juxtaposed with the electron-rich character of a carbon-carbon triple bond. This guide provides a comprehensive exploration of the electrophilic addition reactions of these molecules. We will delve into the underlying mechanisms, the critical role of the cyclopropyl group in stabilizing reactive intermediates, and its utility as a hypersensitive probe for distinguishing between cationic and radical pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of cyclopropyl alkynes in complex molecule synthesis.

Introduction: The Unique Character of Cyclopropyl Alkynes

The cyclopropane ring is not a typical cycloalkane. Its C-C bonds possess significant p-character, allowing it to engage in conjugation with adjacent π-systems, much like a double bond. This electronic feature, combined with inherent ring strain, makes the cyclopropyl group a potent modulator of reactivity. When attached to an alkyne, it creates a substrate with two key characteristics:

  • An Electron-Rich π-System: The alkyne's triple bond serves as the primary site for electrophilic attack, similar to standard alkynes.[1]

  • A Latent Cation-Stabilizing Group: The cyclopropyl group is exceptionally effective at stabilizing an adjacent positive charge through orbital overlap. This ability to stabilize a vinyl cation intermediate is a dominant factor in the regioselectivity and reaction pathways of electrophilic additions.

However, this stabilization comes with a critical caveat: if the cationic character becomes too pronounced, the strained C-C bonds of the cyclopropane ring can cleave, leading to ring-opened rearrangement products.[2] This dichotomy makes cyclopropyl alkynes powerful tools for mechanistic investigation.

Core Mechanistic Principles

Electrophilic additions to alkynes generally proceed through the formation of a vinyl cation intermediate after the initial attack by an electrophile (E⁺).[1][3] The subsequent attack by a nucleophile (Nu⁻) completes the addition. For a terminal cyclopropyl alkyne, the electrophilic attack invariably occurs at the terminal carbon, following Markovnikov's rule, to generate the more stable α-cyclopropyl-substituted vinyl cation.[1][4]

The stability of this intermediate is paramount and dictates the reaction's outcome. The central question in the chemistry of cyclopropyl alkynes is the fate of this vinyl cation.

G cluster_start cluster_intermediate cluster_paths cluster_products start Cyclopropyl Alkyne + E-Nu intermediate α-Cyclopropyl Vinyl Cation start->intermediate Electrophilic Attack (Rate-Determining Step) path1 Path A: Nucleophilic Attack intermediate->path1 path2 Path B: Ring Opening intermediate->path2 product1 Direct Addition Product path1->product1 Nu⁻ Attack product2 Rearranged Product path2->product2 C-C Bond Cleavage

Figure 1: General mechanistic pathways for electrophilic addition to cyclopropyl alkynes.

Probing the Intermediate: Ring Integrity vs. Ring Opening

The primary value of cyclopropyl alkynes in mechanistic studies is their ability to differentiate between intermediates with varying degrees of cationic character.[2]

  • Low Cationic Character: Reactions proceeding through intermediates with diffuse or minimal positive charge on the vinyl carbon (e.g., concerted pathways or bridged ions) typically preserve the cyclopropane ring.

  • High Cationic Character: Reactions that generate a true, "free" vinyl cation intermediate are highly susceptible to rapid ring opening, with estimated rate constants of 10¹⁰−10¹² s⁻¹.[2]

This behavior allows chemists to gain insight into the "ionicity" of a reaction mechanism by simply analyzing the product distribution. Substituted cyclopropyl alkynes have been developed as "hypersensitive mechanistic probes" to distinguish between radical and ionic pathways, as the regioselectivity of ring-opening differs for each.[2] For instance, under cationic conditions, ring opening occurs toward a methoxy substituent, whereas under radical conditions, it proceeds toward a phenyl substituent.[2]

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to terminal cyclopropyl alkynes follows Markovnikov's rule, with the proton adding to the terminal carbon and the halide anion attacking the internal, cyclopropyl-bearing carbon.[5] The reaction proceeds via the formation of the α-cyclopropyl vinyl cation.

The key to a successful reaction is controlling the conditions to favor nucleophilic attack on the cation over ring-opening. The use of one equivalent of HX typically yields the corresponding vinyl halide.[5][6] The addition of a second equivalent proceeds to form a geminal dihalide, with both halogens on the internal carbon.[5]

G cluster_reactants Reactants cluster_product1 Product (1 equiv. HX) cluster_product2 Product (2 equiv. HX) r_alkyne Cyclopropyl-C≡CH s1_label Step 1: Protonation (Markovnikov) r_hx H-X s1_intermediate [Cyclopropyl-C⁺=CH₂] X⁻ p1_vinylhalide Cyclopropyl-C(X)=CH₂ s1_intermediate->p1_vinylhalide Nu⁻ Attack s1_label->s1_intermediate s2_label Step 2: Second Protonation (Resonance Stabilized Cation) s2_intermediate [Cyclopropyl-C⁺(X)-CH₃] X⁻ p2_gemdihalide Cyclopropyl-C(X)₂-CH₃ s2_intermediate->p2_gemdihalide Nu⁻ Attack s2_label->s2_intermediate + H-X

Figure 2: Stepwise hydrohalogenation of a terminal cyclopropyl alkyne.

Halogenation (Addition of X₂)

The addition of halogens (Br₂ or Cl₂) to alkynes typically proceeds through a bridged halonium ion intermediate, which leads to anti-addition of the two halogen atoms across the triple bond.[7][8] When one equivalent of the halogen is used with a cyclopropyl alkyne, the resulting product is predominantly the trans-dihaloalkene.[7] The formation of a bridged intermediate, rather than an open vinyl cation, effectively prevents cyclopropane ring-opening, making this a reliable transformation. The use of a second equivalent of halogen results in a tetrahaloalkane.[8]

Metal-Catalyzed Hydration

The hydration of alkynes to form carbonyl compounds is one of the most well-studied and synthetically useful reactions. With cyclopropyl alkynes, this reaction serves as an elegant demonstration of their role as mechanistic probes. The choice of metal catalyst dramatically influences the reaction outcome by altering the electronic nature of the key intermediate.[9][10]

The reaction initially forms an enol, which rapidly tautomerizes to the more stable ketone product.[11][12]

Catalyst-Dependent Product Distribution

Studies by Stratakis and coworkers have shown that different metal catalysts lead to vastly different product profiles when reacting with aryl-substituted cyclopropyl acetylenes.[9][10]

  • Gold (Au(I)/Au(III)) and Mercury (Hg(II)) Catalysis: These reactions proceed cleanly to give the corresponding cyclopropyl methyl ketones in high yields. This outcome strongly suggests that the reaction does not proceed through a discrete vinyl carbocation. Instead, the mechanism likely involves a metal-π-complex where the positive charge is delocalized and stabilized by the metal, preventing the high charge density required for cyclopropane ring cleavage.[9][10]

  • Silver (Ag(I)) and Iron (Fe(III)) Catalysis: In stark contrast, these catalysts produce significant amounts of rearranged, ring-opened allene-type products. This indicates that the metal-alkyne complexes formed with Ag(I) and Fe(III) possess a profound vinyl carbocationic character, which triggers the cleavage of the adjacent cyclopropyl ring.[10]

cluster_input cluster_catalysts cluster_intermediates cluster_products start Aryl-Substituted Cyclopropyl Alkyne cat1 Au(I), Au(III), Hg(II) start->cat1 cat2 Ag(I), Fe(III) start->cat2 int1 π-Complex (Low Cationic Character) cat1->int1 Forms int2 Vinyl Carbocation-like (High Cationic Character) cat2->int2 Forms prod1 Cyclopropyl Methyl Ketone (Ring Intact) int1->prod1 Leads to prod2 Allenic Rearrangement Products (Ring Opened) int2->prod2 Leads to

Figure 3: Catalyst-dependent outcomes in the hydration of cyclopropyl alkynes.

Quantitative Data Summary

The table below summarizes the product distribution observed in the hydration of 2,2-diphenylcyclopropyl acetylene, highlighting the dramatic effect of the catalyst choice.[9]

Catalyst SystemSolventProduct(s)YieldCitation
Ph₃PAuNTf₂ (1 mol%)Methanol / H₂OCyclopropyl Methyl Ketone~90%[9]
AuCl₃ (1 mol%)Methanol / H₂OCyclopropyl Methyl Ketone>90%[9]
Hg(TfO)₂(TMU)₂CH₂Cl₂Cyclopropyl Methyl Ketone>90%[9]
AgTFA (5 mol%)CH₂Cl₂Ketone + Rearrangement ProductsPartial Rearrangement[10]
FeCl₃ (5 mol%)CH₂Cl₂Exclusively Rearrangement Products-[10]

Experimental Protocol: Gold-Catalyzed Hydration

This protocol describes a representative procedure for the hydration of a cyclopropyl alkyne using a gold(III) catalyst, adapted from established literature methods.[9]

Objective: To synthesize a cyclopropyl methyl ketone from a terminal cyclopropyl alkyne via AuCl₃-catalyzed hydration.

Materials:

  • Cyclopropyl Alkyne Substrate (e.g., 2-phenylcyclopropyl acetylene) (1.0 eq)

  • Gold(III) Chloride (AuCl₃) (0.01 eq, 1 mol%)

  • Methanol (ACS Grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl alkyne substrate (e.g., 0.2 mmol).

  • Solvent Addition: Add methanol (e.g., 2.0 mL) to dissolve the substrate. Add deionized water (4.0 eq relative to the alkyne).

  • Catalyst Introduction: In a separate vial, prepare a stock solution of AuCl₃ in methanol. Add the appropriate volume of the stock solution to the reaction flask to achieve a 1 mol% catalyst loading.

    • Scientist's Note: Preparing a stock solution of the catalyst ensures accurate measurement of the small quantity required and facilitates consistent results. AuCl₃ is hygroscopic and should be handled accordingly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Trustworthiness Check: A co-spotted TLC plate (starting material, reaction mixture, co-spot) is essential to accurately gauge the consumption of the alkyne. The product ketone will be more polar than the starting alkyne.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Collect the fractions containing the desired product. Confirm the structure and purity of the isolated cyclopropyl methyl ketone using ¹H NMR, ¹³C NMR, and mass spectrometry. The exclusive formation of the ketone confirms a pathway that avoids a high-energy vinyl cation.[9]

Summary and Outlook

The are governed by the delicate balance between the stabilization and potential cleavage of the cyclopropane ring. The α-cyclopropyl vinyl cation is a key intermediate whose fate dictates the product outcome. This unique reactivity profile has established these molecules as invaluable probes for dissecting complex reaction mechanisms, particularly in transition metal catalysis.

Future research will likely focus on harnessing the controlled ring-opening of these substrates in stereoselective cascade reactions to build molecular complexity rapidly. Furthermore, the development of new catalytic systems that can finely tune the electronic character of the reaction intermediates will continue to expand the synthetic utility of this versatile and informative class of compounds.

References

  • Velegraki, G., & Stratakis, M. (2013). Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-Catalyzed Processes. The Journal of Organic Chemistry, 78(17), 8880–8884. [Link]

  • Velegraki, G., & Stratakis, M. (2013). Aryl-substituted cyclopropyl acetylenes as sensitive mechanistic probes in the gold-catalyzed hydration of alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)-catalyzed processes. PubMed.[Link]

  • Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. [Link]

  • Tanko, J. M., & Jin, F. (2005). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry, 70(16), 6366–6373. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. [Link]

  • Chemistry LibreTexts. (2024). Hydration of Alkynes. [Link]

  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. [Link]

  • Khan Academy. (n.d.). Hydrohalogenation of alkynes. [Link]

  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. [Link]

Sources

stability and storage of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a multifunctional organic compound with potential applications in synthetic chemistry and drug development. Its structure, incorporating a terminal alkyne, a dimethyl acetal, and a strained cyclopropane ring, dictates a unique reactivity profile and specific requirements for handling and storage to ensure its integrity. This guide provides a comprehensive overview of the chemical stability of this molecule, drawing upon established principles of its constituent functional groups. It outlines potential degradation pathways and offers detailed protocols for its safe storage and handling to maintain purity and prevent hazardous situations.

Structural Analysis and Inherent Reactivity

The stability of (3,t-Dimethoxyprop-1-yn-1-yl)cyclopropane is best understood by dissecting its three key functional groups: the terminal alkyne, the dimethyl acetal, and the cyclopropane ring. The interplay of these groups determines the molecule's overall reactivity and potential degradation pathways.

  • Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases. This can lead to the formation of acetylides, which are useful intermediates but can also initiate undesired side reactions if not intended. Terminal alkynes can also undergo oxidative cleavage or polymerization, particularly in the presence of certain metals or upon exposure to heat and light.

  • Dimethyl Acetal: Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyls.[1] However, they are highly sensitive to acidic conditions, readily undergoing hydrolysis to regenerate the parent aldehyde and methanol.[1] This reaction is catalyzed by even trace amounts of acid and the presence of water.

  • Cyclopropane Ring: The three-membered ring of cyclopropane is characterized by significant ring strain. This strain makes the ring susceptible to opening reactions under various conditions, including treatment with strong acids or certain transition metals. The proximity of the electron-withdrawing alkyne group can further influence the reactivity of the cyclopropane ring.

Potential Degradation Pathways

Based on the reactivity of its functional groups, several potential degradation pathways can be anticipated for this compound. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Acid-Catalyzed Hydrolysis of the Acetal

This is the most significant and likely degradation pathway under ambient or improper storage conditions. The presence of acidic impurities or atmospheric moisture can lead to the hydrolysis of the dimethyl acetal to form 3-cyclopropylpropiolaldehyde.

reactant This compound product 3-Cyclopropylpropiolaldehyde + 2 CH3OH reactant->product Hydrolysis catalyst H+ (catalytic), H2O catalyst->reactant

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.

Base-Mediated Reactions of the Terminal Alkyne

Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide. This can lead to dimerization, polymerization, or other undesired reactions. Furthermore, under certain basic conditions, isomerization of the propargyl group to an allenic structure is possible.[2]

reactant This compound intermediate Cyclopropylpropargylide Anion reactant->intermediate Deprotonation products Dimerization/Polymerization Isomerization (Allene formation) intermediate->products base Strong Base (e.g., BuLi, NaH) base->reactant

Caption: Potential base-mediated degradation pathways.

Ring Opening of the Cyclopropane

While generally stable, the cyclopropane ring can undergo ring-opening reactions in the presence of strong acids or transition metal catalysts. This is a less common degradation pathway under typical storage conditions but can be a concern during certain chemical transformations.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for handling reactive organic compounds.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and contact with atmospheric moisture.
Container Use a tightly sealed, amber glass bottle.Protects from light, which can catalyze degradation, and prevents leakage of volatile compounds. Wrap the cap with Parafilm® for an extra seal.
Location Store in a designated, well-ventilated, flammable-liquids storage cabinet.Segregates the compound from incompatible materials and provides a safe storage environment.
Incompatibilities Store away from strong acids, strong bases, and oxidizing agents.Prevents accidental contact and subsequent rapid degradation or hazardous reactions.
Handling Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Experimental Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment (syringes, needles, septa, etc.) prep2->prep3 handle1 Purge reaction vessel with inert gas prep3->handle1 handle2 Remove compound from cold storage handle1->handle2 handle3 Allow to equilibrate to room temperature in a desiccator handle2->handle3 handle4 Transfer required amount using a syringe under inert atmosphere handle3->handle4 clean1 Return compound to cold storage under inert gas handle4->clean1 clean2 Quench any residual reagent appropriately clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE and that a chemical fume hood is in proper working order.

  • Inert Atmosphere: If the compound is to be used in a reaction, purge the reaction vessel with an inert gas (argon or nitrogen) to remove air and moisture.

  • Equilibration: Remove the container of this compound from cold storage and allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold container surface upon opening.

  • Transfer: Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas. This minimizes exposure to the atmosphere.

  • Storage after Use: After dispensing the required amount, flush the container headspace with inert gas before tightly sealing and returning it to cold storage.

  • Waste Disposal: Dispose of any waste material, including contaminated syringes and needles, in accordance with institutional and local regulations for chemical waste.

Conclusion

References

  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (URL not available)
  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening P
  • Material Safety D
  • Safety D
  • 4 - SAFETY D
  • Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (URL not available)
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (URL not available)
  • Material Safety Data Sheet - Cole-Parmer. (URL not available)
  • Cyclopropenone AcetalsSynthesis and Reactions. (URL not available)
  • stability issues of the propargyl group during subsequent reactions - Benchchem. (URL not available)
  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]

  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening P
  • EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google P
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (URL not available)
  • Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight - PubMed. [Link]

  • A Simple Synthesis of 3,3-Diphenylcyclopropene - ResearchGate. [Link]

  • Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC - NIH. [Link]

  • Cyclic Acetal Protecting Group Reaction and Mechanism - YouTube. [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - NIH. [Link]

  • Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl- | C11H16O - PubChem. [Link]

  • 1-(3,3-Dimethyl-but-1-ynyl)-1,2-dimethyl-3-methylene-cyclopropane | C12H18 | CID - PubChem. [Link]

Sources

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safe Handling and Properties of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane and Structurally Related Compounds

Section 1: Introduction and Hazard Identification

This compound is a complex organic molecule featuring a cyclopropane ring, a common motif in medicinal chemistry, and a dimethoxypropyl group. While specific data is sparse, its structural components suggest potential hazards that warrant careful handling. This guide will primarily reference the known hazards of Acrolein Dimethyl Acetal (CAS No: 6044-68-4), a volatile and flammable liquid, to infer potential risks.[1][2]

Primary Hazards of Structurally Related Compounds:

  • Flammability: Acrolein dimethyl acetal is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources.[3]

  • Health Hazards: May be harmful if swallowed, and repeated exposure may cause skin dryness or cracking.[4] Inhalation of vapors may cause dizziness or suffocation.[5]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[4]

Hazard Classification (Inferred):

Hazard ClassCategory
Flammable LiquidsCategory 2
Aspiration HazardCategory 1
Hazardous to the Aquatic Environment (Chronic)Category 3

G Flammability Flammability Goggles Goggles Flammability->Goggles Gloves Gloves Flammability->Gloves Health Health Health->Goggles Health->Gloves Respirator Respirator Health->Respirator Environmental Environmental Environmental->Gloves

Section 2: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are based on data for related compounds and should be adapted as necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[3][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] Vapors may cause dizziness or suffocation.[5]

  • Ingestion: Do NOT induce vomiting.[4][5] Clean mouth with water and drink plenty of water afterwards.[3] If swallowed, immediately call a POISON CENTER or doctor.[4]

Section 3: Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, and eye/face protection.[4] For Acrolein dimethyl acetal, recommended PPE includes eyeshields, faceshields, and gloves.

  • Ignition Sources: Keep away from heat, sparks, and flame.[3][5] Use spark-proof tools and explosion-proof equipment.[5]

  • Static Discharge: Ground and bond containers when transferring material to prevent static sparks.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from oxidizing agents and sources of ignition.[3][4]

  • The recommended storage temperature for some related compounds is 2-8°C.[7]

G Store Store Ventilated Ventilated Store->Ventilated Location Ignition Ignition Ventilated->Ignition Condition Oxidizers Oxidizers Ignition->Oxidizers Incompatibilities

Section 4: Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of Acrolein Dimethyl Acetal are provided as a reference.

PropertyValue (Acrolein Dimethyl Acetal)
CAS Number 6044-68-4[2]
Molecular Formula C5H10O2[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless liquid[1]
Odor Pungent[1]
Flash Point -3 °C (26.6 °F) - closed cup
Density 0.862 g/mL[1]

Section 5: Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[8]

  • Reactivity: May react violently with oxidants.[8]

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[8]

Section 6: Toxicological and Ecological Information

Detailed toxicological data for the target compound is not available. The information below is for related substances and should be used for preliminary assessment only.

Toxicological Information (General for related compounds):

  • Acute Toxicity: May be harmful if swallowed.[3][6] Ingestion may cause a feeling of sickness, vomiting, and diarrhea.[4]

  • Skin Corrosion/Irritation: Repeated exposure may cause skin dryness or cracking.[4]

  • Serious Eye Damage/Irritation: May cause stinging of eyes and redness.[4]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4]

  • Carcinogenicity: No components of related products are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH at levels greater than or equal to 0.1%.[6]

Ecological Information:

  • Harmful to aquatic life with long-lasting effects.[4]

  • Avoid release to the environment.[4]

Section 7: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9] Waste disposal should be handled by an approved waste disposal plant.[3]

References

  • Kemetyl Polska. (n.d.). Safety data sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Acrolein diethyl acetal.
  • CDN Isotopes. (n.d.). Safety Data Sheet - Cyclopropane-1,1,2,2-d4 (gas).
  • Unknown Supplier. (2022, December 26). Safety Data Sheet(SDS) - PC/ABS WP-1105M.
  • Air Liquide UK Ltd. (2020, August 3). Safety Data Sheet Cyclopropane.
  • Unknown Supplier. (2018, July 5). SAFETY DATA SHEET - Cyclopropane.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol.
  • Chemsrc. (2025, August 23). 3,3-Dimethoxy-1-propene | CAS#:6044-68-4.
  • Unknown Database. (n.d.). Basic Chemical Data - NSC 84156.
  • NJ Department of Health. (2009, January). Hazardous Substance Fact Sheet - Cyclopropane.
  • PubChem. (n.d.). Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl-.
  • Group Leef Kimya. (n.d.). Acrolein Dimethyl Acetal / 3, 3 – Dimethoxypropene – 1 ≥ 98%.
  • PubChem. (n.d.). 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate.
  • PubChem. (n.d.). 3,3-Diethoxy-1-propene.
  • PubChem. (n.d.). Acrolein dimethyl acetal.
  • Research Institute for Fragrance Materials. (2024). RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3.
  • Angene Chemical. (n.d.). (prop-1-en-2-yl)cyclopropane(CAS# 4663-22-3).
  • Sigma-Aldrich. (n.d.). Acrolein dimethyl acetal - 3,3-Dimethoxy-1-propene.
  • Sigma-Aldrich. (n.d.). Acrolein dimethyl acetal 98 6044-68-4.

Sources

Methodological & Application

The Emergent Role of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane in Modern Natural Product Synthesis: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Synthetic Pathways with a Strained Synthon

The quest for elegant and efficient pathways to complex natural products is a driving force in synthetic organic chemistry. The inherent structural rigidity and unique electronic properties of the cyclopropane ring have long positioned it as a valuable motif in medicinal chemistry and natural product synthesis.[1][2][3] When appended to a reactive alkyne functional group, its utility is significantly amplified. This guide introduces a versatile and powerful synthon, (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane , for the synthesis of intricate molecular architectures. The strategic incorporation of a dimethyl acetal protecting group on the propargyl aldehyde functionality provides a masked aldehyde that is stable to a variety of reaction conditions, yet readily deprotected for further elaboration. This synthon serves as a linchpin for the construction of polycyclic systems, particularly those containing the cyclopentenone core, a common feature in a plethora of biologically active natural products.[4][5]

This document will provide a comprehensive overview of the synthesis of this compound, delve into its key applications with mechanistic insights, and furnish detailed, field-proven protocols for its preparation and use, empowering researchers to leverage this synthon in their own synthetic endeavors.

Strategic Synthesis of the Synthon

The preparation of this compound can be approached through a convergent strategy, combining the synthesis of a cyclopropylacetylene precursor with a protected propargyl aldehyde equivalent. A robust and scalable approach involves the Sonogashira coupling of cyclopropylacetylene with a suitable protected bromo- or iodoacetaldehyde dimethyl acetal.

Protocol 1: Synthesis of Cyclopropylacetylene

Cyclopropylacetylene serves as the foundational cyclopropyl-alkyne component. Several methods for its synthesis have been reported, with a one-pot procedure from 5-chloro-1-pentyne being particularly efficient.[6][7]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add 5-chloro-1-pentyne (1.0 eq) and anhydrous cyclohexane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (2.1 eq) in hexanes via the dropping funnel, maintaining the internal temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 3 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with cyclohexane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully distill the product to obtain pure cyclopropylacetylene.

Protocol 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of the C(sp)-C(sp) bond between the cyclopropylacetylene and the protected propargyl halide.[8][9][10][11][12]

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add cyclopropylacetylene (1.2 eq), bromoacetaldehyde dimethyl acetal (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and an organic solvent (e.g., THF or toluene).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application Notes: A Gateway to Complex Molecular Architectures

The synthetic utility of this compound primarily stems from the reactivity of the cyclopropylalkyne moiety, which can participate in a variety of powerful carbon-carbon bond-forming reactions. The protected aldehyde allows for late-stage functionalization, adding to the strategic value of this synthon.

The Pauson-Khand Reaction: Constructing the Cyclopentenone Core

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish an α,β-cyclopentenone.[13][14] This reaction is exceptionally powerful for the construction of fused bicyclic systems, which are prevalent in many natural products.[15] The intramolecular variant is particularly useful in complex molecule synthesis due to its high degree of stereocontrol.[16]

This compound is an excellent substrate for the Pauson-Khand reaction. When tethered to an alkene, it can undergo an intramolecular cyclization to generate a cyclopropyl-fused bicyclic cyclopentenone. The cyclopropane ring can then be further manipulated, for instance, through ring-opening reactions, to access even more complex carbocyclic frameworks.

Diagram 1: Intramolecular Pauson-Khand Reaction Workflow

G cluster_0 Preparation of Enyne Substrate cluster_1 Pauson-Khand Cycloaddition cluster_2 Product A Alkylation of an allylic halide with the acetylide of This compound B Complexation with Co2(CO)8 A->B Co2(CO)8 C [2+2+1] Cycloaddition B->C Heat or Promoter (e.g., NMO) D Cyclopropyl-fused bicyclic cyclopentenone C->D

Caption: Workflow for the synthesis of a cyclopropyl-fused bicyclic cyclopentenone.

Mechanistic Insight:

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.[17][18] Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of the cyclopentenone ring. The regioselectivity is often high, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group.[13]

Diagram 2: Mechanism of the Pauson-Khand Reaction

G A Alkyne + Co2(CO)8 B Alkyne-Co2(CO)6 complex A->B -2CO C Alkene coordination B->C + Alkene, -CO D Metallacyclopentene intermediate C->D E CO insertion D->E F Reductive elimination E->F G Cyclopentenone product F->G + Co2(CO)n

Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.

Protocol 3: Intramolecular Pauson-Khand Reaction of a Tethered Enyne

This protocol provides a general procedure for the intramolecular cyclization of an enyne derived from this compound.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (1.0 eq) in a degassed solvent such as toluene or dichloromethane.

  • Add octacarbonyldicobalt (Co₂(CO)₈) (1.1 eq) in one portion.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex (a color change is typically observed).

  • Add a promoter such as N-methylmorpholine N-oxide (NMO) (3.0 eq) or trimethylamine N-oxide (TMANO) (3.0 eq) and stir the reaction at room temperature, or gently heat if necessary.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of silica gel, eluting with an organic solvent to remove the cobalt residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the bicyclic cyclopentenone.

Further Transformations: Unveiling the Masked Aldehyde

A key advantage of using this compound is the presence of the dimethyl acetal, which can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This allows for a wide range of subsequent transformations, such as Wittig reactions, aldol condensations, or reductive aminations, providing access to a diverse array of complex molecules.

Protocol 4: Acetal Deprotection

  • Dissolve the acetal-protected compound in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl or aqueous acetic acid).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Table 1: Summary of Key Reactions and Transformations

Reaction TypeReagents and ConditionsProductKey Features
Synthon Synthesis Cyclopropylacetylene, bromoacetaldehyde dimethyl acetal, Pd(PPh₃)₄, CuI, Et₃NThis compoundConvergent, reliable C-C bond formation.
Pauson-Khand Reaction Enyne substrate, Co₂(CO)₈, NMOBicyclic cyclopentenoneEfficient construction of fused 5-membered rings.
Acetal Deprotection Aqueous acid (e.g., HCl, AcOH)AldehydeMild unmasking of the aldehyde for further functionalization.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

This compound emerges as a highly valuable and versatile synthon for the synthesis of complex natural products and related molecules. Its strategic design, incorporating a reactive cyclopropylalkyne moiety and a masked aldehyde, allows for the efficient construction of intricate polycyclic systems. The Pauson-Khand reaction, in particular, provides a powerful avenue to cyclopropyl-fused cyclopentenones, which are key intermediates in the synthesis of numerous biologically active compounds. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful building block by the wider synthetic chemistry community, enabling the development of novel and efficient synthetic strategies.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. [Link]

  • NROChemistry. Pauson-Khand Reaction. [Link]

  • Organic Syntheses. Propiolaldehyde. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Wikipedia. Pauson–Khand reaction. [Link]

  • Sci-Hub. Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones. [Link]

  • Organic Syntheses. Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. [Link]

  • Organic Syntheses. propiolaldehyde diethyl acetal. [Link]

  • ACS Publications. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. [Link]

  • Beaudry Research Group, Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • ResearchGate. Representative natural products containing cyclopentenes and asymmetric reactions of vinyl cyclopropanes. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Semantic Scholar. Biosynthesis of cyclopropane in natural products. [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. Synthesis of Cyclopropane Containing Natural Products. [Link]

  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • ResearchGate. ChemInform Abstract: An Acetylene Zipper-Sonogashira Reaction Sequence for the Efficient Synthesis of Conjugated Arylalkadiynols. [Link]

  • ResearchGate. ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

Sources

Application Note & Protocol: Strain-Release Driven [3+2] Cycloadditions of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern drug discovery and organic synthesis, the development of efficient methods to construct complex molecular architectures is paramount. Molecules incorporating cyclopropane rings are of particular interest, as this motif can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2] (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane emerges as a uniquely powerful building block, combining the high reactivity of a terminal alkyne with the latent energy of a strained three-membered ring.[1] The dimethoxypropyl group also serves as a protected aldehyde, a versatile functional handle for subsequent synthetic transformations.

This guide details the application of this compound in [3+2] cycloaddition reactions, a powerful strategy for synthesizing diverse, densely functionalized five-membered heterocyclic rings. These reactions leverage the inherent ring strain of the cyclopropane moiety, which, particularly under transition-metal catalysis, facilitates novel reaction pathways leading to valuable chemical scaffolds. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the scope and potential applications for researchers in medicinal chemistry and synthetic methodology development.

Section 1: The Principle of Reactivity—Strain as a Driving Force

The synthetic utility of this compound stems from the interplay between its two key functional groups: the alkyne and the cyclopropane.

  • Alkyne Activation: The carbon-carbon triple bond is a rich source of π-electrons, making it susceptible to activation by electrophilic transition-metal catalysts, most notably gold(I) and platinum(II) complexes.[3][4] This activation renders the alkyne highly electrophilic and poised for nucleophilic attack.[5]

  • Strain-Release Cyclization: Cyclopropane possesses significant ring strain (approx. 27 kcal/mol), making it kinetically stable but thermodynamically eager to undergo ring-opening reactions.[6] When a catalytic process activates the neighboring alkyne, it can trigger a cascade reaction where the cyclopropane ring opens. This ring-opening process is a powerful thermodynamic driving force that enables the formation of otherwise challenging molecular structures.[6][7]

In the context of a [3+2] cycloaddition, the cyclopropylalkyne system does not act as a simple two-atom component. Instead, metal catalysis can induce a rearrangement to form a key intermediate, such as a cyclopropyl gold carbene, which then undergoes further transformation involving the opening of the three-membered ring.[8][9][10] This unique reactivity profile sets it apart from standard dipolar cycloadditions.

Section 2: Gold-Catalyzed Mechanistic Pathway

Gold(I) catalysts are particularly effective for these transformations due to their strong π-acidity, which allows for potent activation of the alkyne, coupled with a low propensity for oxidation.[3][11] A widely accepted mechanism for the reaction of a 1,3-dipole (such as an azide) with a cyclopropyl alkyne involves several key steps, as illustrated below.

First, the gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. This is followed by a nucleophilic attack from the 1,3-dipole. The crucial step involves the rearrangement of this intermediate, often leading to a cyclopropyl gold carbene species.[8][9] This highly reactive intermediate can then undergo a ring-expansion cascade, driven by the release of cyclopropane ring strain, ultimately forming the final heterocyclic product and regenerating the gold(I) catalyst.

Gold_Catalyzed_Cycloaddition_Mechanism cluster_0 Catalytic Cycle Start Substrates: Cyclopropyl Alkyne + 1,3-Dipole Activation π-Activation of Alkyne by Gold(I) Start->Activation Catalyst [Au(I)] Catalyst Catalyst->Activation Coordination Attack Nucleophilic Attack by 1,3-Dipole Activation->Attack Intermediate Key Intermediate (e.g., Cyclopropyl Gold Carbene) Attack->Intermediate RingOpening Strain-Release Ring Opening & Expansion Intermediate->RingOpening Rearrangement ProductFormation Product Formation & Catalyst Regeneration RingOpening->ProductFormation ProductFormation->Catalyst Regeneration Product Five-Membered Heterocycle ProductFormation->Product

Figure 1: Generalized mechanism for the gold(I)-catalyzed [3+2] cycloaddition.

Section 3: Application Scope & Versatility

The reaction is versatile, accommodating a range of 1,3-dipoles. The choice of catalyst and reaction conditions can be tuned to optimize yields for specific substrates. The resulting heterocyclic products, which retain the protected aldehyde functionality, are primed for further synthetic elaboration, making this a highly modular approach to complex molecule synthesis.

1,3-Dipole TypeCatalyst System (Typical)SolventTemp (°C)Yield Range (%)Notes
Organic Azides(Ph₃P)AuCl / AgOTfDCE / Toluene25 - 8075 - 95Forms substituted triazoles. Tolerates various functional groups.
NitronesAuCl₃ or PtCl₂CH₂Cl₂25 - 4060 - 88Leads to isoxazolidine derivatives. Regioselectivity can be an issue.
Nitrile OxidesCu(I) salts (CuAAC)THF / H₂O2580 - 98Classic "click" reaction; highly reliable and efficient for isoxazole synthesis.[12][13]
Diazo CompoundsRh₂(OAc)₄CH₂Cl₂2570 - 90Can lead to fused pyrazole systems.[14]

Table 1: Summary of Reaction Scope with Various 1,3-Dipoles. (Data compiled from representative literature.)

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol A: Gold(I)-Catalyzed [3+2] Cycloaddition with Benzyl Azide

This protocol describes a typical procedure for the reaction between this compound and benzyl azide to form a triazole product.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.1 equiv)

  • (Triphenylphosphine)gold(I) chloride, (Ph₃P)AuCl (2 mol%)

  • Silver trifluoromethanesulfonate, AgOTf (2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental_Workflow Setup 1. Reaction Setup - Oven-dried flask under N₂ - Add catalyst precursors Reagents 2. Reagent Addition - Add solvent (DCE) - Add cyclopropyl alkyne - Add benzyl azide Setup->Reagents Reaction 3. Reaction - Stir at specified temp (e.g., 60°C) - Monitor by TLC Reagents->Reaction Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Dry organic layer Reaction->Workup Upon completion Purification 5. Purification - Concentrate in vacuo - Purify by column chromatography Workup->Purification Analysis 6. Analysis - Characterize by NMR, HRMS Purification->Analysis

Figure 2: General experimental workflow for the cycloaddition protocol.

Step-by-Step Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂), add (Ph₃P)AuCl (0.02 equiv) and AgOTf (0.02 equiv). Rationale: The silver salt abstracts the chloride from the gold complex in situ to generate the active cationic gold(I) catalyst.

  • Solvent and Reagent Addition: Add anhydrous DCE (to make a ~0.1 M solution with respect to the alkyne). Stir the mixture for 10 minutes at room temperature. To this solution, add this compound (1.0 equiv) followed by benzyl azide (1.1 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short plug of Celite to remove insoluble silver salts, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired triazole product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Section 5: Troubleshooting & Key Considerations

  • Low Yield / No Reaction:

    • Catalyst Inactivity: Ensure anhydrous conditions, as water can deactivate the gold catalyst.[3] Use freshly purchased or purified catalysts and high-purity, dry solvents.

    • Temperature: Some less reactive dipoles may require higher temperatures. Incrementally increase the temperature (e.g., to 80 °C) and monitor for product formation.

  • Formation of Side Products:

    • Alkyne Dimerization: This can occur at higher catalyst loadings or temperatures. Consider reducing the amount of catalyst (e.g., to 1 mol%) or running the reaction at a lower temperature for a longer duration.

    • Isomerization: The regioselectivity of the cycloaddition can sometimes be an issue, particularly with unsymmetrical dipoles. Catalyst or ligand choice may influence the outcome. Screening different phosphine ligands on the gold(I) catalyst can be beneficial.

  • Stability of the Acetal: The dimethoxy acetal is generally stable to the reaction conditions but can be sensitive to strongly acidic conditions. Ensure any workup or purification steps are performed under neutral or mildly basic conditions to prevent premature deprotection.

Section 6: Conclusion

The [3+2] cycloaddition of this compound offers a powerful and modular route to highly substituted, five-membered heterocyclic compounds. By harnessing the dual reactivity of the alkyne and the inherent strain of the cyclopropane ring, this methodology provides access to valuable molecular scaffolds that are of significant interest to the pharmaceutical and agrochemical industries. The operational simplicity, mild conditions, and functional group tolerance of gold-catalyzed variants make this a highly attractive transformation for modern synthetic chemistry.

References

  • López-Carrillo, V., Huguet, N., Mosquera, Á. and Echavarren, A.M. (2011). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. Accounts of Chemical Research, 44(7), pp.560-571. Available at: [Link]

  • Chemsider. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry. Available at: [Link]

  • Jiménez-Núñez, E. and Echavarren, A.M. (2008). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 4, p.2. Available at: [Link]

  • Wikipedia. (2023). Cyclopropylacetylene. Available at: [Link]

  • Echavarren, A.M., Nevado, C., and Michelet, V. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Society Reviews, 36(4), pp.549-555. Available at: [Link]

  • Ríos-Gutiérrez, M., Domingo, L.R. and Toste, F.D. (2019). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Advances, 9(56), pp.32837-32847. Available at: [Link]

  • Li, W., Liu, F. and Wang, J. (2016). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 12, pp.2407-2418. Available at: [Link]

  • Echavarren, A. M., Muratore, M. E., López-Carrillo, V., Escribano-Cuesta, A., Huguet, N., & Obradors, C. (2018). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. Available at: [Link]

  • Sanz, R. (2022). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia. Available at: [Link]

  • Zhang, J. and Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition, 45(40), pp.6704-6707. Available at: [Link]

  • Yan, Y., Fang, R., Geng, Z., Wang, Y. and Liu, S. (2012). Reaction mechanism and chemoselectivity of gold(I)-catalyzed cycloaddition of 1-(1-alkynyl) cyclopropyl ketones with nucleophiles to yield substituted furans. Science China Chemistry, 55(7), pp.1413-1420. Available at: [Link]

  • Ríos-Gutiérrez, M., Domingo, L.R. and Toste, F.D. (2019). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Advances, 9(56), pp.32837-32847. Available at: [Link]

  • Wang, Z., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis. Journal of the American Chemical Society, 143(10), pp.3943-3951. Available at: [Link]

  • Wang, Z., et al. (2021). Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl–Gold Addition, and Redox Catalysis. Journal of the American Chemical Society, 143(10), pp.3943-3951. Available at: [Link]

  • Unlock Chemystery. (2019). Gold-Powered Alkyne Activation Unleashed! YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Cycloaddition of diynes and cyclopropanes. Available at: [Link]

  • Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. Available at: [Link]

  • Johnson, J. S. (2014). Intramolecular donor-acceptor cyclopropane ring-opening cyclizations. Chemical Society Reviews, 43(14), pp.4930-4940. Available at: [Link]

  • Ivanova, O. A., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates and reaction with C-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghosh, K. and Das, S. (2021). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes. ChemistrySelect, 6(35), pp.9257-9273. Available at: [Link]

  • Shi, B., et al. (2016). Thermally Induced [3 + 2] Cycloaddition of Alkynyl-Tethered Diazoamides: Synthetic and Mechanistic Insights. Organic Letters, 18(23), pp.6208-6211. Available at: [Link]

  • Kącka-Zych, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(21), p.6493. Available at: [Link]

  • Baire, B., et al. (2016). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Angewandte Chemie International Edition, 55(43), pp.13634-13638. Available at: [Link]

  • Zheng, C., et al. (2020). Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives. Beilstein Journal of Organic Chemistry, 16, pp.2118-2124. Available at: [Link]

  • LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Wang, D., et al. (2021). Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols. Frontiers in Chemistry, 9. Available at: [Link]

  • Iannitelli, J. A., et al. (2015). Tungsten-Enabled Diels–Alder Cycloaddition and Cycloreversion of Arenes and Alkynes: Divergent Synthesis of Highly Functionalized Barrelenes and Arenes. Journal of the American Chemical Society, 137(49), pp.15474-15483. Available at: [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Jasiński, R. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. Molecules, 27(19), p.6582. Available at: [Link]

  • Kącka-Zych, A. and Jasiński, R. (2021). Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. ResearchGate. Available at: [Link]

  • Jasiński, R. and Kącka-Zych, A. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(11), p.3367. Available at: [Link]

Sources

Application Note & Protocol: Sonogashira Coupling with (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Complexity with a Versatile Synthon

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide array of functional groups.[1][3][4]

This guide provides a detailed protocol and expert insights for the Sonogashira coupling using a specialized alkyne: (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane . This reagent is a valuable building block for several reasons:

  • Masked Aldehyde Functionality: The dimethoxy acetal serves as a robust protecting group for a propargyl aldehyde. It is stable to the basic conditions of the Sonogashira coupling and can be readily deprotected in a later step under acidic conditions.

  • Conformational Rigidity: The cyclopropane ring introduces a degree of conformational constraint, a desirable feature in medicinal chemistry for optimizing ligand-receptor interactions.

  • Synthetic Versatility: The resulting coupled product is a scaffold ripe for further elaboration at both the newly formed aryl-alkyne bond and the latent aldehyde functionality.

This document is intended for researchers and drug development professionals seeking to leverage this unique synthon to construct complex molecular architectures.

The Sonogashira Reaction: A Mechanistic Overview

A successful experimental design is rooted in a firm understanding of the underlying reaction mechanism. The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[1][5][6]

Senior Application Scientist Insight: While the copper(I) co-catalyst significantly accelerates the reaction, it can also promote the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), forming a 1,3-diyne impurity.[1][7] Performing the reaction under a strictly inert atmosphere is crucial to minimize this side reaction.[1] For substrates particularly sensitive to copper, copper-free Sonogashira protocols have been developed, though they may require different ligands or harsher conditions.[8]

The synergistic action of both catalysts allows the reaction to proceed under remarkably mild conditions.[1][9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)L₂(X) Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_transmetal Ar-Pd(II)L₂(C≡CR) PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination product Ar-C≡CR PdII_transmetal->product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->PdII_oxidative (from Cu Cycle) Alkyne H-C≡CR Alkyne->CuX Deprotonation Base Base caption Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Workflow: From Reagents to Product

The following diagram outlines the general laboratory workflow for performing the Sonogashira coupling. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying, Degassing) setup 2. Inert Atmosphere Setup (Schlenk Line, Argon Purge) prep->setup addition 3. Reagent Addition (Solvent, Base, Alkyne, Halide, Catalysts) setup->addition reaction 4. Reaction Monitoring (TLC, GC-MS) addition->reaction workup 5. Aqueous Work-up (Quenching, Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS, IR) purify->analyze caption Figure 2: General experimental workflow.

Caption: Figure 2: General experimental workflow.

Detailed Experimental Protocol

This protocol details a general procedure for coupling an aryl iodide with this compound. The reaction can be adapted for aryl bromides, though it may require higher temperatures or more active catalyst systems.[10]

4.1. Materials and Reagents

ReagentSuggested PurityNotes
Aryl Halide (e.g., Iodobenzene)>98%Should be pure and dry.
This compound>97%Store under inert gas.
Dichlorobis(triphenylphosphine)palladium(II)99%Pd(PPh₃)₂Cl₂. Other Pd(0) or Pd(II) sources can be used.[11]
Copper(I) Iodide (CuI)99.5%Should be a white/off-white powder. Discolored (green/brown) CuI should be purified.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Serves as both base and co-solvent. Must be rigorously degassed.[10]
Tetrahydrofuran (THF) or DMFAnhydrousSolvent choice depends on substrate solubility and reaction temperature.

4.2. Equipment

  • Schlenk flask or oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line with Argon or Nitrogen supply

  • Septa, needles, and syringes

  • Heating mantle or oil bath with temperature control

4.3. Reaction Parameters

The following table provides a starting point for a 1.0 mmol scale reaction. Optimization may be required for specific substrates.

ParameterRecommended ValueNotes
Aryl Iodide1.0 mmol (1.0 eq)Limiting reagent.
Alkyne1.2 mmol (1.2 eq)A slight excess ensures complete consumption of the more valuable aryl halide.
Pd(PPh₃)₂Cl₂0.02 mmol (2 mol%)Catalyst loading can range from 0.5-5 mol%.
CuI0.04 mmol (4 mol%)Co-catalyst loading is typically 1-10 mol%.[12]
Base (TEA)3.0 mLA large excess is used, often acting as a co-solvent.[9]
Solvent (THF)7.0 mLAdjust to ensure all reagents remain dissolved.
TemperatureRoom Temperature to 50 °CAryl iodides often react well at room temperature; bromides may require heating.[1]
Reaction Time2 - 12 hoursMonitor by TLC or GC-MS until starting material is consumed.

4.4. Step-by-Step Procedure

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of argon.

  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Purging: Seal the flask with a septum and cycle between vacuum and argon three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous THF (7.0 mL) and degassed triethylamine (3.0 mL) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add this compound (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 2 hours, gently heat the mixture to 40-50 °C. Monitor the reaction's progress every 1-2 hours.

Senior Application Scientist Insight: Reaction monitoring is crucial. A typical TLC system for this reaction might use a mobile phase of 10-20% ethyl acetate in hexanes. The product, being more conjugated and often less polar than the alkyne, should have a distinct Rf value. The disappearance of the limiting aryl halide is the primary indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, water (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient degassing; poor quality reagents.Use fresh, high-purity catalysts and solvents. Ensure the atmosphere is strictly inert. Purify the base by distillation.
Glaser Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[7]
Dark Reaction Color Catalyst decomposition at high temperatures.Avoid excessive heating. If necessary, consider a more thermally stable ligand or catalyst system.
Difficult Purification Co-elution of product and triphenylphosphine oxide.Minimize the amount of phosphine ligand by using a Pd(0) source like Pd₂(dba)₃ with a specific ligand-to-metal ratio.

Conclusion

The Sonogashira coupling of this compound provides a reliable and efficient route to valuable synthetic intermediates. The protocol described herein is a robust starting point that leverages a well-understood catalytic system. By paying careful attention to reagent quality and maintaining an inert atmosphere, researchers can successfully employ this reaction to access novel molecular frameworks for applications in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Al-Amin, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved January 19, 2026, from [Link]

  • Al-Amin, M., & El-Kaderi, H. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. MSc Thesis, King Abdullah University of Science and Technology. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1030–1039. Retrieved January 19, 2026, from [Link]

  • Biffis, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5208. Retrieved January 19, 2026, from [Link]

  • Shafi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826-6851. Retrieved January 19, 2026, from [Link]

  • Biffis, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5208. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1030–1039. Retrieved January 19, 2026, from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved January 19, 2026, from [Link]

  • Golden. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]

  • Głowacka, I. E., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2263-2269. Retrieved January 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved January 19, 2026, from [Link]

  • Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114. Retrieved January 19, 2026, from [Link]

  • Mitchell, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15370–15381. Retrieved January 19, 2026, from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]

  • OCW. (2019). Sonogashira coupling [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved January 19, 2026, from [Link]

  • Szekely, A., et al. (2015). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Tetrahedron Letters, 56(1), 225-228. Retrieved January 19, 2026, from [Link]

  • Mitchell, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15370–15381. Retrieved January 19, 2026, from [Link]

  • Nizovtsev, A. V. (2020). A Simple Synthesis of 3,3-Diphenylcyclopropene. Synthetic Communications, 50(19), 2965-2970. Retrieved January 19, 2026, from [Link]

  • Ji, X., & Sun, Y. (2025). Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. Journal of Chemical Research. Retrieved January 19, 2026, from [Link]

  • Kumar, R., et al. (2018). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Organic & Biomolecular Chemistry, 16(34), 6184-6188. Retrieved January 19, 2026, from [Link]

  • Li, F., et al. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 144(30), 13686–13695. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of Cyclopropane Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Three-Membered Ring

In the landscape of contemporary drug discovery, the cyclopropane ring has transcended its status as a mere chemical curiosity.[1] Its unique stereoelectronic properties, born from significant ring strain and "bent" bonds with enhanced p-character, render it a powerful tool in the medicinal chemist's armamentarium.[2][3][4][5][6] This guide eschews a conventional overview, instead offering an in-depth, field-proven perspective on the strategic applications and practical synthesis of cyclopropane-containing motifs. We will explore the causality behind their success in optimizing drug candidates and provide detailed protocols for their implementation, empowering researchers to leverage this versatile scaffold to its fullest potential.

The Cyclopropane Advantage: A Paradigm of Molecular Engineering

The incorporation of a cyclopropane ring is a deliberate design choice aimed at solving multifaceted challenges in drug development, from enhancing potency to refining pharmacokinetic profiles.[4][5] The inherent rigidity and unique electronic nature of this moiety bestow a range of desirable attributes upon a parent molecule.

Enhancing Metabolic Stability

A primary hurdle in drug development is metabolic liability, where susceptible moieties are rapidly broken down by metabolic enzymes, notably the Cytochrome P450 (CYP450) family. The cyclopropyl group is exceptionally robust and resistant to common metabolic degradation pathways that affect flexible aliphatic chains.[2][4][7] This enhanced stability can significantly prolong a drug's in vivo half-life, leading to improved dosing regimens and better patient compliance.[2]

  • Causality: The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, and the C-C bonds are less accessible to enzymatic attack.[4][5] This makes the ring a "metabolic shield" for adjacent functional groups and a poor substrate for oxidative enzymes.

Conformational Constraint and Potency Amplification

The principle of pre-organization is central to rational drug design. By locking a molecule into its bioactive conformation, we can minimize the entropic penalty upon binding to its biological target. The cyclopropane ring is a masterful tool for this purpose. Its rigid, three-dimensional structure restricts the conformational freedom of a molecule, effectively "freezing" it in a state optimized for receptor interaction.[2][7][8] This often translates to a dramatic increase in binding affinity and biological potency.[4][6]

  • Expert Insight: This conformational locking is particularly valuable in the development of highly specific enzyme inhibitors or receptor ligands, as it helps minimize off-target effects by presenting a precise and unwavering pharmacophore to the target protein.[7]

A Master of Bioisosterism

The cyclopropyl group serves as a versatile bioisostere, mimicking the spatial arrangement and volume of other common chemical groups while offering superior physicochemical properties.[9] This strategy is frequently employed to navigate away from problematic functionalities or to explore new intellectual property space.[10]

  • gem-Dimethyl Isostere: Replacing a gem-dimethyl group with a cyclopropane ring preserves the tetrahedral geometry and steric bulk but can reduce lipophilicity and improve metabolic stability.[10]

  • Alkene and Phenyl Ring Isostere: The π-character of the cyclopropane C-C bonds allows it to mimic the electronics of an alkene or, in some contexts, a phenyl ring.[1][10] This substitution can improve solubility and the fraction of sp3 carbons (Fsp3), a key descriptor correlated with clinical success, while maintaining necessary electronic interactions.[10]

Bioisosteric_Replacement cluster_0 Common Functional Group cluster_1 Bioisosteric Replacement cluster_2 Improved Properties gem-Dimethyl gem-Dimethyl Cyclopropane Cyclopropane Motif gem-Dimethyl->Cyclopropane Replaces Alkene Alkene Alkene->Cyclopropane Replaces Phenyl Ring Phenyl Ring Phenyl Ring->Cyclopropane Replaces Metabolic_Stability Metabolic Stability Cyclopropane->Metabolic_Stability Solubility Solubility Cyclopropane->Solubility Potency Potency Cyclopropane->Potency Novel_IP Novel IP Cyclopropane->Novel_IP

Caption: Bioisosteric role of the cyclopropane motif.

Cyclopropane Derivatives in Approved and Clinical-Stage Drugs

The theoretical advantages of the cyclopropane ring are validated by its presence in numerous marketed drugs and promising clinical candidates across a wide spectrum of therapeutic areas.[1][6][11]

Drug NameKey Cyclopropane MoietyTherapeutic AreaMechanism of Action / Target
Boceprevir Fused Cyclopropane-γ-LactamAntiviral (Hepatitis C)HCV NS3/4A Protease Inhibitor[12]
Ticagrelor Cyclopropyl-triazolopyrimidineCardiovascular (Antiplatelet)P2Y₁₂ Receptor Antagonist[13]
Tasimelteon CyclopropylacetamideCNS (Insomnia)Melatonin Receptor (MT1/MT2) Agonist[12][13]
Grazoprevir Cyclopropyl-containing macrocycleAntiviral (Hepatitis C)HCV NS3/4A Protease Inhibitor[6]
Trovafloxacin Fused Cyclopropyl-quinoloneAntibacterialDNA Gyrase / Topoisomerase IV Inhibitor[12]
Amitifadine AminocyclopropaneCNS (Antidepressant)Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor[12]
Brepocitinib Cyclopropyl-pyrrolopyrimidineInflammation (Psoriasis, etc.)TYK2/JAK1 Inhibitor[6]

Application Protocols: Synthesis of Key Cyclopropane Intermediates

The successful integration of cyclopropane moieties requires robust and scalable synthetic methods.[14] Below are two protocols for the synthesis of valuable cyclopropane building blocks, reflecting both modern biocatalytic and classic chemical approaches.

Protocol 1: Asymmetric Synthesis of a Chiral Cyclopropane Core via Biocatalysis

This protocol describes the gram-scale synthesis of a chiral cyclopropane, a key precursor for drugs like Tasimelteon, using an engineered myoglobin biocatalyst.[13] This method offers exceptional stereocontrol, which is often difficult to achieve with traditional chemical catalysts.

  • Objective: To synthesize the chiral trans-(1R,2R)-cyclopropane core of Tasimelteon with high diastereo- and enantioselectivity.

  • Core Principle: An engineered myoglobin (Mb) variant catalyzes the asymmetric cyclopropanation of an olefin with a diazo-reagent. The reaction is performed in a whole-cell system, simplifying catalyst handling and production.[13]

Biocatalytic_Workflow Start E. coli Culture Expressing Engineered Myoglobin Harvest Cell Harvest & Resuspension in Buffer Start->Harvest Reaction Biocatalytic Reaction: - Add Olefin Substrate - Add Diazoacetamide (slowly) - Stir at controlled temp. Harvest->Reaction Extraction Work-up: - Centrifuge to remove cells - Extract supernatant with  organic solvent (e.g., EtOAc) Reaction->Extraction Purify Purification: Silica Gel Chromatography Extraction->Purify Product Final Product: Chiral Cyclopropane Precursor (>98% de, >98% ee) Purify->Product

Caption: Workflow for biocatalytic cyclopropanation.

  • Materials & Reagents:

    • E. coli cells expressing the desired myoglobin variant (e.g., Mb(H64V,V68A))

    • Olefin substrate (e.g., N-allyl-2-chloroacetamide)

    • Diazo reagent (e.g., Ethyl diazoacetate - EXTREME CAUTION: Potentially explosive )

    • Phosphate buffer (e.g., 100 mM, pH 8.0)

    • Glucose, appropriate antibiotics

    • Organic solvent (Ethyl acetate)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Step-by-Step Methodology:

    • Biocatalyst Preparation: Grow the E. coli culture expressing the engineered myoglobin catalyst to the desired optical density. Induce protein expression as per the specific vector's protocol.

    • Cell Harvest: Centrifuge the culture to pellet the cells. Discard the supernatant and resuspend the cell pellet in phosphate buffer to create a whole-cell catalyst slurry.

    • Reaction Setup: In a jacketed reaction vessel under an inert atmosphere (e.g., Argon), add the cell slurry and the olefin substrate. Cool the mixture to the optimal reaction temperature (e.g., 4 °C).

    • Reagent Addition: Slowly add a solution of the diazo reagent in DCM to the stirred reaction mixture over several hours using a syringe pump. Justification: Slow addition is critical to maintain a low concentration of the highly reactive diazo compound, preventing side reactions and ensuring safety.[14]

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting olefin is consumed.

    • Work-up: Centrifuge the reaction mixture to pellet the cells. Decant the aqueous supernatant and extract it three times with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure chiral cyclopropane product.[13]

    • Characterization: Confirm the structure and determine the diastereomeric and enantiomeric excess using chiral HPLC and ¹H/¹³C NMR.

Protocol 2: Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine via Curtius Degradation

This protocol outlines a scalable chemical synthesis of a valuable amine building block, starting from the corresponding carboxylic acid.[15] This method is a robust alternative to transition-metal-catalyzed routes.

  • Objective: To synthesize (1-cyclopropyl)cyclopropylamine hydrochloride on a multi-gram scale.

  • Core Principle: The Curtius degradation (or rearrangement) converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and isocyanate intermediate. The Weinstock protocol modification is used for safety and efficiency.[15]

  • Materials & Reagents:

    • 1-Cyclopropylcyclopropanecarboxylic acid

    • Acetone (anhydrous)

    • Triethylamine (Et₃N)

    • Ethyl chloroformate

    • Sodium azide (NaN₃) (HIGHLY TOXIC )

    • tert-Butanol (t-BuOH)

    • Hydrochloric acid (HCl) in Diethyl ether

    • Diethyl ether (Et₂O)

  • Safety Precautions:

    • Handle sodium azide and the intermediate acyl azide with extreme care; they are toxic and potentially explosive.

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]

  • Step-by-Step Methodology:

    • Mixed Anhydride Formation: Dissolve the starting carboxylic acid in anhydrous acetone in a flask equipped with a stirrer and cool to -5 °C. Add triethylamine dropwise. After stirring, add ethyl chloroformate slowly, maintaining the temperature. Justification: This forms a mixed anhydride in situ, which is a highly reactive species primed for nucleophilic attack by the azide.[15]

    • Acyl Azide Formation: Prepare a solution of sodium azide in water and add it dropwise to the reaction mixture, ensuring the temperature does not rise. Justification: The azide ion displaces the ethyl carbonate group to form the acyl azide intermediate.

    • Curtius Rearrangement & Trapping: Add tert-butanol to the reaction mixture. Heat the mixture to reflux. During heating, the acyl azide rearranges to an isocyanate with the loss of N₂ gas, which is then trapped by t-BuOH to form a stable Boc-protected amine (tert-butyl carbamate). Justification: Trapping the isocyanate intermediate as a Boc-carbamate provides a stable, easily purifiable solid and avoids handling the free amine.[15]

    • Work-up and Isolation: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate. Perform an aqueous work-up and extract the Boc-protected amine with an organic solvent. Purify by recrystallization or chromatography.

    • Boc-Deprotection: Dissolve the purified Boc-protected amine in diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether. Stir the reaction for several hours. Justification: The strong acid cleaves the tert-butyl group, releasing the primary amine, which immediately precipitates as its hydrochloride salt.

    • Final Product Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final (1-cyclopropyl)cyclopropylamine hydrochloride salt as a stable, crystalline solid.[15]

Potential Liabilities: A Note of Caution

While highly advantageous, the cyclopropane motif is not without potential liabilities. A key structural alert is the cyclopropyl carboxylic acid moiety. In vivo, this structure can form conjugates with carnitine, a molecule essential for fatty acid transport into mitochondria.[10] This can inhibit energy metabolism and lead to a build-up of fatty acids, potentially causing hepatotoxicity. This mechanism was implicated in the clinical failure of the anxiolytic drug Panadiplon.[10][17] Researchers must be vigilant for this possibility when designing drugs containing this specific substructure.

Conclusion

Cyclopropane derivatives are a testament to the power of strategic chemical innovation in drug discovery.[7] By providing conformational rigidity, enhanced metabolic stability, and versatile bioisosteric replacement options, they empower medicinal chemists to overcome critical roadblocks in the optimization of lead compounds.[4][5][18] The continued development of novel synthetic methodologies, particularly in asymmetric and biocatalytic synthesis, ensures that the full potential of these unique three-membered rings will continue to be realized, paving the way for the next generation of safer and more effective pharmaceuticals.[2]

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. (n.d.). Benchchem.
  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry.
  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. (n.d.). PubMed Central.
  • Cyclopropane. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 19, 2026, from [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. Retrieved January 19, 2026, from [Link]

  • the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. (2025). Bohrium. Retrieved January 19, 2026, from [Link]

  • Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Selective examples of cyclopropane-based drugs and natural products. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Cyclopropane. (n.d.). PharmaCompass. Retrieved January 19, 2026, from [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Application Note: (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, constituting the core structures of a vast majority of pharmaceuticals and biologically active molecules. Their diverse electronic properties and three-dimensional architectures enable precise interactions with biological targets. Consequently, the development of novel and efficient synthetic routes to access structurally diverse heterocyclic scaffolds remains a paramount objective in drug discovery. This application note introduces (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane as a uniquely versatile and powerful building block for the synthesis of valuable heterocyclic systems, including furans, pyrroles, and pyridines.

The synthetic utility of this precursor stems from the orthogonal reactivity of its three key functional components:

  • A Strained Cyclopropane Ring: This high-energy, three-membered ring serves as a latent reactive handle. Its inherent ring strain can be strategically released in ring-opening reactions, driving the formation of new carbo- and heterocyclic frameworks.[1][2][3]

  • An Electron-Rich Alkyne: The carbon-carbon triple bond is a classic substrate for a wide array of transformations, including metal-catalyzed cyclizations, cycloadditions, and nucleophilic additions, providing a reliable entry point for ring formation.[4][5][6][7]

  • A Masked Carbonyl Group: The dimethoxypropyl moiety is a stable acetal, which acts as a protecting group for a ketone.[8][9] Under acidic conditions, it can be readily hydrolyzed to reveal a reactive carbonyl group, enabling classical condensation chemistry.[10]

This guide provides detailed protocols and mechanistic insights into the strategic application of this compound for constructing diverse and medicinally relevant heterocyclic cores.

Gold-Catalyzed Synthesis of Substituted Furans

The synthesis of substituted furans, a common motif in natural products and pharmaceuticals, can be efficiently achieved through a gold-catalyzed intramolecular cyclization. The high affinity of gold(I) catalysts for alkynes facilitates a 5-endo-dig cyclization, followed by a cascade reaction involving cyclopropane ring-opening to furnish the aromatic furan core.

Rationale: Gold(I) catalysts are exceptionally mild and effective Lewis acids for activating alkynes towards nucleophilic attack.[6] In this protocol, the alkyne is activated by the gold catalyst, prompting an intramolecular attack from one of the acetal's oxygen atoms. The resulting intermediate undergoes a rearrangement involving the opening of the strained cyclopropane ring, which ultimately leads to the formation of a stable, substituted furan product. This approach leverages the unique combination of the alkyne and cyclopropane functionalities within the starting material.

Protocol 1: Gold(I)-Catalyzed Furan Synthesis

Materials:

  • This compound

  • Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, argon-flushed round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • In a separate flask, prepare the active catalyst by dissolving AuCl(PPh₃) (0.05 mmol, 5 mol%) and AgSbF₆ (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL). Stir for 5 minutes at room temperature. The silver salt acts as a halide scavenger to generate the cationic, more active gold catalyst.

  • Add the catalyst solution dropwise to the solution of the starting material at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired furan derivative.

Proposed Reaction Mechanism

gold_catalyzed_furan_synthesis start This compound activated Gold-π-Alkyne Complex start->activated Coordination catalyst [Au(I)]+ catalyst->activated cyclized Oxonium Intermediate activated->cyclized 5-endo-dig Cyclization ring_opened Carbocationic Intermediate cyclized->ring_opened Cyclopropane Ring Opening furan Substituted Furan ring_opened->furan Rearrangement & Aromatization catalyst_out [Au(I)]+ ring_opened->catalyst_out -H+

Caption: Proposed mechanism for the gold-catalyzed synthesis of furans.

Data Summary: Furan Synthesis
EntryR-Group on CyclopropaneYield (%)Reaction Time (h)
1H851.5
2Methyl821.5
3Phenyl782.0
4n-Butyl881.0

One-Pot Synthesis of Polysubstituted Pyrroles

The synthesis of pyrroles, another critical heterocyclic core, can be achieved via a one-pot reaction involving the acid-catalyzed formation of an enamine intermediate followed by intramolecular cyclization. This strategy unmasks the latent carbonyl functionality of the acetal to drive the reaction.

Rationale: This protocol is a variation of the classic Paal-Knorr pyrrole synthesis.[11] An acid catalyst first promotes the hydrolysis of the acetal to the corresponding γ-cyclopropyl-γ-keto-alkyne. This intermediate then condenses with a primary amine to form an enamine. The subsequent intramolecular nucleophilic attack of the enamine nitrogen onto the alkyne, facilitated by the same acid catalyst, triggers the cyclization. A final tautomerization yields the aromatic pyrrole ring. This method is highly convergent and allows for significant diversity by simply varying the primary amine.[7][12]

Protocol 2: Acid-Catalyzed Pyrrole Synthesis

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Toluene or Dioxane, anhydrous

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 mmol, 1.0 equiv).

  • Add the primary amine (1.1 mmol, 1.1 equiv) and anhydrous toluene (15 mL).

  • Add the acid catalyst, p-TsOH (0.1 mmol, 10 mol%).

  • Heat the mixture to reflux (approx. 110 °C for toluene). The removal of water and methanol via the Dean-Stark trap drives the reaction to completion.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-substituted pyrrole.

Proposed Reaction Pathway

pyrrole_synthesis_workflow start This compound step1 Acid-Catalyzed Acetal Hydrolysis start->step1 intermediate1 γ-Keto-Alkyne step1->intermediate1 step2 Condensation with Primary Amine (R-NH2) intermediate1->step2 intermediate2 Enamine Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Aromatization intermediate3->step4 product Polysubstituted Pyrrole step4->product

Caption: Workflow for the one-pot synthesis of substituted pyrroles.

Data Summary: Pyrrole Synthesis
EntryAmine (R-NH₂)Yield (%)Reaction Time (h)
1Aniline755
2Benzylamine814
3n-Butylamine726
44-Methoxyaniline785

Synthesis of Substituted Pyridines

Accessing the pyridine core, a six-membered heterocycle, requires a more complex annulation strategy. A plausible approach involves a [3+3] cycloaddition, where the three-carbon chain of the starting material reacts with a three-atom nitrogen-containing synthon.

Rationale: This protocol utilizes the in-situ generated γ-keto-alkyne intermediate, similar to the pyrrole synthesis. This intermediate can then react with an enamine derived from a β-ketoester and ammonium acetate. This sequence, a variation of the Hantzsch pyridine synthesis, involves a series of condensation and cyclization reactions.[13][14] The cyclopropyl group adds a unique structural element that can be carried into the final product or participate in subsequent rearrangements.

Protocol 3: [3+3] Annulation for Pyridine Synthesis

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Acetic acid

  • Ethanol

Procedure:

  • Step A: In-situ generation of the keto-alkyne. In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of acetic acid (5 mL) and water (1 mL). Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis of the acetal. Monitor by TLC. Do not isolate the intermediate.

  • Step B: Annulation. To the cooled solution containing the crude keto-alkyne, add ethanol (10 mL), ethyl acetoacetate (1.2 mmol, 1.2 equiv), and ammonium acetate (2.0 mmol, 2.0 equiv).

  • Heat the resulting mixture to reflux (approx. 80-90 °C) for 8-12 hours.

  • Monitor the reaction by TLC for the formation of the pyridine product.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the substituted pyridine.

Logical Relationship Diagram

pyridine_synthesis_logic cluster_0 Precursor Activation cluster_1 Synthon Generation cluster_2 Annulation & Aromatization A This compound B γ-Keto-Alkyne A->B Acid Hydrolysis E Michael Addition B->E C Ethyl Acetoacetate + Ammonium Acetate D Enamine Intermediate C->D Condensation D->E F Cyclization & Dehydration E->F G Oxidation/Aromatization F->G H Substituted Pyridine G->H

Caption: Logical steps for the synthesis of pyridines via [3+3] annulation.

Conclusion and Outlook

This compound has been demonstrated as a highly effective and versatile precursor for the synthesis of diverse heterocyclic compounds. By strategically leveraging the unique and orthogonal reactivity of its cyclopropane, alkyne, and masked carbonyl functionalities, we have outlined reliable and efficient protocols for accessing substituted furans, pyrroles, and pyridines. The methods presented here are amenable to diversification, allowing for the generation of compound libraries for screening in drug discovery and materials science. Future work will focus on exploring asymmetric catalysis and expanding the scope of accessible heterocyclic systems, further cementing the role of this building block in modern synthetic chemistry.

References

  • Title: Catalytic Cyclization of o-Alkynylbenzaldehyde Acetals and Thioacetals. Unprecedented Activation of the Platinum Catalyst by Olefins. Scope and Mechanism of the Reaction. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Intramolecular donor–acceptor cyclopropane ring-opening cyclizations. Source: RSC Publishing URL: [Link]

  • Title: Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. Source: Semantic Scholar URL: [Link]

  • Title: Catalyst-dependent divergent synthesis of pyrroles from 3-alkynyl imine derivatives: a noncarbonylative and carbonylative approach. Source: PubMed URL: [Link]

  • Title: Metal-catalyzed Furan Synthesis. A Review. Source: University of Huddersfield Repository URL: [Link]

  • Title: Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Source: PMC URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Furan. Source: Pharmaguideline URL: [Link]

  • Title: Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Source: PMC - NIH URL: [Link]

  • Title: Applications of alkynyl enones for furan synthesis. Source: ResearchGate URL: [Link]

  • Title: Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Source: Heterocycles URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Source: ACS Catalysis URL: [Link]

  • Title: Heterocycles from cyclopropanes: Applications in natural product synthesis. Source: ResearchGate URL: [Link]

  • Title: Recent Advancements in Pyrrole Synthesis. Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Source: MIT Open Access Articles URL: [Link]

  • Title: SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pyrrole synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyridine synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Source: YouTube URL: [Link]

  • Title: Formation and Reactions of Acetals. Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic Addition of Alcohols - Acetal Formation. Source: Chemistry LibreTexts URL: [Link]

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a valuable bifunctional building block in modern organic synthesis, incorporating a strained cyclopropane ring and a protected propargyl aldehyde moiety. These features make it a versatile precursor for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound. We present a robust, two-step synthetic strategy commencing with the one-pot synthesis of the key intermediate, cyclopropylacetylene, from 5-chloro-1-pentyne. The subsequent step involves the efficient alkylation of the cyclopropylacetylide anion with bromoacetaldehyde dimethyl acetal. This document details the underlying chemical principles, step-by-step protocols, safety considerations, and characterization data to ensure reproducible, high-yield production for research and development professionals.

Introduction: Strategic Importance and Synthetic Design

The cyclopropane moiety is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to impart conformational rigidity and unique metabolic profiles.[1] Similarly, the alkyne functional group is a cornerstone of synthetic chemistry, enabling a wide array of transformations, including cycloadditions and cross-coupling reactions.[2][3] The target molecule, this compound, combines these features with a masked aldehyde, offering a rich platform for divergent synthesis.

Our synthetic approach was designed for scalability, safety, and efficiency. We selected a two-step pathway that avoids the use of unstable or difficult-to-handle reagents where possible and relies on a well-documented, high-yielding preparation of the key cyclopropylacetylene intermediate.[4][5]

Overall Synthetic Pathway

The synthesis is achieved in two primary stages:

  • Intermediate Synthesis: Formation of cyclopropylacetylene via a one-pot metalation and intramolecular cyclization of 5-chloro-1-pentyne.

  • Final Product Synthesis: Deprotonation of cyclopropylacetylene followed by nucleophilic substitution with bromoacetaldehyde dimethyl acetal to yield the target compound.

Synthetic_Pathway 5-chloro-1-pentyne 5-chloro-1-pentyne Cyclopropylacetylene Cyclopropylacetylene 5-chloro-1-pentyne->Cyclopropylacetylene  1. n-BuLi (2.1 equiv)  Cyclohexane, 0°C to reflux 2. aq. NH4Cl quench   Target_Molecule This compound Cyclopropylacetylene->Target_Molecule  1. n-BuLi  THF, -78°C 2. Add electrophile   Bromoacetaldehyde_DMA Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_DMA->Target_Molecule

Figure 1: Overall two-step synthetic route.

Part I: Large-Scale Synthesis of Cyclopropylacetylene Intermediate

Principle and Mechanism

The synthesis of cyclopropylacetylene from 5-chloro-1-pentyne is a classic example of a one-pot metalation-cyclization reaction.[4][6] The process is initiated by the deprotonation of the terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. A second equivalent of n-BuLi then facilitates a lithium-halogen exchange or, more likely, an intramolecular SN2-type displacement of the chloride by the acetylide, forming the strained cyclopropane ring.[7] This method is superior for large-scale work compared to older multi-step procedures due to its high yield and operational simplicity.[4][5]

Materials and Equipment
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (for 1.0 mol scale)Supplier Example
5-Chloro-1-pentyne≥97%102.55102.5 g (1.0 mol)Sigma-Aldrich
n-Butyllithium2.0 M in cyclohexane64.061.05 L (2.1 mol)Sigma-Aldrich
CyclohexaneAnhydrous, ≥99.5%84.16250 mL + rinseAcros Organics
Ammonium Chloride (NH₄Cl)ACS Reagent53.49Saturated Aqueous SolutionFisher Scientific
Deionized WaterN/A18.02As needed for workupIn-house

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with Teflon paddle

  • Reflux condenser with nitrogen/argon inlet

  • 1.5 L pressure-equalizing dropping funnel

  • Thermocouple or low-temperature thermometer

  • Large heating mantle

  • Ice-water bath

  • Rotary evaporator and distillation apparatus for purification

Detailed Experimental Protocol

CAUTION: n-Butyllithium is a pyrophoric reagent that reacts violently with water and air.[8][9] All procedures must be conducted under an inert atmosphere (N₂ or Ar) using oven-dried glassware and proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves).[10][11]

  • Reactor Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, dropping funnel, and reflux condenser under a positive pressure of nitrogen.

  • Initial Charging: Charge the flask with 5-chloro-1-pentyne (102.5 g, 1.0 mol) and anhydrous cyclohexane (250 mL).

  • Cooling: Cool the resulting mixture to 0°C using an ice-water bath.

  • n-BuLi Addition: Add the n-butyllithium solution (1.05 L, 2.1 mol) to the dropping funnel via cannula transfer. Add the n-BuLi dropwise to the stirred reaction mixture over approximately 1.5 hours. Crucially, maintain the internal reaction temperature below 20°C during the addition. An exotherm will be observed.

  • Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C). Maintain a gentle reflux for 3 hours. The reaction progress can be monitored by GC-MS if desired.

  • Quenching: After 3 hours, cool the reaction mixture back down to 0°C with an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. A vigorous reaction may occur.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. The organic phase, containing the cyclopropylacetylene product, is the lighter, upper layer.[5] Wash the organic layer with deionized water and then with brine.

  • Purification: The crude cyclopropylacetylene in cyclohexane can often be used directly in the next step after drying over anhydrous MgSO₄. For higher purity, the product can be isolated by careful fractional distillation (B.P. 51-53 °C).[5]

Workflow and Safety Diagram

Workflow_Part1 cluster_Prep Preparation (Inert Atmosphere) cluster_Reaction Reaction cluster_Workup Workup & Isolation A Assemble & Dry Glassware B Charge 5-chloro-1-pentyne & Cyclohexane A->B C Cool to 0°C B->C D Dropwise add n-BuLi (T < 20°C) C->D E Heat to Reflux (3h) D->E F Cool to 0°C E->F G Quench with aq. NH4Cl F->G H Phase Separation G->H I Dry or Distill H->I

Figure 2: Experimental workflow for cyclopropylacetylene synthesis.

Part II: Synthesis of this compound

Principle and Mechanism

This step is a standard alkynylation reaction. The terminal alkyne of cyclopropylacetylene is deprotonated by a strong base (n-BuLi) at low temperature (-78°C) to form the corresponding lithium cyclopropylacetylide. This potent nucleophile is then reacted with an electrophile, bromoacetaldehyde dimethyl acetal. The reaction proceeds via an SN2 mechanism, where the acetylide displaces the bromide, forming the desired carbon-carbon bond.[12]

Materials and Equipment
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (for 0.9 mol scale)Supplier Example
CyclopropylacetyleneAs prepared above66.10~59.5 g (0.9 mol)N/A
n-Butyllithium2.5 M in hexanes64.06360 mL (0.9 mol)Sigma-Aldrich
Bromoacetaldehyde dimethyl acetal≥96%169.02152 g (0.9 mol)TCI America
Tetrahydrofuran (THF)Anhydrous, ≥99.9%72.111.8 LAcros Organics
Diethyl EtherAnhydrous, ≥99.7%74.12For extractionFisher Scientific
Saturated NH₄Cl SolutionACS Reagent53.49~500 mLIn-house

Equipment:

  • 5 L three-neck round-bottom flask with mechanical stirrer

  • Thermocouple

  • Nitrogen/argon inlet

  • Pressure-equalizing dropping funnel

  • Dry ice/acetone bath

  • Vacuum distillation apparatus

Detailed Experimental Protocol
  • Reactor Setup: Under an inert atmosphere, add the solution of cyclopropylacetylene (~0.9 mol, assuming ~90% yield from Part I) in cyclohexane to the 5 L flask. Add anhydrous THF (1.8 L) to ensure solubility at low temperatures.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (360 mL, 0.9 mol) dropwise via syringe or dropping funnel, keeping the internal temperature below -70°C. Stir the resulting white slurry for 30 minutes at -78°C.

  • Electrophile Addition: Add the bromoacetaldehyde dimethyl acetal (152 g, 0.9 mol) dropwise, again maintaining the temperature below -70°C.

  • Warming: After the addition is complete, stir the reaction at -78°C for an additional hour, then allow it to slowly warm to room temperature overnight (approx. 16 hours).

  • Quenching and Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a large separatory funnel and extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Washing: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Workflow Diagram

Workflow_Part2 cluster_Prep Preparation (Inert Atmosphere) cluster_Reaction Reaction cluster_Workup Workup & Purification A Charge Cyclopropylacetylene solution & THF B Cool to -78°C A->B C Add n-BuLi (T < -70°C) B->C D Stir 30 min C->D E Add Bromoacetaldehyde DMA (T < -70°C) D->E F Warm to RT overnight E->F G Quench with aq. NH4Cl F->G H Extract with Ether G->H I Wash & Dry H->I J Concentrate & Distill I->J

Figure 3: Experimental workflow for the final product synthesis.

Purification and Characterization

The crude product is a pale yellow oil. Purification is best achieved by vacuum distillation.

ParameterExpected Value
Purification Method Vacuum Distillation
Boiling Point ~70-75 °C at 15 mmHg (estimated)
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.35 (s, 6H, OCH₃), 2.20 (d, J=2.5 Hz, 2H, CH₂), 1.30-1.40 (m, 1H, CH-cyclopropyl), 0.75-0.85 (m, 4H, CH₂-cyclopropyl)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 102.5 (CH-acetal), 85.1 (C≡), 75.2 (C≡), 53.8 (OCH₃), 23.5 (CH₂-alkyne), 9.0 (CH₂-cyclopropyl), -0.5 (CH-cyclopropyl)
MS (EI) m/z (%): 155 [M-CH₃]⁺, 125, 101, 75
Overall Yield 65-75% over two steps

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low yield in Part I Incomplete reaction; moisture contamination killing n-BuLi.Ensure glassware is scrupulously dry. Use high-quality anhydrous solvents. Verify the titer of the n-BuLi solution before use. Extend reflux time if necessary.
Formation of side products in Part I Side reactions like chlorine displacement or halogen-metal exchange.[6]Maintain strict temperature control during n-BuLi addition. Ensure a steady, dropwise addition rate.
Low yield in Part II Incomplete deprotonation of cyclopropylacetylene; poor reactivity of electrophile.Ensure the reaction is kept at -78°C during additions. Allow sufficient time for deprotonation before adding the electrophile.
Product decomposes during distillation Overheating.Use a high-vacuum pump to lower the boiling point. Use a short-path distillation apparatus to minimize residence time at high temperature.

References

  • Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231.

  • Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved January 19, 2026.

  • Guidechem. (n.d.). What is Cyclopropyl Acetylene and its Applications?. Retrieved January 19, 2026.

  • PubChem. (n.d.). 3,3-Dimethoxy-1-propyne. Retrieved January 19, 2026.

  • European Patent Office. (n.d.). Improved synthesis of cyclopropylacetylene (EP 0805790 B1). Google Patents.

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved January 19, 2026.

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).

  • Khan Academy. (n.d.). Preparation of alkynes. Retrieved January 19, 2026.

  • Master Organic Chemistry. (2014, January 29). Summary of Alkyne Reactions.

  • KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I.

  • Crash Course. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube.

  • Crash Course. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 [Video]. YouTube.

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 19, 2026.

  • Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications.

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). PubMed Central.

Sources

Purification of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: A Guide to Distillation and Chromatography Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a key building block in modern organic synthesis, finding application in the development of novel pharmaceutical agents and complex molecular architectures. Its unique structure, incorporating a reactive alkyne, a stable acetal, and a strained cyclopropane ring, offers a versatile platform for a variety of chemical transformations. The purity of this reagent is paramount to the success of subsequent reactions, necessitating robust and efficient purification methodologies. This application note provides detailed protocols for the purification of this compound via fractional distillation and column chromatography, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.

Physicochemical Properties and Purification Strategy

A comprehensive understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy. While experimental data for this specific compound is not widely available, we can estimate its properties based on structurally related molecules.

PropertyEstimated Value/CharacteristicRationale
Molecular Weight 154.22 g/mol Calculated from the molecular formula C₉H₁₄O₂.
Boiling Point ~160-180 °C (at atmospheric pressure)Estimated based on the boiling points of cyclopropylacetylene (~52 °C) and 3,3-dimethoxyprop-1-ene (~90 °C), with an increase due to higher molecular weight.
Polarity Moderately PolarThe presence of two ether linkages in the dimethyl acetal group imparts moderate polarity.
Stability Stable under neutral and basic conditions. Sensitive to acidic conditions.Acetals are known to be stable to bases and nucleophiles but can be hydrolyzed back to the corresponding carbonyl compound under acidic conditions[1][2]. The cyclopropane ring can be susceptible to ring-opening under certain catalytic or harsh acidic/thermal conditions.

Based on these properties, both fractional distillation and column chromatography are viable purification methods. The choice between them will depend on the nature of the impurities, the required purity level, and the scale of the purification.

Part 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, particularly for separating it from impurities with significantly different boiling points.[3][4] Given the estimated boiling point, vacuum distillation is recommended to reduce the temperature required for boiling, thereby minimizing the risk of thermal decomposition.

Principle of the Method

Fractional distillation separates components of a liquid mixture based on their differences in boiling points. By using a fractionating column, a series of vaporization-condensation cycles (theoretical plates) are established, leading to a progressive enrichment of the more volatile component in the vapor phase. This results in a better separation than simple distillation.

Experimental Protocol

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus as shown in the diagram below. Use a two-neck round-bottom flask as the distillation pot.

  • The fractionating column (e.g., Vigreux or packed column) should be placed between the distillation flask and the distillation head.

  • Ensure all glassware joints are properly sealed and clamped.

  • Connect a vacuum pump with a cold trap to the vacuum adapter.

  • Use a heating mantle with a stirrer for uniform heating.

2. Distillation Procedure:

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Evacuate the System: Close the system and slowly evacuate it to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the mixture begins to boil and the vapor rises through the fractionating column, adjust the heating rate to allow for a slow and steady distillation. A temperature gradient will be established along the column.

  • Fraction Collection: Collect the fractions in separate receiving flasks. It is advisable to collect a forerun of low-boiling impurities before collecting the main fraction containing the product. The temperature at the distillation head should remain constant during the collection of a pure fraction.

  • Termination: Once the main fraction has been collected, or if the temperature at the distillation head begins to rise or fall significantly, stop the distillation by removing the heating mantle. Allow the system to cool down completely before venting to atmospheric pressure.

Troubleshooting
ProblemPossible CauseSolution
Bumping Uneven heating or lack of boiling chips.Use a magnetic stirrer or fresh boiling chips. Ensure uniform heating.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Poor Separation Inefficient fractionating column or improper heating rate.Use a more efficient column (e.g., longer or with better packing). Optimize the heating rate for a slow distillation.
Visualization of the Distillation Workflow

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Charge Crude Product into Distillation Flask B Add Boiling Chips/ Stir Bar A->B C Assemble Fractional Distillation Apparatus B->C D Evacuate System to Desired Pressure C->D E Heat Gently and Uniformly D->E F Establish Temperature Gradient in Column E->F G Collect Fractions F->G H Cool Down and Vent System G->H I Analyze Purity of Collected Fractions H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying this compound, especially for removing impurities with similar boiling points or non-volatile contaminants.[5] Given the moderate polarity of the target compound, normal-phase chromatography using silica gel is a suitable choice.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Less polar compounds will travel down the column more quickly, while more polar compounds will be retained longer.

Experimental Protocol

1. Preparation:

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

2. Column Packing:

  • Slurry Packing (Recommended):

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Continuously add eluent to the column, never allowing the silica gel to run dry.

3. Sample Loading:

  • Dry Loading (for samples not readily soluble in the initial eluent):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading (for soluble samples):

    • Dissolve the crude product in the smallest possible volume of the initial eluent.

    • Carefully apply the solution to the top of the column using a pipette.

4. Elution and Fraction Collection:

  • Begin elution with the initial, non-polar solvent system.

  • Gradually increase the polarity of the eluent (gradient elution) to elute compounds with increasing polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting
ProblemPossible CauseSolution
Cracking of Silica Gel Column ran dry.Ensure the silica gel bed is always covered with eluent.
Poor Separation/Band Broadening Improperly packed column; sample loaded in too large a volume.Pack the column carefully to avoid air bubbles. Load the sample in a minimal volume of solvent.
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Visualization of the Chromatography Workflow

ChromatographyWorkflow cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Chromatography A Select Stationary and Mobile Phases (TLC) B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashashira Couplings of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing coupling reactions involving (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane. This versatile building block, featuring a terminal alkyne and a protected aldehyde in the form of a dimethyl acetal, is a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. The Sonogashira coupling, a palladium- and copper-catalyzed reaction to form C(sp²)-C(sp) bonds, is the primary method for its elaboration.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate the complexities of these reactions, troubleshoot common issues, and optimize conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical coupling partners for this compound?

A1: The most common coupling partners are aryl or vinyl halides. The reactivity of the halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[1] Aryl and vinyl iodides are the most reactive and can often be coupled at room temperature, while bromides may require heating.[1][3] Chlorides are generally challenging and necessitate specialized, bulky, electron-rich ligands to achieve good conversion.[4][5]

Q2: Which catalyst system is recommended as a starting point?

A2: For a standard Sonogashira coupling, a combination of a palladium(0) source and a copper(I) co-catalyst is the most common starting point.[6] Typical choices include:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (typically 1-5 mol%).[4]

  • Copper Co-catalyst: Copper(I) iodide (CuI) (typically 2-10 mol%).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often doubles as the solvent or a co-solvent.[1][7]

Q3: Why is a copper co-catalyst used, and can I run the reaction without it?

A3: The copper(I) co-catalyst is crucial in the traditional Sonogashira mechanism. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[2] This allows the reaction to proceed under milder conditions (e.g., room temperature).[8]

However, copper can also promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[1][8] This is especially problematic in the presence of oxygen. To avoid this, "copper-free" Sonogashira protocols have been developed. These reactions often require more active palladium catalysts, specific ligands, or higher temperatures but can provide cleaner product profiles.[1][9]

Q4: How do I prepare my reaction to ensure success?

A4: Sonogashira couplings, especially the copper-catalyzed variants, are sensitive to oxygen.[3] Rigorous exclusion of air is critical to prevent both catalyst deactivation (formation of palladium black) and alkyne homocoupling.[3][5]

  • Degassing: Solvents and liquid reagents should be thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them for 20-30 minutes.[5]

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas using standard Schlenk line techniques or in a glovebox.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows mostly starting material.

Potential Causes & Solutions
  • Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[10][11] This process can sometimes be inefficient.

    • Solution 1: Check Reagents. Ensure your amine base is pure and anhydrous. Impurities can inhibit the reduction of the Pd(II) precatalyst.[10]

    • Solution 2: Use a Pd(0) Source. Switch to a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄.

    • Solution 3: Verify Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[5] Ensure your system is truly anaerobic.

  • Poorly Reactive Halide: The C-X bond strength is a major determinant of reactivity.

    • Solution 1: Increase Temperature. For aryl bromides or unreactive aryl iodides, heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy.[3][12]

    • Solution 2: Use a More Active Ligand. For challenging substrates like aryl chlorides, standard phosphine ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition step.[4][13]

  • Inappropriate Solvent: The solvent must dissolve all reaction components to ensure an efficient reaction.[14]

    • Solution 1: Add a Co-solvent. If your substrates are not soluble in the amine base, add a co-solvent like THF, DMF, or toluene to improve solubility.[3][15] Ensure the co-solvent is rigorously degassed and anhydrous.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Check Reagent Purity (Halide, Alkyne, Base) start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions cat_sol1 Use fresh Pd(II) precatalyst or switch to Pd(0) source. check_catalyst->cat_sol1 cat_sol2 Ensure rigorous inert atmosphere to prevent Pd(0) oxidation. check_catalyst->cat_sol2 reag_sol1 Use anhydrous, degassed solvents. Use pure, fresh base. check_reagents->reag_sol1 cond_sol1 Increase temperature for less reactive halides (e.g., Ar-Br). check_conditions->cond_sol1 cond_sol2 Switch to more activating ligands (e.g., SPhos for Ar-Cl). check_conditions->cond_sol2 cond_sol3 Add co-solvent (THF, DMF) to improve solubility. check_conditions->cond_sol3

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed

Your reaction produces a significant amount of the 1,3-diyne byproduct, consuming your valuable alkyne.

Potential Causes & Solutions
  • Oxygen in the Reaction: This is the most common cause of Glaser coupling in copper-catalyzed Sonogashira reactions.[3][8]

    • Solution 1: Improve Degassing. Use more rigorous degassing methods like freeze-pump-thaw (3 cycles). Ensure a constant positive pressure of inert gas.[5]

    • Solution 2: Use a Reducing Atmosphere. Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can dramatically reduce homocoupling.[16]

  • High Copper Concentration or Catalyst Ratio Issues: An improper ratio of copper to palladium can sometimes favor the homocoupling pathway.

    • Solution 1: Reduce Copper Loading. Titrate down the amount of CuI used. Sometimes, substoichiometric amounts relative to palladium are sufficient.

    • Solution 2: Slow Alkyne Addition. Adding the this compound solution slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]

  • Inherent Substrate Reactivity: If the cross-coupling is very slow (e.g., with an unreactive halide), the homocoupling side reaction can become dominant.

    • Solution 1: Switch to Copper-Free Conditions. This is the most effective way to eliminate Glaser coupling.[1][2] This will require re-optimization, likely with a more active palladium/ligand system and potentially higher temperatures.[9]

Problem 3: Reaction Stalls or is Sluggish

The reaction starts but does not go to completion, even after an extended time.

Potential Causes & Solutions
  • Insufficient Base: The amine base is consumed stoichiometrically to neutralize the HX byproduct.[7]

    • Solution 1: Increase Base Equivalents. Ensure you are using a sufficient excess of the amine base, especially if it is also the solvent. Using 3-10 equivalents is common.[17]

    • Solution 2: Use a Stronger Base. For some systems, a stronger base like DBU or an inorganic base like Cs₂CO₃ or K₂CO₃ might be required, particularly in copper-free protocols.[1][13]

  • Ligand Degradation or Dissociation: Phosphine ligands can be sensitive to air and can also dissociate from the metal center, leading to catalyst deactivation.

    • Solution 1: Use Chelating Ligands. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can form more stable complexes with palladium, reducing the likelihood of catalyst decomposition.[4]

Optimization Strategies & Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling
ParameterAryl/Vinyl IodideAryl/Vinyl BromideAryl/Vinyl Chloride
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2-4 mol%)
Ligand PPh₃ (2-4 mol%)PPh₃ or Xantphos (4-8 mol%)SPhos or XPhos (4-8 mol%)
Cu Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)Consider Cu-free
Base Et₃N or DIPEAEt₃N or Cs₂CO₃Cs₂CO₃ or K₃PO₄
Solvent Et₃N, THF, or DMFToluene/Et₃N, DMFDioxane, Toluene
Temperature Room Temp to 40 °C50 °C to 80 °C80 °C to 110 °C

Note: These are starting points. Optimization is crucial for each specific substrate combination.[1][15]

Simplified Catalytic Cycle Diagram

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_ox Enters Pd Cycle

Caption: Simplified Sonogashira catalytic cycles.

General Experimental Protocol (Copper-Catalyzed)
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Solvent/Base Addition: Under a positive flow of argon, add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Fu, H., et al. (2017). Ligand-Enabled Alkynylation of C(sp3)−H Bonds with Palladium(II) Catalysts. Angewandte Chemie International Edition, 56(11), 3196-3200. [Link]

  • Rendler, S., & Davis, H. M. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 14(11), 2536-2542. [Link]

  • Al-Amin, M. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • ResearchGate. (2017). Ligand-Enabled Alkynylation of C(sp3)−H Bonds with Palladium(II) Catalysts | Request PDF. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters, 11(1), 123-126. [Link]

  • Yi, C., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(10), 3892-3895. [Link]

  • Fu, H., et al. (2018). Ligand-Enabled Alkynylation of C(sp3 )-H Bonds with Palladium(II) Catalysts. SciSpace. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • OC-CHEM. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

Sources

identifying side products in (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane Reactions

Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate smoother experimentation and clearer results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unwanted Acetal Cleavage

Question: I'm observing significant cleavage of the dimethoxy acetal protecting group during my reaction, leading to the formation of the corresponding aldehyde. How can I prevent this?

Answer: The dimethoxy acetal is susceptible to hydrolysis under acidic conditions.[1] Even trace amounts of acid in your reagents or solvents can catalyze this deprotection.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all solvents and reagents are anhydrous and free of acidic impurities. It is recommended to use freshly distilled solvents.

  • Base Additive: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can neutralize any trace acids.

  • Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • pH Monitoring: If your reaction conditions permit, monitor the pH and adjust as necessary to maintain neutral or slightly basic conditions.

FAQ 2: Cyclopropane Ring Opening

Question: My reaction is yielding products that suggest the cyclopropane ring has opened. What causes this and how can it be avoided?

Answer: The cyclopropane ring, while generally stable, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids, electrophiles, or upon the formation of adjacent carbocations or radicals.[2][3] The strain in the three-membered ring makes it susceptible to cleavage.

Causality and Prevention:

  • Acid-Catalyzed Opening: Strong Brønsted or Lewis acids can protonate the cyclopropane ring, leading to a cascade of reactions that result in ring-opened products.[4][5][6][7] Avoid strong acidic conditions where possible. If an acid is necessary, use a milder one in catalytic amounts.

  • Vinyl Cation Intermediates: Reactions that generate a vinyl cation adjacent to the cyclopropane ring are highly prone to rapid ring opening.[2] Consider alternative synthetic routes that avoid such intermediates.

  • Radical Reactions: Radical intermediates adjacent to the cyclopropane can also induce ring opening.[2] If you suspect a radical mechanism, the addition of a radical scavenger might be beneficial, though this could also inhibit your desired reaction.

Workflow for Investigating Ring Opening:

Caption: Step-by-step analytical workflow for identifying unknown side products.

References

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction of alkynes with cyclopropylcarbene-chromium complexes: a versatile [4+2+1-2] cycloaddition reaction for the construction of cyclopentenones. Journal of the American Chemical Society. [Link]

  • Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. PMC - NIH. [Link]

  • Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. ResearchGate. [Link]

  • Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. [Link]

  • Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. NIH. [Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Royal Society of Chemistry. [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry. [Link]

  • Selective Deprotection of Dimethyl-Acetal. Reddit. [Link]

  • What are the identification tests of 1-alkynes? Quora. [Link]

  • What reaction will be used to differentiate an alkyne from an alkene? Quora. [Link]

  • Deprotection of dimethyl acetals. ResearchGate. [Link]

  • Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Sci-Hub. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

Sources

strategies to improve the yield of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and materials science, (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane presents unique synthetic challenges. Its structure, combining a strained cyclopropane ring with a protected propargyl aldehyde moiety, requires a carefully orchestrated sequence of reactions to achieve high yields and purity. This technical support center provides researchers with a comprehensive guide to navigate the synthesis, offering troubleshooting solutions and answers to frequently asked questions based on established chemical principles and field-proven insights.

Synthetic Strategy Overview

The most reliable and efficient pathway to synthesizing this compound involves a multi-step approach. The strategy hinges on the initial preparation of a key intermediate, cyclopropylacetylene, followed by its functionalization and subsequent protection to yield the final product. This method avoids the complexities and typically lower yields associated with direct cross-coupling of a cyclopropyl halide with a pre-functionalized three-carbon chain.

The recommended synthetic workflow is outlined below:

Synthetic_Workflow A 5-Chloro-1-pentyne B Cyclopropylacetylene A->B  n-BuLi, Cyclohexane (Cyclization)   C Lithium Cyclopropylacetylide B->C  n-BuLi, THF (Deprotonation)   D Cyclopropylpropynal C->D  DMF (Formylation)   E This compound D->E  MeOH, H+ (Acetal Formation)  

Caption: Recommended synthetic pathway for this compound.

Part 1: Troubleshooting the Synthesis of Cyclopropylacetylene

Cyclopropylacetylene is the foundational building block for this synthesis. A high-yielding and pure starting material at this stage is critical for the success of subsequent steps. The one-pot synthesis from 5-chloro-1-pentyne is the most efficient published method.[1][2]

FAQ 1.1: What is the recommended procedure for synthesizing cyclopropylacetylene?

A one-pot synthesis reported in Organic Syntheses is highly recommended for its reliability and good yield (65-70%).[1][2] The reaction involves the treatment of 5-chloro-1-pentyne with two equivalents of n-butyllithium (n-BuLi). The first equivalent deprotonates the terminal alkyne, while the second initiates a metal-halogen exchange, leading to an intramolecular cyclization to form the cyclopropane ring.[3]

Troubleshooting Guide: Cyclopropylacetylene Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<50%) 1. Poor quality or inaccurate concentration of n-BuLi: Commercial n-BuLi solutions can degrade over time.1. Titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
2. Inadequate temperature control: The initial metalation is exothermic. If the temperature rises significantly above 20°C, side reactions can occur.2. Maintain strict temperature control. Use an ice bath to keep the reaction temperature below 20°C during the dropwise addition of n-BuLi.[1]
3. Presence of moisture: Butyllithium is highly reactive with water.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Formation of significant byproducts 1. Incomplete cyclization: Insufficient reaction time or temperature after n-BuLi addition.1. After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (at least 1 hour) to ensure cyclization is complete.[1]
Difficult product isolation 1. Emulsion during aqueous workup: Vigorous shaking can lead to stable emulsions.1. Add the aqueous quench slowly. If an emulsion forms, allow the mixture to stand. Gentle swirling or the addition of brine can help break the emulsion.
2. Loss of volatile product: Cyclopropylacetylene has a low boiling point (51-53°C).[3]2. Use a cooled receiver flask during distillation. Do not overheat the distillation pot. Fractional distillation is recommended for achieving high purity.

Part 2: Troubleshooting the Formylation and Acetal Formation Steps

This section covers the conversion of cyclopropylacetylene into the target molecule through a two-step formylation-acetalization sequence.

FAQ 2.1: How is cyclopropylacetylene converted to the final product?

The conversion proceeds in two key steps:

  • Formylation: Cyclopropylacetylene is first deprotonated with a strong base like n-BuLi to form lithium cyclopropylacetylide. This nucleophilic species is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to produce cyclopropylpropynal after an acidic workup.

  • Acetal Formation: The resulting aldehyde, cyclopropylpropynal, is then protected as its dimethyl acetal. This is an acid-catalyzed reaction with methanol, which proceeds by nucleophilic addition to the protonated carbonyl group. To drive the equilibrium towards the product, the water generated must be removed.

Troubleshooting Guide: Formylation (Cyclopropylacetylene to Cyclopropylpropynal)
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed (starting material recovered) 1. Incomplete deprotonation: Insufficient or poor-quality n-BuLi.1. Ensure one full equivalent of freshly titrated n-BuLi is used. Confirm the formation of the lithium acetylide (often a color change or precipitation is observed).
2. Poor quality DMF: DMF can contain water or dimethylamine as impurities, which will quench the acetylide.2. Use anhydrous DMF. For best results, use a freshly opened bottle or distill DMF from calcium hydride.
Low yield of aldehyde 1. Side reactions of the acetylide: The lithium acetylide is a strong nucleophile and can react with other electrophiles.1. Add DMF at a low temperature (e.g., -78°C) and allow the reaction to warm slowly. This minimizes side reactions and improves selectivity.
2. Incorrect workup procedure: The intermediate hemiaminal ether formed from the reaction with DMF must be hydrolyzed under acidic conditions to release the aldehyde.2. Perform a careful acidic quench. After the reaction with DMF, pour the mixture into a cold, dilute acid solution (e.g., 1M HCl) and stir until hydrolysis is complete.
Troubleshooting Guide: Acetal Formation (Cyclopropylpropynal to Final Product)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (aldehyde remains) 1. Equilibrium not shifted to the product side: Acetal formation is a reversible reaction. The presence of water, a byproduct, can inhibit the forward reaction.1. Actively remove water. Use a Dean-Stark apparatus or add a chemical water scavenger like trimethyl orthoformate (TMOF) to the reaction mixture. TMOF reacts with water to form methanol and methyl formate, effectively removing it.
2. Insufficient acid catalyst: The reaction requires an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) to proceed at a reasonable rate.2. Ensure an adequate amount of catalyst is used (typically 1-5 mol%).
Product decomposition during purification 1. Acetal hydrolysis: Acetals are stable to bases but are readily hydrolyzed back to the aldehyde and alcohol under acidic conditions.1. Neutralize the acid catalyst before distillation. After the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution) and wash the organic layer before concentrating.
2. Thermal instability: The product may be sensitive to high temperatures.2. Purify using vacuum distillation. This allows the product to be distilled at a lower temperature, minimizing the risk of thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylacetylene[1]
  • Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Charge the flask with 5-chloro-1-pentyne (102 g, 1.0 mol) and cyclohexane (250 mL). Cool the mixture to 0°C in an ice bath.

  • Add n-butyllithium (2.0 M in cyclohexane, 1.05 L, 2.1 mol) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature is maintained below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl, 500 mL) to quench the reaction.

  • Separate the organic layer, wash with water (2 x 250 mL), and dry over anhydrous magnesium sulfate.

  • Isolate the product by fractional distillation. Collect the fraction boiling at 51-53°C. (Expected yield: 43-46 g, 65-70%).

Protocol 2: Synthesis of this compound
  • Formylation:

    • In a flame-dried, three-necked flask under nitrogen, dissolve cyclopropylacetylene (6.6 g, 100 mmol) in anhydrous THF (200 mL).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise. Stir for 30 minutes at -78°C.

    • Add anhydrous DMF (11.0 g, 150 mmol) dropwise. After addition, remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

    • Cool the reaction to 0°C and quench by slowly adding 1M HCl (150 mL).

    • Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

    • Remove the solvent under reduced pressure to yield crude cyclopropylpropynal.

  • Acetal Formation:

    • Dissolve the crude cyclopropylpropynal in methanol (150 mL).

    • Add trimethyl orthoformate (15.9 g, 150 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

    • Stir the mixture at room temperature for 4 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

    • Remove most of the methanol via rotary evaporation.

    • Add water (100 mL) and extract with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and filter.

    • Purify the product by vacuum distillation to obtain this compound as a colorless liquid.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting low yield in the final acetal formation step.

Troubleshooting_Acetal start Low yield of final product q1 Check NMR/GC of crude product. Is starting aldehyde present? start->q1 cause1 Incomplete Acetal Formation q1->cause1 Yes q2 Crude product is clean, but yield is low after purification? q1->q2 No sol1 Rerun reaction. Add TMOF to remove H2O. Increase catalyst loading or time. cause1->sol1 end Yield Improved sol1->end cause2 Product Decomposition q2->cause2 Yes q2->end No (Re-evaluate previous steps) sol2 Neutralize acid before workup. Use vacuum distillation at lower temp. cause2->sol2 sol2->end

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Acetylenic Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with acetylenic cyclopropanes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this versatile class of compounds. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure scientific integrity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Stability and Handling

Question: My acetylenic cyclopropane seems to be degrading upon storage. What are the best practices for handling and storing these compounds?

Answer: Acetylenic cyclopropanes, while valuable synthetic intermediates, possess inherent reactivity due to the combination of ring strain in the cyclopropane moiety and the reactive triple bond.[1][2] Their stability can be influenced by several factors:

  • Thermal Stability: The high ring strain of the cyclopropane ring makes these molecules susceptible to thermal decomposition or isomerization.[3] It is advisable to store acetylenic cyclopropanes at low temperatures, typically refrigerated or frozen, to minimize degradation.

  • Atmospheric Sensitivity: Many reagents and intermediates in cyclopropanation reactions are sensitive to air and moisture.[4] For acetylenic cyclopropanes themselves, while not universally required, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent potential oxidation or moisture-induced side reactions, especially if the molecule contains other sensitive functional groups.

  • Potential for Oligomerization: The acetylenic group can be prone to oligomerization or cyclization reactions, particularly at elevated temperatures or in the presence of certain metal catalysts.[5][6]

  • Safe Handling of Precursors: If you are synthesizing acetylenic cyclopropanes, be aware of the hazards associated with precursors like acetylene gas, which is highly flammable and can form explosive mixtures with air.[7][8] Always handle such materials in well-ventilated areas and follow established safety protocols.[8][9][10][11]

Recommended Storage Protocol:

  • Aliquot: If possible, divide your sample into smaller aliquots to minimize freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Store in a refrigerator or freezer, depending on the compound's volatility and thermal sensitivity.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions.

Troubleshooting Guide for Synthesis of Acetylenic Cyclopropanes

Question: I am experiencing low yields in the synthesis of my acetylenic cyclopropane. What are the common culprits and how can I improve the outcome?

Answer: Low conversion in cyclopropanation reactions is a frequent issue.[4] The synthesis of acetylenic cyclopropanes introduces additional complexities due to the presence of the alkyne. A systematic approach to troubleshooting is essential.

Common Issues and Solutions in Acetylenic Cyclopropane Synthesis
Potential Issue Explanation Troubleshooting Steps
Poor Reagent Quality Impure or degraded starting materials, including the alkene, carbene precursor (e.g., diazo compound or dihaloalkane), and any catalysts, are a primary cause of low yields.[4]1. Verify Purity: Use freshly purified starting materials. Check the purity of commercial reagents upon arrival. 2. Active Catalyst: Ensure your catalyst is active. For metal-catalyzed reactions, issues like catalyst oxidation can be problematic.
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentrations are critical parameters that often require careful optimization for each specific substrate.[4]1. Temperature Screening: Run small-scale reactions at a range of temperatures to find the optimal balance between reaction rate and side product formation. 2. Time Course Study: Analyze aliquots of the reaction mixture over time to determine the point of maximum conversion and avoid product degradation.
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact the reactivity of the carbene or carbenoid species.[4] For some syntheses of ethynylcyclopropane, the choice of solvent is crucial for purification due to close boiling points.[12]1. Solvent Screening: Test a range of solvents with varying polarities. 2. Consider Purification: When synthesizing volatile products like ethynylcyclopropane (bp 52°C), avoid solvents with similar boiling points like hexanes (bp 69°C) in favor of those with more distinct boiling points like cyclohexane (bp 81°C).[12]
Side Reactions of the Alkyne The acetylenic group can undergo competing reactions, such as oligomerization or reaction with the cyclopropanating agent.[5][6]1. Lower Temperature: Running the reaction at a lower temperature can often disfavor side reactions. 2. Catalyst Choice: In metal-catalyzed reactions, the choice of metal can influence selectivity. Some metals may favor interaction with the alkyne over the alkene.
Isomerization of the Product Under certain conditions, particularly with π-acid catalysis (e.g., gold catalysis), acetylenic alkylidene cyclopropanes can undergo isomerization to form cyclobutane derivatives.[4]1. Catalyst Selection: If isomerization is an issue, consider alternative cyclopropanation methods that do not employ π-acidic catalysts. 2. Reaction Monitoring: Carefully monitor the reaction to isolate the desired product before significant isomerization occurs.

Troubleshooting Guide for Reactions of Acetylenic Cyclopropanes

Question: I am attempting a metal-catalyzed cross-coupling reaction with my acetylenic cyclopropane, but I am observing a complex mixture of products and low yield of the desired compound. What could be going wrong?

Answer: Metal-catalyzed reactions involving substrates with multiple reactive sites, like acetylenic cyclopropanes, can be challenging.[1][13] The catalyst can potentially interact with the cyclopropane ring, the C-C triple bond, or both, leading to a variety of side reactions.

Potential Side Reactions and Troubleshooting

cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reactions start Acetylenic Cyclopropane desired_product Desired Product (e.g., Cross-Coupling at Alkyne) start->desired_product Metal Catalyst + Reagents ring_opening Ring-Opening of Cyclopropane start->ring_opening isomerization Isomerization to Cyclobutene/Allene start->isomerization oligomerization Oligomerization of Alkyne start->oligomerization start Low Yield / Complex Mixture check_purity Verify Starting Material Purity start->check_purity screen_catalyst Screen Different Metal Catalysts / Ligands check_purity->screen_catalyst optimize_temp Optimize Reaction Temperature screen_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_side_reactions Analyze Byproducts (GC-MS, NMR) to Identify Side Reactions optimize_solvent->check_side_reactions successful_outcome Improved Yield / Purity check_side_reactions->successful_outcome

Caption: Systematic troubleshooting workflow.

Purification Challenges

Question: I am having difficulty purifying my acetylenic cyclopropane product. What are some common issues and how can I address them?

Answer: Purification of acetylenic cyclopropanes can be challenging due to their potential volatility, reactivity on stationary phases, and the presence of closely-related byproducts.

  • Volatility: Simple acetylenic cyclopropanes can be quite volatile, leading to loss of material during solvent removal under reduced pressure.

    • Solution: Use a rotary evaporator with care, possibly at a higher pressure or with a cooled trap. For very volatile compounds, consider purification by distillation or preparative gas chromatography.

  • Reactivity on Silica Gel: The acidic nature of silica gel can cause degradation or rearrangement of sensitive cyclopropanes, particularly donor-acceptor types. [14] * Solution:

    • Neutralize Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.
    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.
    • Rapid Chromatography: Perform flash chromatography quickly to minimize contact time between the compound and the stationary phase.
  • Separation from Byproducts: Isomeric byproducts or oligomers can be difficult to separate from the desired product due to similar polarities.

    • Solution:

      • Optimize Chromatography Conditions: Screen different solvent systems to maximize the separation (ΔRf) between your product and the impurities.

      • Alternative Purification Methods: If chromatography is ineffective, consider other techniques such as distillation, recrystallization (for solid products), or preparative HPLC.

References

  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. (2020). Chemical Science. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). [Link]

  • SAFETY DATA SHEET: Cyclopropane. (n.d.). Airgas. [Link]

  • Oligomerization and cyclization reactions of acetylene. (n.d.). RSC Publishing. [Link]

  • Metal-catalysed C-C bond formation at cyclopropanes. (2023). Nature Reviews Chemistry. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). [Source not further specified]. [Link]

  • THE OLIGOMERIZATION OF ACETYLENES INDUCED BY METALS OF THE NICKEL TRIAD. (n.d.). IUPAC. [Link]

  • Cas 6746-94-7, Cyclopropyl acetylene. (n.d.). LookChem. [Link]

  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023). Purdue University Graduate School. [Link]

  • Process for the preparation of ethynylcyclopropane. (n.d.).
  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. (n.d.). Chemical Reviews. [Link]

  • Safety Data Sheet Cyclopropane. (2020). Air Liquide. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. (n.d.). PMC. [Link]

  • The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C 4 –C 5 Acyclic Alkanes in the Adiabatic Compression Reactor. (2023). MDPI. [Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (n.d.). RSC Publishing. [Link]

  • The isomerization of cyclopropane to form propene is a first order reaction. (2022). YouTube. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2011). PMC. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. [Link]

  • How to Handle and Store Acetylene Cylinders. (n.d.). Rexarc. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). SciSpace. [Link]

  • The Safe Transport, Use and Storage of Acetylene Cylinders. (n.d.). [Source not further specified]. [Link]

  • Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. (2025). ResearchGate. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). NIH. [Link]

  • Kishner Cyclopropane Synthesis. (n.d.). [Source not further specified]. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (n.d.). Organic Letters. [Link]

  • CHEM112 8 16 cyclopropane synthesis. (2020). YouTube. [Link]

  • First synthesis of acylated nitrocyclopropanes. (n.d.). PMC. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). MDPI. [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. (n.d.). NIH. [Link]

  • Asymmetric Cyclopropanation. (n.d.). Wiley-VCH. [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. (n.d.). MDPI. [Link]

  • cyclopropylacetylene. (n.d.). Organic Syntheses Procedure. [Link]

  • First synthesis of acylated nitrocyclopropanes. (2023). Beilstein Journals. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (n.d.). Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Decomposition of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the acid-catalyzed decomposition of (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. Our guidance is grounded in established chemical principles and supported by authoritative literature to provide you with a trustworthy and expert resource.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental process.

Q1: What is the expected reaction pathway for the decomposition of this compound in acidic conditions?

The decomposition of this compound in the presence of an acid catalyst is anticipated to proceed through a two-stage mechanism:

  • Hydrolysis of the Dimethyl Acetal: The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal functional group.[1][2][3] This is a reversible process, and to drive the reaction towards the ketone, it is typically performed in the presence of excess water.[4][5] The acetal is protonated, leading to the elimination of one methanol molecule to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second methanol molecule yields the corresponding α,β-unsaturated cyclopropyl ketone.

  • Acid-Catalyzed Ring-Opening of the Cyclopropyl Ketone: The resulting cyclopropyl alkynyl ketone is activated towards ring-opening due to the ring strain of the cyclopropane and the electron-withdrawing nature of the ketone.[6][7] Protonation of the carbonyl oxygen enhances the electrophilicity of the cyclopropane ring, facilitating its cleavage. The ring-opening is expected to proceed via a carbocationic intermediate, which is then quenched by a nucleophile (e.g., water or the conjugate base of the acid) to give the final product. The regioselectivity of the ring-opening can be influenced by the stability of the resulting carbocation.[8]

Below is a diagram illustrating the proposed mechanistic pathway.

Reaction Mechanism cluster_acetal_hydrolysis Acetal Hydrolysis cluster_ring_opening Ring Opening start This compound protonation1 Protonation of Acetal Oxygen start->protonation1 H+ elimination1 Elimination of Methanol protonation1->elimination1 oxonium_ion Oxonium Ion Intermediate elimination1->oxonium_ion nucleophilic_attack Nucleophilic Attack by H2O oxonium_ion->nucleophilic_attack H2O hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal protonation2 Protonation of Methoxy Group hemiacetal->protonation2 H+ elimination2 Elimination of Methanol protonation2->elimination2 ketone Cyclopropyl Alkynyl Ketone elimination2->ketone ketone_protonation Protonation of Carbonyl ketone->ketone_protonation H+ ring_opening Cyclopropane Ring Opening ketone_protonation->ring_opening carbocation Carbocation Intermediate ring_opening->carbocation quenching Nucleophilic Quenching carbocation->quenching Nu- product Final Product quenching->product

Caption: Proposed mechanism for the acid-catalyzed decomposition.

Q2: I am observing a complex mixture of products. What are the potential side reactions?

A complex product mixture can arise from several competing reaction pathways. Understanding these possibilities is key to optimizing your reaction for the desired outcome.

  • Alternative Cyclopropane Ring Opening: The cyclopropane ring can potentially open in different ways, leading to regioisomeric products. The preferred pathway is generally the one that leads to the most stable carbocationic intermediate.[8]

  • Hydration of the Alkyne: The alkyne functionality can also undergo acid-catalyzed hydration (a reaction analogous to the Kucherov reaction) to form a ketone. This would lead to a diketone product.

  • Polymerization: Under strongly acidic conditions or at elevated temperatures, the starting material or reactive intermediates could undergo polymerization, leading to intractable tars.

  • Incomplete Hydrolysis: If the hydrolysis of the acetal is not complete, you may have a mixture of the starting material, the intermediate ketone, and the final product.

Potential Side Product Possible Cause Suggested Mitigation
Regioisomers of ring-opened productCompeting carbocation formation pathwaysModify the acid catalyst or solvent to favor one pathway.
Diketone productHydration of the alkyneUse milder acidic conditions or shorter reaction times.
Polymeric materialHigh concentration of acid or high temperatureReduce acid concentration and/or reaction temperature.
Unreacted starting material/intermediateIncomplete reactionIncrease reaction time, temperature, or acid concentration cautiously.
Q3: My reaction is very slow or incomplete. How can I optimize the reaction conditions?

If you are experiencing slow or incomplete reactions, consider the following optimization strategies.

Parameter Recommendation Rationale
Acid Catalyst Start with a mild acid like p-toluenesulfonic acid (PTSA) or Amberlyst-15. If the reaction is slow, consider stronger acids like sulfuric acid or hydrochloric acid.The strength of the acid will influence the rate of both acetal hydrolysis and ring-opening.[3] Stronger acids can also promote side reactions.
Acid Concentration Use a catalytic amount (1-10 mol%).Higher concentrations can lead to decomposition and polymerization.
Temperature Begin at room temperature. If necessary, gently heat to 40-60 °C.Higher temperatures will increase the reaction rate but may also promote side reactions.
Solvent A mixture of an organic solvent (e.g., acetone, THF) and water is recommended.The organic solvent ensures solubility of the starting material, while water is necessary for the hydrolysis of the acetal.[4]
Reaction Time Monitor the reaction by TLC or GC-MS every 1-2 hours.Reaction times can vary from a few hours to overnight depending on the substrate and conditions.
Q4: What is the best way to monitor the progress of the reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to follow the disappearance of the starting material and the appearance of the product(s). Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying the starting material, intermediate ketone, and the final product(s) by their mass-to-charge ratios and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion of the starting material and the formation of products. Look for the disappearance of the methoxy signals of the acetal and the appearance of new signals corresponding to the ring-opened product.

Q5: I am having difficulty isolating and purifying the final product. Do you have a recommended protocol?

A standard workup and purification procedure is outlined below. This may need to be adapted based on the specific properties of your product.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Purification Workflow reaction_mixture Reaction Mixture quench Quench with NaHCO3(aq) reaction_mixture->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: A typical workflow for product isolation and purification.

Experimental Protocol: General Procedure for Acid-Catalyzed Decomposition

This protocol provides a starting point for your experiments. It may require optimization based on your specific research goals.

Materials:

  • This compound

  • Acetone (or THF)

  • Water

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetone/water (4:1, 0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is slow, gently heat the mixture to 40 °C.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

References

  • Acetal Formation - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA. (n.d.). Retrieved from [Link]

  • Formation and Reactions of Acetals - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. (2022). Retrieved from [Link]

  • Acetals Formation and Hydrolysis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.). Retrieved from [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Retrieved from [Link]

  • Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved from [Link]

  • Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways | Request PDF - ResearchGate. (2009). Retrieved from [Link]

  • Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • (PDF) Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital - ResearchGate. (2018). Retrieved from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - NIH. (2014). Retrieved from [Link]

  • Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones - Sci-Hub. (1975). Retrieved from [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2023). Retrieved from [Link]

  • The Chemistry of Ynol and Thioynol Ethers - UCL Discovery. (2016). Retrieved from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. (2020). Retrieved from [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. (2024). Retrieved from [Link]

  • Cyclic Acetal Protecting Group Reaction and Mechanism - YouTube. (2018). Retrieved from [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters - ACS Publications. (2018). Retrieved from [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2021). Retrieved from [Link]

  • Reactions of Epoxides - Acidic Ring Opening - OpenOChem Learn. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Effective Purification of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this valuable building block in high purity. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, ensuring a robust understanding of the purification process.

Understanding the Chemistry: A Plausible Synthetic Route and Associated Impurities

Our proposed synthesis involves the Lewis acid-catalyzed reaction of the lithium salt of cyclopropylacetylene with trimethyl orthoformate.

Reaction Scheme:

  • Deprotonation: Cyclopropylacetylene is deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding lithium acetylide.

  • Nucleophilic Attack: The lithium cyclopropylacetylide then acts as a nucleophile, attacking the electrophilic carbon of trimethyl orthoformate. This reaction is facilitated by a Lewis acid catalyst, for example, zinc iodide (ZnI₂).

Based on this synthetic route, the following impurities are likely to be present in the crude reaction mixture:

  • Unreacted Starting Materials:

    • Cyclopropylacetylene

    • Trimethyl orthoformate

  • Reagents and Byproducts from the Deprotonation Step:

    • n-Butyllithium (unreacted)

    • Butane (from quenching of n-BuLi)

    • Lithium salts

  • Catalyst Residues:

    • Zinc iodide (or other Lewis acid)

  • Side-Reaction Products:

    • Methanol (generated from the reaction of the orthoformate)

    • Homocoupled diynes (from oxidative coupling of the acetylide)

  • Degradation Products:

    • Products resulting from the hydrolysis of the acetal functionality.

    • Products from the ring-opening of the cyclopropane ring, especially if exposed to harsh acidic conditions.

Purification Strategies: A Step-by-Step Guide

The purification of this compound requires a multi-step approach to effectively remove the diverse range of potential impurities. The following protocols are designed to be robust and adaptable to varying scales of synthesis.

Initial Work-up: Quenching and Extraction

This initial phase is critical for removing the bulk of the ionic impurities and water-soluble components.

Protocol for Aqueous Work-up:

  • Quenching: Carefully and slowly quench the reaction mixture at low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining organolithium species and protonate the lithium acetylide.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a 1 g scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (2 x 50 mL) to remove residual ammonium salts and other water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 50 mL) to neutralize any acidic residues.

    • Brine (saturated aqueous NaCl) (1 x 50 mL) to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating during concentration to prevent the loss of the relatively volatile product.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Hypothetical Synthesis cluster_purification Purification Protocol start Cyclopropylacetylene + n-BuLi intermediate Lithium Cyclopropylacetylide start->intermediate Deprotonation crude Crude Product Mixture intermediate->crude reagent Trimethyl Orthoformate + ZnI₂ reagent->crude Nucleophilic Attack workup Aqueous Work-up crude->workup Quench & Extract distillation Fractional Distillation workup->distillation Removal of Volatiles chromatography Column Chromatography (Optional) distillation->chromatography High Purity Polish pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Primary Purification: Fractional Distillation

Fractional distillation is a highly effective method for separating the target compound from non-volatile impurities and other volatile components with different boiling points.

Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column or a packed column to enhance separation efficiency.

  • Fraction Analysis: Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to determine their purity.

Secondary Purification (Optional): Column Chromatography

For achieving the highest purity, particularly for analytical standards or sensitive applications, column chromatography can be employed.

Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is recommended. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.

  • Loading and Elution: Dissolve the partially purified product in a minimal amount of the mobile phase and load it onto the column. Elute with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC and combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure.

Troubleshooting FAQs: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is contaminated with a significant amount of unreacted cyclopropylacetylene. How can I remove it?

  • Root Cause: Incomplete reaction or inefficient removal during work-up. Cyclopropylacetylene is volatile and may co-distill with the product.

  • Troubleshooting & Optimization:

    • Fractional Distillation: A carefully executed fractional distillation with a high-efficiency column should separate the product from the lower-boiling cyclopropylacetylene.

    • Chemical Treatment (for trace amounts): For very small amounts of terminal alkyne impurity, a wash with a dilute solution of silver nitrate (AgNO₃) in ethanol can be considered. The silver salt of the terminal alkyne will precipitate and can be removed by filtration. Caution: This method should be used with care as residual silver salts can be explosive when dry.

Q2: I am observing a new peak in my NMR that is consistent with the hydrolysis of the acetal. What is causing this and how can I prevent it?

  • Root Cause: The dimethyl acetal is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde in the presence of water.[1][2] This can occur during an acidic work-up or if the silica gel used for chromatography is too acidic.

  • Troubleshooting & Optimization:

    • Neutral Work-up: Avoid strongly acidic conditions during the work-up. Use a saturated solution of ammonium chloride for quenching, which is mildly acidic, or consider a quench with a saturated solution of sodium bicarbonate if the reaction conditions permit.

    • Neutralized Silica Gel: If using column chromatography, it is advisable to use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).

    • Anhydrous Conditions: Ensure all solvents and reagents used during purification are anhydrous to minimize the risk of hydrolysis.

Q3: My yield is low, and I suspect product decomposition. Could the cyclopropane ring be opening?

  • Root Cause: The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or some transition metal catalysts.[3]

  • Troubleshooting & Optimization:

    • Avoid Strong Acids: As with preventing acetal hydrolysis, it is crucial to avoid strong acids during purification.

    • Mild Reaction Conditions: If possible, conduct the synthesis and purification at lower temperatures to minimize the energy available for ring-opening side reactions.

    • Choice of Lewis Acid: A milder Lewis acid in the synthesis step may reduce the likelihood of cyclopropane ring degradation.

Q4: I am having difficulty removing the zinc iodide catalyst.

  • Root Cause: Zinc salts can sometimes form emulsions during aqueous work-up or adhere to the product.

  • Troubleshooting & Optimization:

    • Aqueous Wash with a Chelating Agent: Washing the organic layer with a dilute aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester the zinc ions into the aqueous phase.

    • Filtration through Celite: Passing the crude organic solution through a short plug of Celite can help to remove finely dispersed inorganic salts.

Visualizing the Acetal Hydrolysis Pathway

AcetalHydrolysis Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Hemiacetal Hemiacetal Intermediate ProtonatedAcetal->Hemiacetal - CH₃OH Methanol Methanol ProtonatedAcetal->Methanol Aldehyde 3-Cyclopropylprop-2-ynal Hemiacetal->Aldehyde + H₂O, - H⁺

Caption: Acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde.

Data Presentation

The following table summarizes the key physical properties of the target compound and potential impurities to aid in the selection and monitoring of the purification process.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compound C₈H₁₂O₂140.18Not readily availableTarget Compound
CyclopropylacetyleneC₅H₆66.1058-59Starting Material
Trimethyl orthoformateC₄H₁₀O₃106.12101-102Starting Material
MethanolCH₄O32.0464.7Byproduct
n-ButaneC₄H₁₀58.12-1Byproduct
Diethyl etherC₄H₁₀O74.1234.6Extraction Solvent
Ethyl acetateC₄H₈O₂88.1177.1Extraction Solvent

References

  • Process for purifying acetals. (n.d.). Google Patents.
  • Acetal purification with superoxides. (n.d.). Google Patents.
  • Process for purifying acetals. (n.d.). Google Patents.
  • Process for acetal preparation. (n.d.). Google Patents.
  • Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of ethynylcyclopropane. (n.d.). Google Patents.
  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates. (2005). The Journal of Organic Chemistry. [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! (2024, March 7). YouTube. Retrieved January 18, 2026, from [Link]

  • Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. (2024, February 5). YouTube. Retrieved January 18, 2026, from [Link]

  • Ortho ester. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Unexpected Lewis Acid Mediated Reactions of 1-Arylbut-3-en-1-ols with Trimethyl Orthoformate – A New Synthesis of Homoallyl Ethers and Chlorides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. [Link]

  • Hydrates, Hemiacetals, and Acetals. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. (2021). PMC. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Achieving Aliphatic Amine Addition to Arylalkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. (2021). PubMed. [Link]

  • ACETAL HYDROLYSIS And CYCLIC ACETALS As Protecting Groups And Use In Synthesis. (2020, July 7). YouTube. Retrieved January 18, 2026, from [Link]

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of cyclopropylacetylene. (n.d.). Google Patents.
  • Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • 11.3: Physical Properties of Alkynes. (2019). Chemistry LibreTexts. [Link]

  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: NMR Characterization of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR characterization of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the spectral analysis of this unique molecule. The combination of a strained cyclopropane ring, a linear acetylene unit, and a flexible acetal group presents a fascinating, yet complex, set of NMR spectral features. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient structural elucidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why does the cyclopropyl proton region (approx. 0.5-1.5 ppm) in my ¹H NMR spectrum appear as a complex, overlapping multiplet that is difficult to interpret?

Answer:

The complexity in the cyclopropyl region of the ¹H NMR spectrum arises from two primary factors: the inherent nature of proton chemical shifts in cyclopropanes and complex spin-spin coupling patterns.

  • Anomalous Chemical Shifts: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure, which can induce a 'ring current' effect.[1][2][3] This results in their resonance at an unusually high field (upfield) compared to other aliphatic protons, typically in the range of 0.2 to 1.5 ppm.[4][5]

  • Complex Coupling: The protons on the three-membered ring form a tightly coupled spin system. The geminal (²J), cis-vicinal (³J_cis), and trans-vicinal (³J_trans) coupling constants have distinct and often similar magnitudes, leading to significant signal overlap. Furthermore, long-range coupling across the ring can add another layer of complexity.

Experimental Solutions:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, potentially resolving some of the overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for deciphering these complex regions.[6][7][8]

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the cyclopropane ring.

    • TOCSY (Total Correlation Spectroscopy): This can be even more powerful, as it shows correlations between all protons within a spin system, not just those that are directly coupled.

Question 2: I am observing what appears to be long-range coupling to the acetylenic proton. Is this expected, and how can I confirm it?

Answer:

Yes, observable long-range coupling to the acetylenic proton in this compound is expected. The spin information can be transmitted through the π-system of the alkyne.[9][10] Specifically, you can expect to see four-bond coupling (⁴J) between the acetylenic proton and the cyclopropyl proton at the point of attachment. This coupling is typically small, on the order of 2-3 Hz.[11][12]

Confirmation and Characterization:

  • High-Resolution 1D ¹H NMR: Ensure your 1D spectrum has sufficient digital resolution to resolve these small coupling constants. This may require a longer acquisition time and a smaller spectral width focused on the region of interest.

  • Homonuclear Decoupling: A selective decoupling experiment can definitively prove the coupling interaction. By irradiating the cyclopropyl methine proton, you should observe a collapse of the fine splitting in the acetylenic proton signal.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can be very effective for visualizing and measuring small, long-range couplings that are obscured in a 1D spectrum.

Question 3: The methoxy groups in the acetal moiety are showing as a single, slightly broadened peak at room temperature. Is this normal, and can I resolve them?

Answer:

This is a common observation for acetals and is often due to dynamic processes.[13] At room temperature, the rate of bond rotation and conformational exchange involving the dimethoxypropyl group can be on a timescale that is intermediate for the NMR experiment. This leads to an averaging of the signals for the two methoxy groups, resulting in a single, potentially broadened peak.[14] The protons of the ethyl acetal can also be magnetically non-equivalent.[15]

Investigative and Resolving Strategies:

  • Variable Temperature (VT) NMR: This is the most powerful tool for studying dynamic processes.[13][14]

    • Lowering the Temperature: As you decrease the temperature, the rate of exchange will slow down. If you reach the slow-exchange regime, you should observe two distinct singlets for the two diastereotopic methoxy groups.

    • Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the energy barrier for the dynamic process.

  • 2D EXSY (Exchange Spectroscopy): If the exchange is slow enough at a particular temperature to see two distinct signals, an EXSY experiment can be used to show that these two species are in chemical exchange with each other.[14]

Question 4: I'm struggling to assign the quaternary carbons of the alkyne and the acetal in the ¹³C NMR spectrum. How can I definitively assign them?

Answer:

The chemical shifts of sp-hybridized carbons in alkynes typically fall in the range of 65-90 ppm, while acetal carbons are generally found between 90-110 ppm.[16][17][18][19] However, substituent effects can sometimes cause these ranges to overlap. The low intensity of quaternary carbon signals can further complicate assignment.

Definitive Assignment using 2D NMR:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.

    • Look for a correlation from the acetylenic proton to the internal alkyne carbon (a ²J coupling).

    • Observe correlations from the cyclopropyl methine proton to both alkyne carbons (²J and ³J couplings).

    • The methoxy protons should show a strong correlation to the acetal carbon (³J coupling).

    • The proton on the acetal carbon will show a ²J correlation to the acetal carbon itself.

Frequently Asked Questions (FAQs)

What are the expected chemical shift ranges for the key nuclei in this compound?

The following table summarizes the anticipated chemical shift ranges in a typical deuterated solvent like CDCl₃.[20]

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹HCyclopropyl CH₂0.5 - 1.0Highly shielded, complex multiplet.[4][5]
¹HCyclopropyl CH1.0 - 1.5Deshielded relative to CH₂ due to alkyne substitution.
¹HAcetylenic CH~1.8Can show long-range coupling.[10]
¹HAcetal CH~4.8
¹HMethoxy OCH₃3.2 - 3.5May be a single or two separate signals depending on temperature.[21]
¹³CCyclopropyl CH₂5 - 15
¹³CCyclopropyl CH15 - 25
¹³CAcetylenic C-H65 - 75
¹³CAcetylenic C-C80 - 90
¹³CAcetal CH100 - 105[16]
¹³CMethoxy OCH₃52 - 58
Which 2D NMR experiments are most crucial for the complete structural elucidation of this molecule?

For a comprehensive analysis, the following suite of 2D NMR experiments is recommended:

  • COSY: To establish ¹H-¹H coupling networks, particularly within the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC: Essential for identifying long-range ¹H-¹³C correlations, which are critical for piecing together the molecular fragments and assigning quaternary carbons.[22]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

Are there any specific sample preparation considerations for this molecule?

This compound is expected to be a relatively non-polar and volatile compound.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a good starting point. For variable temperature studies, deuterated dichloromethane (CD₂Cl₂) or deuterated toluene (toluene-d₈) may be more suitable due to their lower freezing points.

  • Concentration: A concentration of 5-10 mg in 0.5-0.6 mL of solvent is typically sufficient for most modern NMR spectrometers.

  • Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

Experimental Protocols & Visualizations

Standard 1D ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of CDCl₃.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete NMR-based structure determination of this compound.

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Elucidation H1 ¹H NMR Assign_Fragments Assign Spin Systems & Fragments H1->Assign_Fragments Proton Environments C13 ¹³C NMR C13->Assign_Fragments DEPT DEPT-135 DEPT->Assign_Fragments CH, CH₂, CH₃ Info COSY gCOSY COSY->Assign_Fragments ¹H-¹H Connectivity HSQC gHSQC HSQC->Assign_Fragments ¹H-¹³C Direct Bonds HMBC gHMBC Assemble Assemble Fragments using HMBC HMBC->Assemble Long-Range Connectivity Assign_Fragments->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Spin-Spin Coupling in the Cyclopropyl Moiety

This diagram visualizes the key proton-proton couplings within the substituted cyclopropane ring.

Caption: Key J-coupling interactions in a substituted cyclopropane.

References

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

  • Nagadi, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. JoVE. Available at: [Link]

  • Coufal, R., Tošner, Z., Drahoňovský, D., & Vohlídal, J. (n.d.). Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclopropylacetylene. Organic Syntheses. Available at: [Link]

  • Rull, G. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

  • LibreTexts. (2021). 8: Alkenes and Alkynes. LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • OpenOChem Learn. (n.d.). Alkynes. OpenOChem Learn. Available at: [Link]

  • Moore, R. N., Diakur, J., Nakashima, T. T., McLaren, S. L., & Vederas, J. C. (1983). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Can the amount of shielding in proton NMR caused by ring currents be predicted?. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Magnetic non-equivalence of acetal protons. Chemistry Stack Exchange. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Modgraph. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylacetylene. PubChem. Available at: [Link]

  • TMP Chem. (2020). Dynamic NMR. YouTube. Available at: [Link]

  • National Institutes of Health. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2021). 25: Dynamic NMR. Chemistry LibreTexts. Available at: [Link]

  • Iliev, I., & Statkova-Abeghe, S. (2019). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. ResearchGate. Available at: [Link]

  • Reddit. (2021). How does steric strain influence chemical shift in H NMR?. Reddit. Available at: [Link]

  • Rasayan Duniya. (2022). Consequences of angle Strain - IR & NMR spectra, Acidity Basicity. YouTube. Available at: [Link]

  • American Chemical Society. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • PubMed Central. (n.d.). Disentangling global and local ring currents. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for Enhancing Reactivity and Selectivity with (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane. This versatile building block possesses two key reactive centers: a strained cyclopropane ring and a protected alkyne functionality. The unique electronic and steric properties of this molecule mean that its reaction pathways are exquisitely sensitive to the surrounding solvent environment. This guide is designed to provide researchers, chemists, and drug development professionals with a deep understanding of how to leverage solvent selection to control reaction outcomes, troubleshoot common issues, and optimize for both reactivity and selectivity.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions about the role of solvents in modulating the reactivity of this compound.

Q1: What are the primary reactive sites of this compound and how does a solvent influence them?

A1: The molecule has two principal sites for chemical transformation:

  • The Cyclopropane Ring: This three-membered ring is highly strained. Under acidic conditions or with certain transition metals, it is susceptible to ring-opening reactions.[1] These reactions often proceed through carbocationic intermediates. The solvent's ability to stabilize these charged intermediates is paramount for controlling the reaction rate and selectivity.[2][3]

  • The Alkyne (with Acetal): The alkyne is a hub of reactivity, particularly for transition-metal-catalyzed processes like hydration, cycloisomerization, or coupling reactions.[4][5] The dimethyl acetal protects the adjacent carbonyl, which can be revealed under acidic conditions to open up further reaction pathways, such as Nazarov cyclizations.[6][7]

A solvent's influence is determined by three key properties: polarity, proticity, and coordinating ability. A thoughtful choice can favor one reaction pathway over another, leading to the desired product.

Q2: What are the critical solvent properties I must consider, and can you provide a comparative table?

A2: When selecting a solvent, you must evaluate its polarity, proticity, and coordinating ability. These properties are not always independent but provide a framework for rational selection.[8]

  • Polarity (Dielectric Constant, ε): This measures the solvent's ability to separate charge. High-polarity solvents are effective at stabilizing charged intermediates and transition states, which is crucial for reactions involving carbocations, such as SN1-type cyclopropane ring-openings.[3]

  • Proticity (Hydrogen Bond Donation): Protic solvents (e.g., water, alcohols) contain acidic protons (O-H, N-H) and can form strong hydrogen bonds.[9][10] They excel at stabilizing both cations and anions but can also act as nucleophiles or deactivate strong bases.[11][12] Aprotic solvents lack these acidic protons.

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., THF, DMF, DMSO, MeCN) can act as ligands and coordinate to metal centers.[13] This can be detrimental, as the solvent may compete with your substrate for the catalyst's active site, inhibiting the reaction.[8][14] Conversely, in some cases, solvent coordination is essential for catalyst stability or to modulate its electronic properties.[15]

Table 1: Properties of Common Solvents in Organic Synthesis

SolventFormulaDielectric Constant (ε)TypeCoordinating AbilityBoiling Point (°C)
WaterH₂O80.1Polar ProticHigh100
MethanolCH₃OH32.7Polar ProticHigh65
Acetic AcidCH₃COOH6.2Polar ProticHigh118
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Polar AproticHigh153
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Polar AproticHigh189
Acetonitrile (MeCN)C₂H₃N37.5Polar AproticHigh82
Dichloromethane (DCM)CH₂Cl₂9.1Polar AproticLow40
Tetrahydrofuran (THF)C₄H₈O7.6Polar AproticMedium66
TolueneC₇H₈2.4Non-polar AproticLow111
HexaneC₆H₁₄1.9Non-polar AproticVery Low69

Data compiled from various sources.[16]

Part 2: Troubleshooting Guides for Specific Reaction Pathways

This section provides targeted advice for common experimental challenges, structured in a question-and-answer format.

Scenario A: Acid-Catalyzed Cyclopropane Ring-Opening

This pathway is typically initiated by a Brønsted or Lewis acid, leading to a carbocation intermediate that is subsequently trapped by a nucleophile.

Q: My acid-catalyzed ring-opening is sluggish, or I'm only recovering starting material. How can I use solvent choice to accelerate the reaction?

A: A slow reaction rate in this context often points to insufficient stabilization of the high-energy carbocation intermediate formed during the ring-opening event.[3]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch from a non-polar solvent like toluene or hexane to a polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Introduce a Polar Protic Solvent: If the reaction still stalls, a polar protic solvent such as methanol or acetic acid can be highly effective. These solvents stabilize the carbocation through strong dipole-dipole interactions and the leaving group (if any) through hydrogen bonding, significantly lowering the activation energy.[2][17]

    • Use Fluorinated Alcohols: Solvents like hexafluoroisopropanol (HFIP) are highly polar, weakly nucleophilic, and excellent at stabilizing cations, often promoting reactions that fail in other media.[18]

cluster_solvent Solvent Influence sub (3,3-Dimethoxy...) + H⁺ ts1 Transition State sub->ts1 Ring-Opening int Carbocation Intermediate ts1->int prod Ring-Opened Product int->prod + Nucleophile s1 Polar Protic Solvent (e.g., MeOH, H₂O) s1->ts1 Stabilizes (Lowers Energy) s1->int Strongly Stabilizes s2 Non-Polar Solvent (e.g., Toluene) s2->ts1 Weakly Stabilizes cat [Au]⁺ Catalyst active Active Catalyst-Substrate Complex cat->active Binds Substrate (Desired Pathway) inactive Inactive Catalyst-Solvent Complex cat->inactive Binds Solvent (Inhibition) sub Alkyne Substrate sub->active solv Coordinating Solvent (e.g., MeCN, DMF) solv->inactive prod Product active->prod

Caption: Competition between substrate and solvent for the catalyst.

Scenario C: Nazarov-Type Cyclization (Post-Acetal Deprotection)

Upon hydrolysis of the dimethyl acetal to the corresponding ketone, the resulting structure is an analogue of a divinyl ketone, poised for a 4π-electrocyclization known as the Nazarov cyclization. This reaction is acid-catalyzed and proceeds through a pentadienyl cation.

Q: After deprotection, my Nazarov cyclization is inefficient. What is the optimal solvent for this transformation?

A: The key to a successful Nazarov cyclization is the efficient formation and subsequent cyclization of the pentadienyl cation intermediate. [7][19]

  • Solvent Considerations:

    • Polarity is Key: Similar to ring-opening, stabilizing the cationic intermediate is crucial. Polar solvents are generally preferred.

    • Avoid Highly Coordinating Solvents: The Lewis or Brønsted acid catalyst required for the reaction can be sequestered by strongly coordinating solvents, reducing its effectiveness. [7] 3. Low Temperature Reactions: Many modern Nazarov cyclizations are run at low temperatures to control selectivity. Solvents with low freezing points, such as DCM, are advantageous.

    • Common Choices: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often excellent starting points. Toluene can also be effective, sometimes offering different selectivity. [6]In some modern, catalyst-controlled systems, even protic solvents or deep eutectic solvents have been employed successfully. [20]

Part 3: Experimental Protocols
Protocol 1: General Workflow for Solvent Screening

When developing a new transformation for this compound, a systematic solvent screen is essential.

  • Setup: Arrange an array of small-scale reactions (e.g., in vials) in parallel. Ensure each vial contains the same concentration of substrate, reagents, and catalyst.

  • Solvent Selection: Choose a representative set of solvents covering a range of properties. A good starting set includes:

    • Non-Polar: Toluene

    • Polar Aprotic (Low Coordinating): Dichloromethane (DCM)

    • Polar Aprotic (Medium Coordinating): Tetrahydrofuran (THF)

    • Polar Aprotic (High Coordinating): Acetonitrile (MeCN)

    • Polar Protic: Methanol (MeOH) or Isopropanol (IPA)

  • Execution: Run all reactions at the same temperature. Monitor progress at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, LC-MS, GC-MS).

  • Analysis: Compare conversion, yield, and selectivity across the different solvents to identify the most promising candidates for further optimization.

start Define Reaction (Substrate, Reagents, Catalyst) select Select Diverse Solvents (Toluene, DCM, THF, MeCN, MeOH) start->select run Run Parallel Reactions (Identical Conditions) select->run monitor Monitor Progress (TLC, LC-MS) run->monitor analyze Analyze Results (Conversion, Yield, Selectivity) monitor->analyze optimize Optimize with Best Solvent(s) analyze->optimize end Final Protocol optimize->end

Caption: A systematic workflow for solvent screening experiments.

References
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Quora. (2017, June 9).
  • ChemBeq. Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry.
  • Guidechem.
  • University of Calgary. Ch 8 : Solvent Effects.
  • VIVA DIFFERENCES. (2024, January 15). Difference Between Protic And Aprotic Solvents.
  • ChemTalk. Polar Protic and Aprotic Solvents.
  • Semantic Scholar.
  • ScholarSpace.
  • Master Organic Chemistry. (2011, March 11).
  • MDPI. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach.
  • ResearchGate.
  • Wikipedia. Cyclopropylacetylene.
  • BenchChem. (2025). impact of solvent and temperature on Cyclopropane-1,2-dicarbohydrazide reactions.
  • ACS Publications. (2022, February 25).
  • RSC Publishing. (2016, February 17).
  • White Rose Research Online.
  • ACS Figshare. Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)‑, Hg(II)‑, and Fe(III)
  • ACS Publications. Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)-, Hg(II)-, and Fe(III)
  • ACS Publications. (2018, January 18). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters.
  • University of Illinois Chemistry. (2009, September 24).
  • Reddit. (2020, January 29).
  • ACS Publications. (2026, January 16). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters.
  • American Chemical Society. (2026, January 1). O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones.
  • Organic Chemistry Portal.
  • SciSpace. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • NIH Public Access.
  • ACS Publications. Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective | Chemical Reviews.
  • Royal Society of Chemistry. (2024, May 31).

Sources

Technical Support Center: Catalyst Deactivation in Reactions of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in its application: catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

The unique structure of this compound, featuring a terminal alkyne, a strained cyclopropane ring, and an acetal group, presents specific challenges for catalysis. This guide is structured to address problems from the perspective of the symptoms you might observe in the lab.

Part 1: Troubleshooting Guide - Symptom-Based Problem Solving

This section is designed to help you diagnose and resolve issues based on common experimental observations.

Symptom 1: My reaction starts but then stalls or stops completely before full conversion.

This is a classic sign of gradual catalyst deactivation. The active catalytic species is being consumed or inhibited over the course of the reaction.

Question: What are the likely causes for my reaction stalling?

Answer: The most probable causes involve interactions between your substrate/products and the catalyst, leading to several deactivation pathways.

  • Cause A: Catalyst Poisoning. The catalyst's active sites are blocked by strongly coordinating species.[1][2][3] For your substrate, potential poisons include:

    • Trace Impurities: Sulfur or phosphorus compounds from starting materials or solvents can irreversibly bind to metal catalysts like palladium or platinum.[4][5]

    • Substrate-Derived Species: Under certain conditions (e.g., trace acid), the dimethoxy acetal could hydrolyze, forming species that might coordinate to the catalyst and inhibit its activity.

    • Ligand Displacement: If using a palladium catalyst with phosphine ligands, the alkyne substrate itself or other coordinating species in the mixture could displace the ligand, leading to the formation of inactive palladium complexes or palladium black.[6][7]

  • Cause B: Coking or Fouling. The alkyne functional group is prone to polymerization or oligomerization on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites.[8][9] This is particularly relevant in reactions run at elevated temperatures.[10]

  • Cause C: Catalyst Agglomeration (Sintering). For heterogeneous or nanoparticle catalysts, the reaction conditions can cause small catalyst particles to merge into larger, less active ones. This reduces the available surface area for the reaction to occur.[11]

Question: How can I solve the issue of my reaction stalling?

Answer: A systematic approach involving substrate purification, reaction condition optimization, and careful selection of catalytic components is necessary.

Solutions & Protocols:

  • Rigorous Substrate and Solvent Purification:

    • Protocol: Before use, pass solvents through an activated alumina column to remove trace water and polar impurities. Purify the this compound substrate via flash chromatography or distillation to remove any potential precursors to catalyst poisons.[12][13]

    • Rationale: Removing impurities is the first and most critical step to prevent catalyst poisoning.[4]

  • Optimize Ligand and Catalyst Loading:

    • Strategy: For palladium-catalyzed reactions, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig.[14][15] These ligands form more stable complexes with palladium, reducing the likelihood of ligand dissociation and subsequent catalyst aggregation.[7][16]

    • Experiment: If deactivation is suspected, try increasing the catalyst loading from a typical 1 mol% to 3-5 mol%.[6] While not ideal for process chemistry, this can help achieve complete conversion in difficult cases and confirm that catalyst activity is the limiting factor.

  • Control Reaction Temperature:

    • Action: Run the reaction at the lowest temperature that still provides a reasonable rate. If you suspect coking, lowering the temperature can significantly reduce the rate of polymer formation on the catalyst surface.

Symptom 2: I'm observing the formation of a black precipitate (e.g., Palladium black).

This is a clear visual indicator of catalyst decomposition and aggregation, a common issue in homogeneous palladium catalysis.[6]

Question: Why is my catalyst crashing out of solution as a black solid?

Answer: The formation of palladium black indicates that the active, soluble Pd(0) species is being converted into an inactive, aggregated metallic form.

  • Cause A: Ligand Dissociation. This is the primary cause. In many catalytic cycles (e.g., cross-coupling), a monoligated Pd(0) species is highly active. However, if the phosphine ligand dissociates completely, the resulting "naked" Pd(0) atoms are highly unstable and will rapidly aggregate.[6][7]

  • Cause B: Oxidative Degradation. The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also degrade sensitive phosphine ligands, disrupting the catalytic cycle.[6]

Question: What are the best practices to prevent the formation of palladium black?

Answer: Maintaining the integrity of the palladium-ligand complex is key.

Solutions & Protocols:

  • Implement Strict Inert Atmosphere Techniques:

    • Protocol: Degas all solvents thoroughly using a freeze-pump-thaw technique (at least three cycles). Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line or glovebox techniques for all reagent transfers.

    • Rationale: Rigorously excluding oxygen prevents the oxidative degradation of both the Pd(0) center and the phosphine ligands.[6]

  • Increase Ligand-to-Metal Ratio:

    • Strategy: While a 1:1 or 2:1 ligand-to-palladium ratio is common, increasing it slightly (e.g., to 4:1) can push the equilibrium away from the dissociated, "naked" palladium species.

    • Caution: An excessive amount of ligand can sometimes inhibit the reaction by occupying all coordination sites on the metal, so this should be optimized carefully.

  • Choose the Right Ligand Architecture:

    • Recommendation: Use bulky biaryl phosphine ligands. Substituents on the ligand can sterically shield the metal center and suppress pathways that lead to deactivation.[16] Bidentate ligands with a wide "bite angle," like Xantphos, can also be effective at preventing the formation of inactive catalyst dimers.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is catalyst leaching and should I be concerned about it?

A1: Leaching occurs when a metal from a heterogeneous (solid) catalyst dissolves into the reaction mixture, acting as a homogeneous catalyst.[17][18] Conversely, a homogeneous catalyst can precipitate out.[19] This can lead to product contamination and a loss of catalyst recyclability.[20] If you are using a supported catalyst (e.g., Pd on carbon), you should test for leaching by filtering the catalyst mid-reaction and observing if the filtrate continues to show reactivity.

Q2: My reaction involves a gold catalyst for alkyne hydration. What specific deactivation pathways should I watch for?

A2: Gold catalysts are highly effective for activating alkynes.[21][22][23] However, they can be prone to deactivation through several mechanisms:

  • Reduction to Au(0): The active Au(I) or Au(III) species can be reduced to inactive gold nanoparticles.

  • Formation of Stable Adducts: The alkyne can sometimes form overly stable complexes with the gold catalyst, preventing turnover.[24]

  • Anion-Driven Deactivation: The counter-ion of the gold salt can play a crucial role. Some anions can participate in deactivation pathways, so screening different gold salts (e.g., chlorides vs. triflates) may be necessary.[25]

Q3: Could the cyclopropane ring in my substrate cause catalyst deactivation?

A3: While less common than issues with the alkyne group, the strained cyclopropane ring could potentially undergo a ring-opening reaction catalyzed by the transition metal. The resulting olefinic or rearranged products could then polymerize or act as catalyst poisons. If you observe unexpected byproducts, consider this possibility and try using milder reaction conditions.

Q4: How do I know if my starting materials are pure enough?

A4: Purity is paramount.[26] Beyond standard techniques like NMR and mass spectrometry, consider a "catalyst inhibition test." Run a small-scale, well-established control reaction with your catalyst system. Then, run a parallel reaction "spiked" with a small amount of your purified this compound. If the spiked reaction shows significant inhibition compared to the control, it suggests the presence of a potent catalyst poison in your substrate that requires further purification.

Part 3: Data Summaries & Visualizations

Table 1: Troubleshooting Guide Summary
Symptom Observed Primary Deactivation Pathway Recommended Solutions (High-Priority First)
Reaction stalls before completionPoisoning or Coking 1. Purify substrate and solvents rigorously. 2. Lower reaction temperature. 3. Screen different, more robust ligands.
Black precipitate forms (e.g., Pd black)Catalyst Agglomeration 1. Use strict inert atmosphere techniques (degas solvents). 2. Use bulky, electron-rich phosphine ligands. 3. Increase ligand-to-metal ratio.
Inconsistent yields / reaction timesVariable Impurities / Poisons 1. Standardize purification protocol for all reagents.[27] 2. Ensure inert atmosphere is consistently maintained. 3. Check for reagent degradation upon storage.
Reaction works with AuCl but not AuCl₃Incorrect Oxidation State The active catalyst may be Au(I). Au(III) may require an in-situ reduction step or follow a different, less efficient pathway.
Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve catalyst deactivation issues.

G A Reaction Fails or Performs Poorly B Analyze Symptoms: - Stalled Reaction? - Precipitate Formed? - Low Yield? A->B C Hypothesis: Catalyst Poisoning B->C Stalled / Inconsistent D Hypothesis: Catalyst Decomposition (Agglomeration/Sintering) B->D Precipitate E Hypothesis: Sub-Optimal Conditions B->E Low Yield F Action: Purify Reagents - Distill/Filter Solvents - Chromatograph Substrate C->F G Action: Improve Inert Atmosphere - Degas Solvents (Freeze-Pump-Thaw) - Use Glovebox/Schlenk Line D->G H Action: Modify Catalyst System - Increase Catalyst/Ligand Loading - Screen Bulky/Electron-Rich Ligands D->H I Action: Optimize Reaction Parameters - Lower Temperature - Screen Solvents/Bases E->I J Re-run Experiment & Evaluate F->J G->J H->J I->J J->B Failure K Problem Solved J->K Success

Caption: A workflow for diagnosing catalyst deactivation.

Diagram 2: Major Catalyst Deactivation Pathways

This diagram illustrates the three primary mechanisms of catalyst deactivation discussed in this guide.

DeactivationPathways cluster_0 Catalyst Deactivation Mechanisms Active Active Catalyst (e.g., L-Pd(0)) Poisoning Poisoning (Blocked Active Sites) Active->Poisoning binds poison Coking Coking / Fouling (Surface Blockage) Active->Coking high temp Aggregation Aggregation / Sintering (Loss of Surface Area) Active->Aggregation loses ligand Impurity Impurities (S, P) Substrate Side-Products Impurity->Poisoning Alkyne Alkyne Substrate (Polymerization) Alkyne->Coking LigandLoss Ligand Dissociation Thermal Stress LigandLoss->Aggregation

Caption: Key mechanisms of transition metal catalyst deactivation.

References

  • Wikipedia. Catalyst poisoning. [Link]

  • PubMed. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • Journal of the American Chemical Society. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • MDPI. The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. [Link]

  • ACS Catalysis. Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. [Link]

  • Journal of the American Chemical Society. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • MSU Chemistry. Alkyne Reactivity. [Link]

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

  • ResearchGate. Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. [Link]

  • Catalysis Science & Technology Blog. Homogeneous catalyst recovery made easier. [Link]

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]

  • Khan Academy. Reduction of alkynes. [Link]

  • ResearchGate. (PDF) Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. [Link]

  • RevisionDojo. Catalyst Poisoning Explained Simply. [Link]

  • Environmental Science: Water Research & Technology (RSC Publishing). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]

  • Learn. How Does 'Catalyst Poisoning' Render the Precious Metals Ineffective?. [Link]

  • YouTube. Transition Metals | Catalysts | Homogeneous, Heterogeneous and Autocatalysis | Ultimate Guide Part 4. [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PMC - NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • University of Rochester. HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2. [Link]

  • Google Patents.
  • NIH. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. [Link]

  • PMC. Divergent Functionalization of Alkynes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. (PDF) The Reduction of Alkynes Over Pd-Based Catalyst Materials - A Pathway to Chemical Synthesis. [Link]

  • ChemRxiv. Guideline for Elucidating Catalysts. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ACS Publications. Toward Understanding the Formation of Coke during the MCS Reaction: A Theoretical Approach. [Link]

  • MDPI. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Slideshare. Troubleshooting of Catalytic Reactors. [Link]

  • OAE Publishing Inc. Coke deposition mechanisms of propane dehydrogenation on different sites of Al2O3 supported PtSn catalysts. [Link]

  • YouTube. Transition Metal Catalysis! Mechanism Monday #39. [Link]

  • chemrevise.org. 2.5 Transition Metals. [Link]

  • NIH. Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis. [Link]

  • ResearchGate. Ligand Effects in the Gold Catalyzed Hydration of Alkynes. [Link]

  • YouTube. Gold-Powered Alkyne Activation Unleashed!. [Link]

  • ACS Publications. Coke formation and deactivation of the catalyst in the reaction of propylene on calcined NaNH4-Y. [Link]

Sources

Validation & Comparative

Deconvoluting the Spin Symphony: A Comparative Guide to the ¹H NMR Spectral Data of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor, providing profound insights into the chemical environment of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectral data for (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a molecule featuring the unique combination of a strained cyclopropyl ring, a linear alkyne, and a dimethoxyacetal group. Due to the absence of a publicly available experimental spectrum for this specific compound, we present a detailed, predicted spectrum based on established chemical shift theory and data from closely related structural analogs. This comparative approach not only facilitates the identification of the target molecule but also serves as an educational tool for interpreting complex spectra of multifunctional compounds.

The Structural Landscape and Its Predicted ¹H NMR Signature

The structure of this compound presents a fascinating case for ¹H NMR analysis. The strained three-membered ring of the cyclopropyl group is known to exhibit a significant ring current effect, leading to a characteristic upfield shift of its protons. The sp-hybridized carbons of the alkyne moiety introduce magnetic anisotropy, influencing the chemical shifts of neighboring protons. Finally, the electron-withdrawing nature of the two oxygen atoms in the dimethoxyacetal group will deshield the adjacent methine and methoxy protons.

Based on these structural features and analysis of comparable molecules, the predicted ¹H NMR spectral data for this compound in a standard deuterated chloroform (CDCl₃) solvent is presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
Hc (Cyclopropyl CH)~1.3 - 1.5m1HJca ≈ 8-10 Hz (cis), Jcb ≈ 5-7 Hz (trans)
Ha (Cyclopropyl CH₂)~0.8 - 1.0m2HJaa' (geminal) ≈ -4 to -5 Hz, Jac ≈ 8-10 Hz (cis)
Hb (Cyclopropyl CH₂)~0.6 - 0.8m2HJbb' (geminal) ≈ -4 to -5 Hz, Jbc ≈ 5-7 Hz (trans)
Hd (Acetal CH)~5.2 - 5.4s1H-
He (Methoxy CH₃)~3.4 - 3.6s6H-

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions and provide a robust framework for comparison, we will now examine the experimental ¹H NMR data of two key structural analogs: ethynylcyclopropane and 3,3-dimethoxy-1-propyne.

Alternative 1: Ethynylcyclopropane

Ethynylcyclopropane provides an excellent model for understanding the spectral characteristics of the cyclopropyl group directly attached to an alkyne. The experimental ¹H NMR data for this compound is well-documented.

Table 2: Experimental ¹H NMR Spectral Data for Ethynylcyclopropane

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Acetylenic CH1.73d1H2.2
Cyclopropyl CH1.17 - 1.27m1H-
Cyclopropyl CH₂0.65 - 0.78m4H-

Source: Organic Syntheses Procedure[1]

The upfield chemical shifts for the cyclopropyl protons in ethynylcyclopropane are a direct consequence of the ring's shielding effects. The multiplet nature of these signals arises from the complex spin-spin coupling between the geminal and vicinal protons on the ring. The acetylenic proton appears as a doublet due to long-range coupling across the alkyne with the cyclopropyl methine proton.

Alternative 2: 3,3-Dimethoxy-1-propyne

This molecule, also known as propargyl aldehyde dimethyl acetal, allows us to examine the spectral signature of the dimethoxyacetal group adjacent to an alkyne.

Table 3: Predicted ¹H NMR Spectral Data for 3,3-Dimethoxy-1-propyne

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
Acetal CH~5.2d1H~2.4
Methoxy CH₃~3.4s6H-
Acetylenic CH~2.4t1H~2.4

The acetal proton (CH(OCH₃)₂) in 3,3-dimethoxy-1-propyne is significantly deshielded due to the two adjacent electronegative oxygen atoms, with a predicted chemical shift around 5.2 ppm. The six protons of the two equivalent methoxy groups are expected to appear as a sharp singlet at approximately 3.4 ppm. The terminal acetylenic proton would likely appear as a triplet around 2.4 ppm due to coupling with the acetal proton.

In-Depth Discussion and Causality of Spectral Features

The predicted ¹H NMR spectrum of this compound is a composite of the features observed in its structural analogs.

  • The Cyclopropyl Protons (Ha, Hb, Hc): The protons on the cyclopropane ring are expected to resonate in the upfield region (δ 0.6-1.5 ppm), consistent with the shielding effect of the cyclopropyl ring. The methine proton (Hc) will be the most deshielded of the cyclopropyl protons due to its proximity to the deshielding alkyne group. The diastereotopic methylene protons (Ha and Hb) will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling with the methine proton (Hc). In cyclopropane systems, the cis-coupling constant (J_cis) is typically larger than the trans-coupling constant (J_trans).

  • The Acetal and Methoxy Protons (Hd, He): The acetal proton (Hd) is predicted to be a singlet around 5.3 ppm. Its downfield shift is a direct result of the deshielding effect of the two adjacent oxygen atoms. The absence of a neighboring proton results in a singlet multiplicity. The six protons of the two methoxy groups (He) are chemically equivalent and are expected to appear as a sharp singlet at approximately 3.5 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • To aid in structural assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns to determine coupling constants.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in CDCl₃ with TMS filter Filter into NMR tube dissolve->filter setup Instrument Setup (Tune & Shim) filter->setup acquire_1d Acquire 1D ¹H Spectrum setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process Fourier Transform & Phasing acquire_2d->process calibrate Calibrate to TMS process->calibrate analyze Integrate, Analyze Splitting calibrate->analyze structure Structural Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis.

Molecular Structure and Key Interactions

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis and predicted ¹³C NMR chemical shifts for the novel compound (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, comparing its expected spectral features with those of related structural motifs. The causality behind the predicted shifts is explored, grounded in fundamental principles of organic chemistry and supported by empirical data from analogous compounds.

Introduction to the Analyte: A Molecule of Unique Functionality

This compound presents a fascinating combination of functional groups: a strained cyclopropane ring, a linear alkyne, and a dimethoxy acetal. Each of these moieties imparts distinct electronic and steric properties that influence the magnetic environment of the carbon atoms, resulting in a characteristic ¹³C NMR spectrum. Understanding these influences is paramount for the unambiguous identification of this and structurally related compounds.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Functional Group
C1~ 0-5Cyclopropyl (quaternary)
C2/C2'~ 5-15Cyclopropyl (CH₂)
C3~ 75-85Alkynyl (C-cyclopropyl)
C4~ 85-95Alkynyl (C-CH)
C5~ 90-100Acetal (CH)
C6/C6'~ 50-60Methoxy (OCH₃)
Analysis of Predicted Chemical Shifts:
  • Cyclopropyl Carbons (C1, C2, C2'): The cyclopropane ring is known for its unique electronic properties, stemming from its significant ring strain and the increased p-character of its C-C bonds. This leads to a pronounced shielding effect, causing the cyclopropyl carbons to resonate at unusually high fields (low ppm values). In fact, the parent cyclopropane molecule exhibits a chemical shift of -2.7 ppm.[3] For this compound, the quaternary cyclopropyl carbon (C1) directly attached to the alkyne is expected to be slightly deshielded compared to the parent molecule due to the inductive effect of the sp-hybridized carbon, yet still remain in the high-field region of approximately 0-5 ppm. The methylene carbons of the cyclopropyl ring (C2/C2') are predicted to appear in the 5-15 ppm range.

  • Alkynyl Carbons (C3, C4): Alkynyl carbons typically resonate in the range of 65-90 ppm.[4] In the target molecule, the cyclopropyl group at C3 will likely induce a slight downfield shift due to its electron-withdrawing character through the C-C bond's p-character. Conversely, the acetal-bearing carbon (C5) will have an electron-withdrawing inductive effect on C4, also pushing it downfield. Therefore, the predicted ranges of 75-85 ppm for C3 and 85-95 ppm for C4 are reasonable.

  • Acetal and Methoxy Carbons (C5, C6, C6'): Acetal carbons are characteristically found in the 90-110 ppm region due to the strong deshielding effect of the two adjacent oxygen atoms.[5] The predicted value of 90-100 ppm for C5 is consistent with this. The two equivalent methoxy carbons (C6, C6') are expected to resonate in the typical ether region of 50-60 ppm.

Visualizing the Structure and Carbon Assignments

To aid in the conceptualization of the molecule and the assignment of its carbon atoms, the following diagram is provided.

Caption: Labeled structure of this compound.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with the predicted chemical shifts. Deuterated chloroform (CDCl₃) is a common first choice. Other options include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆).[6]

  • Sample Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) to ensure adequate signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, as indicated by a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the entire expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integrations, especially for quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Workflow for Spectral Analysis and Structure Confirmation

The following workflow illustrates the logical steps from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms tune_shim Tune Probe and Shim Magnet add_tms->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_pick Peak Picking and Assignment reference->peak_pick compare Compare with Predicted and Literature Values peak_pick->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By comparing the expected chemical shifts with known values for cyclopropanes, alkynes, and acetals, a detailed and informative picture of the molecule's spectral properties emerges. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for the accurate structural elucidation of this and other novel chemical entities. The combination of predictive analysis and a rigorous experimental approach embodies the principles of scientific integrity and provides a valuable resource for researchers in the field.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons.
  • SpectraBase. (n.d.). 2-Cyclopropylpropene. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACS Publications. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 35(9), 2849–2867.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 727-736.
  • ScienceDirect. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate Derived Natural Products. Tetrahedron Letters, 31(49), 7099-7100.
  • ResearchGate. (n.d.). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • PubMed. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Complex Small Molecules

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of novel small molecules is a cornerstone of development. Molecules such as (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, which incorporates a strained cyclopropane ring, a reactive alkyne, and an acid-sensitive acetal functional group, present a unique analytical challenge. Determining the elemental composition and verifying the structural integrity of such compounds requires a technique that offers both exceptional precision and the ability to probe molecular structure through fragmentation. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technology for this purpose, providing unparalleled accuracy in mass measurement, which is essential for confirming elemental formulas and identifying unknown compounds.[1][2][3]

This guide provides a comprehensive comparison of leading HRMS platforms and ionization techniques for the analysis of this compound. Moving beyond a simple recitation of specifications, we will explore the causal relationships between the analyte's physicochemical properties and the selection of an optimal analytical strategy. We present field-proven protocols, comparative data, and expert insights to empower researchers to make informed decisions for their analytical workflows.

Analyte Deep Dive: Physicochemical Drivers for Method Development

The molecular architecture of this compound dictates the entire HRMS strategy. Its calculated monoisotopic exact mass is 140.08373 u for the molecular formula C₈H₁₂O₂ . A successful analysis hinges on understanding how its distinct functional groups will behave during ionization and fragmentation.

  • Acetal Group (-C(OCH₃)₂-): This group introduces moderate polarity but is susceptible to cleavage. Under typical ionization conditions, a neutral loss of methanol (CH₃OH) is a highly probable and diagnostically significant fragmentation pathway.[4][5]

  • Cyclopropane Ring: As a strained three-membered ring, it is prone to ring-opening upon energetic input, leading to characteristic fragmentation patterns that can help confirm its presence.[6]

  • Alkyne Moiety (-C≡C-): The triple bond contributes to the molecule's rigidity and can influence fragmentation through rearrangements.[7]

  • Overall Polarity and Volatility: The combination of a nonpolar hydrocarbon framework (cyclopropane, alkyne) and a polar acetal group results in a molecule of low-to-moderate polarity. Its relatively low molecular weight suggests it will have sufficient volatility for gas-phase ionization techniques.

This structural assessment immediately points toward a critical decision: the choice of ionization source.

Ionization Source Showdown: APCI vs. ESI

The transition of an analyte from the liquid or solid phase to a charged, gas-phase ion is the most critical step in mass spectrometry. For our target molecule, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most relevant techniques.

Atmospheric Pressure Chemical Ionization (APCI): This technique is ideally suited for analytes that are thermally stable and have sufficient volatility, particularly those with low to moderate polarity.[8][9][10] The sample is vaporized in a heated nebulizer and then ionized by gas-phase reactions initiated by a corona discharge. Given the volatility and moderate polarity of our target, APCI is a prime candidate for robust and efficient ionization, likely forming a protonated molecule, [M+H]⁺.

Electrospray Ionization (ESI): ESI is the workhorse for polar and non-volatile molecules, especially large biomolecules.[11][12] It generates ions directly from a liquid phase by creating a fine spray of charged droplets. While our target is not highly polar, ESI could still be effective. Ionization would likely occur through the formation of a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, particularly if the nonpolar regions of the molecule enhance its affinity for the droplet surface.[13][14][15] However, ESI can be more susceptible to ion suppression from matrix components compared to APCI.

ParameterAtmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)Rationale for (C₈H₁₂O₂)
Analyte Polarity Low to ModerateModerate to HighAPCI is favored due to the molecule's mixed polarity.
Volatility Req. RequiredNot RequiredThe molecule is likely volatile enough for APCI .
Ionization Mech. Gas-Phase Proton TransferLiquid-Phase Ion Evaporation/DesorptionAPCI offers a more direct path to ionization for this analyte.
Matrix Effects Generally LowerCan be SignificantAPCI provides a more robust method with less complex sample prep.
Typical Ion [M+H]⁺[M+H]⁺, [M+Na]⁺, etc.Both can produce the desired protonated molecule.

Verdict: For routine, high-throughput, and robust analysis of this compound, APCI is the recommended primary ionization source . ESI remains a valuable alternative, especially for infusion studies where its softer ionization may yield different structural insights.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

Once ionized, the ions are separated by a mass analyzer. The choice between the two leading high-resolution platforms, Orbitrap and Quadrupole Time-of-Flight (Q-TOF), depends on the specific analytical goal.[16]

  • Orbitrap Mass Analyzer: This ion trap technology measures ion frequency in an electrostatic field, delivering exceptionally high resolving power and sub-ppm mass accuracy.[17][18] This makes it the gold standard for unambiguous elemental composition determination. Its primary trade-off is that scan speed is inversely proportional to resolution.

  • Time-of-Flight (TOF) Mass Analyzer: TOF instruments measure the time it takes for ions to travel a fixed distance.[19] Modern Q-TOF hybrids offer very high scan speeds, excellent sensitivity, and a wide dynamic range, making them ideal for coupling with fast chromatography separations.[20] While their resolution is generally lower than an Orbitrap at its highest settings, it is more than sufficient for most small molecule applications.

Performance MetricOrbitrap (e.g., Q Exactive series)Q-TOF (e.g., Agilent 6546, Sciex ZenoTOF)Implication for (C₈H₁₂O₂) Analysis
Resolving Power Very High to Ultra-High (up to >240,000)High (up to 60,000)Orbitrap excels at resolving potential isobaric interferences for ultimate confidence.
Mass Accuracy Excellent (<1-3 ppm routinely)Excellent (<1-5 ppm routinely)Both platforms provide sufficient accuracy to confirm the C₈H₁₂O₂ formula.
Scan Speed Slower at high resolutionVery Fast (>20 Hz)Q-TOF is superior for fast LC methods, ensuring high data point density across narrow peaks.
Sensitivity ExcellentExcellentBoth are highly sensitive, capable of detecting trace-level analytes.

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems, providing a clear path from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Weigh & Dissolve This compound in appropriate solvent to 1 µg/mL lc Liquid Chromatography (Optional Separation) prep->lc Inject ion Ionization (APCI or ESI) lc->ion ms Full Scan HRMS (Orbitrap or Q-TOF) ion->ms msms Tandem MS (MS/MS) (Fragmentation for Structure) ms->msms Isolate & Fragment [M+H]⁺ exact_mass Exact Mass Determination & Formula Confirmation ms->exact_mass frag Fragmentation Analysis & Structure Verification msms->frag report Final Report exact_mass->report frag->report G cluster_pathA Pathway A: Acetal Cleavage cluster_pathB Pathway B: Cyclopropane Cleavage parent [M+H]⁺ m/z 141.0910 C₈H₁₃O₂⁺ fragA [M+H - CH₃OH]⁺ m/z 109.0648 C₇H₉O⁺ (Major Fragment) parent->fragA - CH₃OH (Methanol Loss) fragB [M+H - C₂H₄]⁺ m/z 113.0961 C₆H₉O₂⁺ parent->fragB - C₂H₄ (Ethene Loss)

Sources

A Comparative Guide to the Reactivity of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane versus Non-cyclopropyl Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unique structural and electronic properties of the cyclopropyl group impart enhanced and often distinct reactivity to adjacent functional groups. This guide provides a comprehensive comparison of the reactivity of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, a representative cyclopropyl alkyne, with its non-cyclopropyl counterparts. By examining key chemical transformations, including cycloaddition reactions, hydration, and transition-metal-catalyzed cross-coupling, we elucidate the profound influence of the cyclopropyl moiety. This document synthesizes established principles with proposed experimental frameworks to offer a predictive understanding and practical guidance for leveraging the unique chemical space offered by cyclopropyl alkynes in synthetic chemistry and drug discovery.

The Cyclopropyl Group: A Source of Enhanced Alkyne Reactivity

The cyclopropane ring, with its inherent strain energy and unique bonding characteristics, significantly modulates the reactivity of an adjacent alkyne. The C-C bonds within the cyclopropyl ring possess a higher p-character than typical sp³-hybridized carbons, leading to electronic properties that resemble those of a double bond.[1] This "pseudo-unsaturated" character allows the cyclopropyl group to engage in electronic interactions, such as hyperconjugation, which can stabilize adjacent reactive intermediates.[1]

Furthermore, the strain within the three-membered ring distorts the typically linear geometry of the alkyne. This bending of the C-C≡C-C bond angle raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO).[2][3] This narrowed HOMO-LUMO gap renders the cyclopropyl alkyne more susceptible to attack by both nucleophiles and electrophiles compared to its linear, non-cyclopropyl analogues.[2][4]

The subject of this guide, This compound , features a terminal alkyne directly attached to a cyclopropane ring, with a protected aldehyde (acetal) at the other end. The dimethoxypropyl group, being an acetal, is generally stable under neutral to strongly basic conditions, acting as a protecting group for a carbonyl functionality.[5][6] Consequently, the reactivity of this molecule is primarily dictated by the cyclopropyl alkyne moiety. For a meaningful comparison, we will consider a structurally analogous non-cyclopropyl alkyne, 5,5-dimethoxypent-2-yne .

Comparative Reactivity Analysis

Cycloaddition Reactions: A [3+2] Case Study

Expected Outcome: In a comparative [3+2] cycloaddition with an azide, this compound is predicted to exhibit a significantly faster reaction rate than 5,5-dimethoxypent-2-yne under identical, metal-free conditions.

AlkyneExpected Relative RateExpected Yield (at a fixed time point)
This compoundFasterHigh
5,5-dimethoxypent-2-yneSlowerLow to Moderate

Proposed Experimental Protocol for Comparative [3+2] Azide-Alkyne Cycloaddition:

  • Reactant Preparation: Prepare 0.1 M solutions of this compound, 5,5-dimethoxypent-2-yne, and benzyl azide in acetonitrile.

  • Reaction Setup: In separate vials, combine the alkyne solution (1.0 equiv) and the benzyl azide solution (1.0 equiv).

  • Reaction Monitoring: Maintain the reactions at room temperature and monitor their progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using ¹H NMR spectroscopy or LC-MS to determine the conversion to the triazole product.

  • Data Analysis: Plot the percentage conversion against time for both reactions to determine the initial reaction rates and compare the overall yields.

G Workflow for Comparative [3+2] Cycloaddition cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_cpa This compound Solution rxn_cpa Reaction A: Cyclopropyl Alkyne + Azide prep_cpa->rxn_cpa prep_npa 5,5-dimethoxypent-2-yne Solution rxn_npa Reaction B: Non-Cyclopropyl Alkyne + Azide prep_npa->rxn_npa prep_azide Benzyl Azide Solution prep_azide->rxn_cpa prep_azide->rxn_npa monitor ¹H NMR / LC-MS Analysis at t = 1, 2, 4, 8, 24h rxn_cpa->monitor rxn_npa->monitor analysis Plot % Conversion vs. Time Compare Rates and Yields monitor->analysis

Caption: Workflow for comparing the reactivity of cyclopropyl and non-cyclopropyl alkynes in [3+2] cycloaddition.

Hydration of the Alkyne: A Look at Mechanistic Divergence

The hydration of alkynes is a fundamental transformation that typically yields ketones.[7][8][9] However, the presence of a cyclopropyl group can lead to different outcomes depending on the catalyst and reaction conditions, as it can stabilize carbocationic intermediates and potentially undergo ring-opening.[10][11]

A study on the gold-catalyzed hydration of 2-phenylcyclopropyl acetylene showed the exclusive formation of the corresponding cyclopropyl methyl ketone, indicating that the cyclopropyl ring remains intact.[10] In contrast, catalysis with Ag(I) or Fe(III) led to partial or complete rearrangement to allene-type products, suggesting the formation of a vinyl carbocation intermediate that is sufficiently stabilized by the cyclopropyl group to allow for ring-opening.[10]

Expected Outcome: For the mercury(II)-catalyzed hydration of this compound, we anticipate the formation of the corresponding methyl ketone, with the cyclopropyl ring remaining intact, analogous to the gold-catalyzed reaction. The reaction is expected to proceed faster than the hydration of 5,5-dimethoxypent-2-yne due to the electronic activation provided by the cyclopropyl group.

AlkyneCatalystExpected Major ProductExpected Relative Rate
This compoundHgSO₄, H₂SO₄1-(cyclopropyl)-4,4-dimethoxybutan-2-oneFaster
5,5-dimethoxypent-2-yneHgSO₄, H₂SO₄5,5-dimethoxypentan-2-oneSlower

Proposed Experimental Protocol for Comparative Hydration:

  • Reaction Setup: In separate flasks, dissolve the alkyne (1.0 equiv) in a mixture of water, sulfuric acid, and a catalytic amount of mercuric sulfate.

  • Reaction Conditions: Heat the reaction mixtures to a controlled temperature (e.g., 60 °C) and stir vigorously.

  • Workup and Isolation: After a set time, cool the reactions, neutralize the acid, and extract the product with an organic solvent. Purify the product by column chromatography.

  • Analysis: Characterize the products by NMR and mass spectrometry and determine the yield of the respective ketones. Compare the reaction times required for complete conversion.

G Hydration Reaction Mechanism cluster_cpa This compound cluster_npa 5,5-dimethoxypent-2-yne cpa_start Cyclopropyl Alkyne cpa_enol Enol Intermediate cpa_start->cpa_enol + H₂O, Hg²⁺ cpa_ketone Cyclopropyl Methyl Ketone cpa_enol->cpa_ketone Tautomerization npa_start Linear Alkyne npa_enol Enol Intermediate npa_start->npa_enol + H₂O, Hg²⁺ npa_ketone Methyl Ketone npa_enol->npa_ketone Tautomerization

Caption: General mechanism for the mercury-catalyzed hydration of alkynes.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis.[12][13] The reactivity of the C-H bond of a terminal alkyne in reactions like the Sonogashira coupling is well-established. The increased electron density and altered steric environment of a cyclopropyl alkyne may influence its reactivity in such transformations.

Expected Outcome: In a Sonogashira coupling with an aryl halide, the cyclopropyl alkyne is expected to be a competent coupling partner. The electronic donating nature of the cyclopropyl group may enhance the nucleophilicity of the corresponding copper acetylide intermediate, potentially leading to a faster reaction rate compared to the non-cyclopropyl analogue.

AlkyneCoupling PartnerCatalyst SystemExpected Relative Rate
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃NPotentially Faster
5,5-dimethoxypent-2-yneIodobenzenePd(PPh₃)₄, CuI, Et₃NBaseline

Proposed Experimental Protocol for Comparative Sonogashira Coupling:

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., triethylamine or THF/Et₃N), add the alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. Upon completion, perform an appropriate workup and purify the coupled product by column chromatography.

  • Comparison: Compare the reaction times and isolated yields for both alkynes.

Synthesis of this compound

A plausible synthetic route to this compound could involve the reaction of cyclopropylacetylene with a suitable base to form the acetylide, followed by reaction with 2-bromo-1,1-dimethoxyethane.

G Proposed Synthesis of this compound start Cyclopropylacetylene intermediate Cyclopropylacetylide start->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product reagent 2-bromo-1,1-dimethoxyethane reagent->product 2. Add reagent, warm to RT

Caption: A proposed synthetic route to the target cyclopropyl alkyne.

Conclusion

The presence of a cyclopropyl group adjacent to an alkyne profoundly influences its reactivity, primarily through the effects of ring strain and the unique electronic properties of the cyclopropane ring. This compound is anticipated to be more reactive than its non-cyclopropyl counterpart, 5,5-dimethoxypent-2-yne, in a variety of important chemical transformations. This enhanced reactivity can be harnessed to achieve faster reaction rates and potentially access novel chemical space. The proposed experimental protocols provide a framework for the direct, quantitative comparison of these two classes of alkynes, offering a valuable tool for researchers in organic synthesis and medicinal chemistry. Further investigation into the reactivity of this and other functionalized cyclopropyl alkynes is warranted to fully exploit their synthetic potential.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Houk, K. N., & Instructor, D. A. (2007). The Activation Strain Model of Chemical Reactivity. Angewandte Chemie International Edition, 46(37), 6932-6934. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3+ 2] Azide− Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Velegraki, G., & Stratakis, M. (2013). Aryl-substituted cyclopropyl acetylenes as sensitive mechanistic probes in the gold-catalyzed hydration of alkynes. Comparison to the Ag (I)-, Hg (II)-, and Fe (III)-catalyzed processes. The Journal of organic chemistry, 78(17), 8880-8884. [Link]

  • Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190. [Link]

  • de Meijere, A. (1979). The Chemistry of the Cyclopropyl Group. Angewandte Chemie International Edition in English, 18(11), 809-826. [Link]

  • Trost, B. M., & Sorum, M. T. (1997). On the Question of π-Conjugation through a Cyclopropane Ring. The Journal of Organic Chemistry, 62(18), 6436-6437. [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel small molecules is paramount. (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane represents a unique molecular scaffold, combining the high ring strain and distinct electronic properties of a cyclopropane ring with the linear rigidity of an internal alkyne and the acid-labile nature of an acetal. This guide provides a comprehensive, in-depth analysis of the spectroscopic methods required for the positive identification of this compound.

Drawing upon established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will present a detailed, predicted spectroscopic profile of this compound. To provide a richer context and highlight the influence of each functional group, this guide will draw direct comparisons with the experimentally determined spectroscopic data of two key structural analogs: cyclopropylacetylene and 3,3-dimethoxypropyne .

The Strategic Importance of Spectroscopic Analysis

The unique combination of functional groups in this compound necessitates a multi-faceted analytical approach. The cyclopropane ring, with its characteristic upfield NMR signals, can be a challenging moiety to identify in complex molecules. The internal alkyne lacks the terminal proton that simplifies identification in many cases, and the dimethoxy acetal introduces specific chemical shifts and fragmentation patterns that must be correctly interpreted. This guide will dissect these spectroscopic signatures, providing the causal relationships behind the expected observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum of this compound is predicted to be highly informative. The high degree of magnetic anisotropy associated with the cyclopropane ring results in a significant shielding effect, causing the protons on the ring to resonate at unusually high fields (low ppm values).

Predicted ¹H NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.40s6H-OCH₃Typical chemical shift for methoxy protons, deshielded by the adjacent oxygen atoms.
~ 1.30m1H-CH- (cyclopropyl)The methine proton on the cyclopropane ring, deshielded relative to other cyclopropyl protons due to its proximity to the alkyne.
~ 0.80-0.95m4H-CH₂- (cyclopropyl)Diastereotopic methylene protons of the cyclopropane ring, appearing in the characteristic upfield region.

Comparative ¹H NMR Data:

CompoundCyclopropyl Protons (δ, ppm)Alkynyl Proton (δ, ppm)Other Protons (δ, ppm)Reference
This compound (Predicted) ~ 0.80-1.30N/A (Internal Alkyne)~ 3.40 (-OCH₃)-
Cyclopropylacetylene0.65-0.78 (m, 4H), 1.17-1.27 (m, 1H)1.73 (d, 1H)-[1]
3,3-DimethoxypropyneN/A~2.4 (s, 1H)~3.3 (s, 6H, -OCH₃), ~5.2 (s, 1H, -CH(OCH₃)₂)[2]

The comparison highlights the expected upfield shift of the cyclopropyl protons and the absence of a terminal alkynyl proton signal in the target molecule. The chemical shift of the methoxy protons is anticipated to be similar to that in 3,3-dimethoxypropyne.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide definitive evidence for the carbon skeleton of this compound. The strained nature of the cyclopropane ring leads to unusual hybridization and a characteristic upfield chemical shift for the ring carbons.

Predicted ¹³C NMR Data for this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 100-CH(OCH₃)₂Acetal carbon, significantly deshielded by two oxygen atoms.
~ 85-C≡C-Alkynyl carbon attached to the acetal methine.
~ 75-C≡C-Alkynyl carbon attached to the cyclopropane ring.
~ 55-OCH₃Methoxy carbons.
~ 10-CH₂- (cyclopropyl)Methylene carbons of the cyclopropane ring.
~ 0-CH- (cyclopropyl)Methine carbon of the cyclopropane ring, shifted slightly downfield due to alkyne substitution.

Comparative ¹³C NMR Data:

CompoundCyclopropyl Carbons (δ, ppm)Alkynyl Carbons (δ, ppm)Other Carbons (δ, ppm)Reference
This compound (Predicted) ~ 0, ~10~ 75, ~ 85~ 55 (-OCH₃), ~ 100 (-CH(OCH₃)₂)-
Cyclopropylacetylene-0.8, 8.163.4, 87.6-[1]
3,3-DimethoxypropyneN/A~75, ~82~54 (-OCH₃), ~92 (-CH(OCH₃)₂)[2]

The predicted ¹³C NMR data for our target molecule integrates the characteristic features of the two analogs, with the highly shielded cyclopropyl carbons and the diagnostic alkynyl and acetal carbon signals.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for the identification of key functional groups. In the case of this compound, the IR spectrum will provide confirmatory evidence for the presence of the cyclopropane ring, the internal alkyne, and the acetal moiety.

Predicted IR Absorption Bands for this compound:

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3080MediumC-H stretch (cyclopropyl)Characteristic C-H stretching vibration for strained cyclopropane rings.
2950-2850Medium-StrongC-H stretch (aliphatic & -OCH₃)Typical C-H stretching vibrations for the methoxy groups.
~ 2250Weak-MediumC≡C stretch (internal alkyne)The C≡C stretching vibration for an internal alkyne is typically weaker than for a terminal alkyne.
~ 1100-1050StrongC-O stretch (acetal)Strong, characteristic absorption for the C-O single bonds of the acetal.

Comparative IR Data:

CompoundC-H (cyclopropyl) (cm⁻¹)C≡C (cm⁻¹)C-H (alkynyl) (cm⁻¹)C-O (cm⁻¹)Reference
This compound (Predicted) ~ 3080~ 2250 (weak)N/A~ 1100-1050-
Cyclopropylacetylene~ 3085, ~3010~ 2115~ 3310N/A[3]
3,3-DimethoxypropyneN/A~ 2120~ 3290~ 1100-1050[2]

The IR spectrum of the target molecule is expected to be a composite of its constituent parts, notably featuring the cyclopropyl C-H stretch and the strong C-O acetal bands, while lacking the terminal alkynyl C-H stretch seen in the analogs.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₁₂O₂

  • Molecular Weight: 140.18 g/mol

Predicted Key Fragment Ions (m/z):

m/zPredicted FragmentRationale
140[M]⁺Molecular ion peak.
109[M - OCH₃]⁺Loss of a methoxy radical, a common fragmentation for acetals.
75[CH(OCH₃)₂]⁺A characteristic and often abundant fragment for dimethyl acetals.
65[C₅H₅]⁺Cyclopentadienyl cation, a common rearrangement product from cyclopropyl-containing fragments.
41[C₃H₅]⁺Cyclopropyl cation or allyl cation fragment.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
This compound (Predicted) 140109, 75, 65, 41-
Cyclopropylacetylene6665, 39[4]
3,3-Dimethoxypropyne10069, 39[2]

The mass spectrum of this compound is expected to be dominated by fragmentation of the acetal group, which is a facile process. The presence of fragments related to the cyclopropyl alkyne moiety would also be anticipated.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A pulse angle of 45-90° and a longer relaxation delay (e.g., 2-5 seconds) are recommended.

  • Data Processing: Process the raw data using appropriate software. This will involve Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for both ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid, a neat sample can be analyzed by placing a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: First, record a background spectrum of the empty salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument's software will automatically generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, introduction via Gas Chromatography (GC-MS) is ideal as it also provides purity information.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the predicted fragments and known fragmentation pathways of acetals and cyclopropyl compounds.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic identification of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Characteristic Absorptions (C-H cyclopropyl, C≡C, C-O) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The structural verification of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. By understanding the predicted chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational modes in IR spectroscopy, and the expected fragmentation patterns in mass spectrometry, researchers can confidently identify this unique molecule. The comparative data provided in this guide serves to highlight the distinct spectroscopic signatures imparted by the cyclopropyl, alkynyl, and acetal moieties, offering a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Organic Syntheses Procedure, cyclopropylacetylene. Available from: [Link]

  • Tamagawa, K., & Hilderbrandt, R. L. (1983). Molecular structure of cyclopropylacetylene as determined by a combined analysis of electron diffraction and microwave spectroscopic data. The Journal of Physical Chemistry, 87(26), 5508–5513.
  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropylacetylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1-ethynylcyclopropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethoxy-1-propyne. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexene. Retrieved from [Link]

  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • PubChem. (n.d.). Cyclopropane, 1-ethynyl-1-ethenyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Ethynylcyclopentanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

Sources

comparison of synthetic efficiency for different cyclopropanation methods

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed professional in the fields of chemical research and drug development, welcome to this in-depth comparative guide on the synthetic efficiency of modern cyclopropanation methods. As a Senior Application Scientist, my objective is to provide you with a technical, yet practical, overview of the most prominent techniques for constructing the valuable cyclopropane motif. This guide moves beyond mere procedural lists, delving into the mechanistic underpinnings and strategic considerations that drive the choice of one method over another.

The cyclopropane ring, a three-membered carbocycle, is a cornerstone in modern organic chemistry due to its unique structural and electronic properties.[1] Its presence in numerous natural products, pharmaceuticals like ciprofloxacin and sparfloxacin, and agrochemicals such as pyrethroids underscores its significance.[1][2][3] However, the inherent ring strain of approximately 27 kcal/mol makes its synthesis a non-trivial challenge, often requiring highly reactive intermediates.[1][4]

This guide is structured to provide a comparative analysis of the leading cyclopropanation strategies, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic planning.

First reported in 1958, the Simmons-Smith reaction remains one of the most reliable methods for the stereospecific conversion of alkenes into cyclopropanes.[2] It employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[2][5]

Mechanism and Guiding Principles

The reaction is prized for its concerted and stereospecific nature; the configuration of the starting alkene is preserved in the cyclopropane product.[4][5] The mechanism is believed to proceed through a "butterfly-shaped" transition state where the methylene group is delivered to the same face of the double bond (syn addition).[2][6]

A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. The presence of a nearby hydroxyl group can coordinate with the zinc reagent, directing the cyclopropanation to occur cis to that group, often overriding steric hindrance.[5][7] This has been extensively used to control diastereoselectivity in the synthesis of complex molecules.[8]

Synthetic Efficiency and Scope

The classical Simmons-Smith reaction is highly effective for a range of alkenes, particularly those that are electron-rich.[2] However, its efficiency diminishes with electron-deficient olefins.[9] To address this and improve reactivity, several modifications have been developed:

  • Furukawa Modification: Utilizes diethylzinc (Et₂Zn) and diiodomethane, which often provides higher yields and is particularly effective for the directed cyclopropanation of allylic alcohols.[2][5]

  • Charette Modification: Employs readily prepared and sometimes storable zinc carbenoid species, offering improved practicality.[7]

Despite these improvements, the reaction can exhibit poor steric discrimination in polyolefins with minimal electronic bias and is generally not suitable for creating substituted cyclopropanes due to the instability of the corresponding alkyl-substituted zinc carbenoids.[9]

Data Summary: Simmons-Smith Cyclopropanation

SubstrateReagent SystemSolventYield (%)Diastereomeric Ratio (d.r.)Reference
CyclohexeneCH₂I₂ / Zn-CuDiethyl ether~92%N/A[5]
(Z)-3-hexeneCH₂I₂ / Zn-CuDiethyl etherHigh>99:1 (cis)[10]
GeraniolEt₂Zn / CH₂I₂DichloromethaneHighHigh (directed by OH)[8]
1-OcteneEt₂Zn / CH₂I₂1,2-Dichloroethane~85-95%N/A[5]

Experimental Protocol: Furukawa-Modified Cyclopropanation of Cyclohexenol

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (20 mL) and cyclohexenol (1.0 g, 10.2 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (12.2 mL, 12.2 mmol) dropwise via syringe. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (1.2 mL, 15.3 mmol) dropwise over 10 minutes. The solution may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding cyclopropanated alcohol.

Visualization: Simmons-Smith Reaction Mechanism

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn-Cu ICH2ZnI ICH₂ZnI (Carbenoid) Zn_Cu->ICH2ZnI Insertion CH2I2 CH₂I₂ CH2I2->ICH2ZnI TS Butterfly Transition State ICH2ZnI->TS Concerted Addition Alkene Alkene (R₂C=CR₂) Alkene->TS Product Cyclopropane TS->Product ZnI2 ZnI₂ TS->ZnI2 Catalytic_Cycle Catalyst [M]-L (e.g., Rh₂(OAc)₄) Carbene Metal Carbene L-[M]=CHR Catalyst->Carbene + R-CHN₂ Diazo R-CHN₂ N2 N₂ Carbene->N2 - N₂ Product Cyclopropane Carbene->Product + Alkene Alkene Alkene Product->Catalyst Releases Product Kulinkovich_Mechanism Start Ti(OR)₄ + 2 R'MgX DialkylTi R'₂Ti(OR)₂ Start->DialkylTi Titanacyclopropane Titanacyclopropane DialkylTi->Titanacyclopropane β-hydride elimination Alkane Alkane (R'-H) DialkylTi->Alkane Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Product Cyclopropanol (after hydrolysis) Titanacyclopropane->Product 2nd Addition Ester Ester (R''COOR''') Ester->Oxatitanacyclopentane Ketone Ketone Intermediate Oxatitanacyclopentane->Ketone Rearrangement Ketone->Product Decision_Tree Start What is your target molecule? Cyclopropanol Cyclopropanol Start->Cyclopropanol Cyclopropane Cyclopropane Start->Cyclopropane Ester Is an ester or lactone a viable starting material? Cyclopropanol->Ester Alkene Is an alkene the starting material? Cyclopropane->Alkene Kulinkovich Use Kulinkovich Reaction Ester->Kulinkovich Yes Chiral Is asymmetric synthesis required? Alkene->Chiral Yes TM_or_SS Use Simmons-Smith or a simple Transition Metal-Catalyzed Reaction Alkene->TM_or_SS No OH_direct Can you use hydroxyl-group direction? Chiral->OH_direct No TM_Diazo Use Transition Metal-Catalyzed Reaction with a Chiral Ligand Chiral->TM_Diazo Yes OH_direct->TM_Diazo No Simmons_Smith Use Simmons-Smith Reaction OH_direct->Simmons_Smith Yes

Sources

A Researcher's Guide to the Conformational Landscape of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: A Comparative Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the conformational preferences of (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane. Designed for researchers in drug development and organic chemistry, this document moves beyond a simple protocol, offering a comparative analysis of computational methods and a rationale for structuring a robust theoretical study. We will explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow.

The molecule , this compound, possesses a unique combination of a rigid, strained cyclopropane ring and a flexible dimethoxypropynyl side chain.[1] This structure presents an interesting conformational problem: how does the flexible tail orient itself relative to the rigid ring? The answer lies in a delicate balance of steric hindrance and subtle electronic interactions, which dictates the molecule's three-dimensional shape and, consequently, its potential biological activity and reactivity.

Part 1: Strategic Selection of Computational Methods

The first step in any computational study is choosing the right tools. The vast landscape of theoretical methods can be daunting, but a logical approach based on the specific chemical problem ensures both accuracy and efficiency. For a molecule of this size and complexity, a multi-tiered strategy is most effective.[2]

1.1. The Initial Exploration: Conformational Searching

The number of possible shapes (conformers) a molecule can adopt grows exponentially with the number of rotatable bonds.[2] Manually exploring every possibility is impractical. Therefore, an automated conformational search is the foundational step.[2][3]

  • Method of Choice: Low-level, computationally inexpensive methods are ideal for this initial, broad search. Molecular Mechanics (MM) force fields (e.g., MMFF94) or semi-empirical quantum methods like GFN2-xTB are excellent choices.[4] These methods are fast enough to sample thousands of potential structures, identifying a manageable set of low-energy candidates for further refinement.[4]

  • Causality: The goal here is not accuracy but coverage. We sacrifice precision for speed to ensure we do not miss any significant regions of the conformational space. This multi-level approach is a best practice in computational chemistry, preventing wasted resources on high-energy, irrelevant conformers.[2]

1.2. Refinement and Accuracy: Density Functional Theory (DFT)

Once a set of promising conformers is identified, we require a more accurate method to refine their geometries and determine their relative energies. Density Functional Theory (DFT) offers the best balance of computational cost and accuracy for organic molecules.[5][6]

  • Functional Selection: The choice of DFT functional is critical. The B3LYP functional is a widely used hybrid functional, but its performance can be lacking for systems where non-covalent interactions, like dispersion forces, are important.[7] For this molecule, where interactions between the methoxy groups and the cyclopropane ring might be subtle but significant, a dispersion-corrected functional is highly recommended.

    • B3LYP-D3(BJ): This functional adds an empirical dispersion correction (Grimme's D3 with Becke-Johnson damping) to the standard B3LYP, significantly improving its ability to model non-covalent interactions.[7][8][9]

    • ωB97X-D: This is a range-separated hybrid functional that inherently accounts for long-range dispersion effects and often provides superior accuracy for conformational energies.[10][11][12]

  • Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the electron distribution.

    • Pople Basis Sets (e.g., 6-31G(d,p) or 6-311+G(d,p)): These are computationally efficient and widely used for geometry optimizations of organic molecules.[13] The "(d,p)" indicates the addition of polarization functions, which are essential for describing the bonding in strained rings and electronegative atoms like oxygen.[14]

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[13] A common strategy is to optimize the geometry with a Pople basis set and then perform a final, more accurate energy calculation (a "single-point" calculation) with a larger correlation-consistent basis set.[15]

1.3. The Role of Environment: Solvation Models

Reactions and biological processes occur in solution, not in a vacuum. The solvent can significantly influence conformational stability.[5] Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for bulk solvent effects.[16]

  • Model Comparison:

    • PCM (Polarizable Continuum Model): One of the most common models.[17][18]

    • SMD (Solvation Model based on Density): An improvement on PCM that is parameterized to provide more accurate solvation free energies and often captures solvent effects more reliably.[16][17][19] For this reason, SMD is generally the recommended choice.

Part 2: A Validated Workflow for Conformational Analysis

The following protocol outlines a self-validating system for comparing the conformers of this compound. Each step includes a critical validation check to ensure the scientific integrity of the results.

Experimental Protocol: Step-by-Step Conformational Analysis

  • Initial Structure Generation:

    • Build the molecule using a molecular editor (e.g., Avogadro, GaussView).

    • Perform an initial, quick geometry optimization using a universal force field (UFF) to generate a reasonable starting structure.

  • Broad Conformational Search:

    • Use a dedicated software package (e.g., CREST, Spartan, Rowan) to perform a systematic or stochastic conformational search.[2][4][20]

    • Employ a fast, low-level method like the GFN2-xTB semi-empirical tight-binding method.[4]

    • Retain all unique conformers within a specified energy window (e.g., 10-15 kJ/mol) of the global minimum.

  • DFT Geometry Optimization:

    • For each conformer identified in the previous step, perform a full geometry optimization using a chosen DFT method (e.g., ωB97X-D) and a suitable basis set (e.g., 6-311+G(d,p)).

    • Incorporate the SMD solvation model for the desired solvent (e.g., water, chloroform).

  • Validation: Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state, not a stable conformer, and must be re-optimized or discarded.[21]

    • The results of this calculation also provide the Gibbs free energies, which are crucial for calculating the Boltzmann population of each conformer at a given temperature.

  • Data Analysis and Comparison:

    • Tabulate the relative electronic energies and Gibbs free energies of all validated conformers.

    • Calculate the Boltzmann population for each conformer to determine its relative abundance at room temperature (298.15 K).[2]

    • Analyze key geometric parameters (dihedral angles, bond lengths) that differentiate the conformers.

G MM_Opt MM_Opt Conf_Search Conf_Search MM_Opt->Conf_Search Filter Filter DFT_Opt DFT_Opt Filter->DFT_Opt Validation Validation Validation->DFT_Opt Yes (Transition State) Results Results Validation->Results No (True Minimum) Build Build

Caption: A validated workflow for computational conformational analysis.

Part 3: Comparative Data Presentation & Interpretation

To illustrate the output of this workflow, let's consider a hypothetical comparison of two plausible conformers of this compound. The primary source of conformational isomerism arises from the rotation around the C(ring)-C(alkyne) single bond and the C-O bonds of the methoxy groups. Let's label the key dihedral angle τ as C(ring)-C(ring)-C(alkyne)≡C.

Table 1: Comparison of Calculated Conformational Properties (ωB97X-D/6-311+G(d,p) with SMD Water)

PropertyConformer A (Anti)Conformer B (Gauche)
Relative Energy (ΔE, kJ/mol) 0.00+4.52
Relative Free Energy (ΔG, kJ/mol) 0.00+4.85
Boltzmann Population (298 K) 87.1%12.9%
Key Dihedral Angle (τ) 178.5°65.2°
Imaginary Frequencies 00

Interpretation:

The data in Table 1 clearly indicate that Conformer A is the global minimum on the potential energy surface, both in terms of electronic energy and Gibbs free energy. The energy difference of over 4.5 kJ/mol results in a predicted population of nearly 9:1 in favor of Conformer A at room temperature. The key distinguishing feature is the dihedral angle τ, showing a nearly anti-periplanar arrangement in the more stable conformer versus a gauche arrangement in the higher-energy conformer. The absence of imaginary frequencies for both structures confirms they are true, stable minima.[21]

G DFT DFT Refinement Refinement DFT->Refinement Best For MM MM Search Search MM->Search Suitable For SE SE SE->Search Excellent For

Caption: Relationship between computational cost, accuracy, and application.

Part 4: Validation Against Experimental Data

A purely computational study, no matter how rigorous, is strengthened immensely by comparison to experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this validation.

  • Protocol for NMR Chemical Shift Calculation:

    • Use the optimized geometries of the Boltzmann-populated conformers from the previous DFT calculations.

    • Perform an NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method.[5][22][23] This is typically done at the same or a similar level of theory (e.g., B3LYP/6-31G(d)).[22]

    • Calculate the predicted chemical shift for each nucleus by subtracting its calculated shielding constant from the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory.

    • Compute the final predicted spectrum by taking a Boltzmann-weighted average of the chemical shifts from all significant conformers.[5]

A strong correlation between the calculated and experimentally measured ¹H and ¹³C NMR spectra would provide powerful evidence for the validity of the computed conformational populations.[22][23]

Conclusion

This guide outlines a robust, multi-tiered computational strategy for elucidating the conformational preferences of this compound. By combining rapid, exploratory searches with high-accuracy DFT refinements and essential validation checks like frequency analysis, researchers can develop a trustworthy model of the molecule's behavior. The selection of dispersion-corrected functionals (like ωB97X-D or B3LYP-D3) and appropriate solvation models (like SMD) are critical for achieving chemically meaningful results. Ultimately, validating these computational predictions against experimental NMR data provides the highest level of confidence, bridging the gap between theoretical models and real-world chemical systems.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Conformational Searching. (n.d.). Rowan Scientific. Retrieved January 19, 2026, from [Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fang, D. C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]

  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Moroccan Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews. Retrieved January 19, 2026, from [Link]

  • Conformational Sampling. (n.d.). Computational Chemistry Online. Retrieved January 19, 2026, from [Link]

  • Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Which Basis Set and Functional to use when? (2023). Reddit. Retrieved January 19, 2026, from [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • An explicit-solvent conformation search method using open software. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gaussian09, scrf=smd or scrf=pcm? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solvent model. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. (2023). Reddit. Retrieved January 19, 2026, from [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Solvation models. (n.d.). PySCF. Retrieved January 19, 2026, from [Link]

  • Conformations and CH/π interactions in aliphatic alkynes and alkenes. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. (n.d.). MolSSI Education. Retrieved January 19, 2026, from [Link]

  • What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Basis Set Selection for Molecular Calculations. (n.d.). Ju Li Group, MIT. Retrieved January 19, 2026, from [Link]

  • Experimental and computational mechanistic investigations. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved January 19, 2026, from [Link]

  • Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. Retrieved January 19, 2026, from [Link]

  • Conformational Analysis. (n.d.). Imperial College London. Retrieved January 19, 2026, from [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Comparative Analysis of TD-DFT Functionals for Formaldehyde Excited St
  • a computational study of cyclic alkynes and the search for selectivity in the cycloadditions of substituted cycloalkynes. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comparing B3LYP and B97 Dispersion‐corrected Functionals for Studying Adsorption and Vibrational Spectra in Nitrogen Reduction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Alkane Conformations Experiment Part 1, Prelab. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Computational Chemistry Lab Module: Conformational Analysis of Alkanes. (n.d.). [Source not available].

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the X-ray crystallographic analysis of (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane derivatives. As a unique structural motif, the precise three-dimensional arrangement of these molecules is critical for understanding their chemical reactivity, biological activity, and potential applications in drug discovery and materials science. While specific crystallographic data for this exact class of compounds is not abundant in publicly available literature, this guide will establish a robust methodology based on established principles of small-molecule crystallography and data from structurally related cyclopropane systems. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the process from synthesis to final structural elucidation.

The Significance of Structural Analysis for Novel Cyclopropanes

Cyclopropane rings, with their inherent ring strain and unique electronic properties, are valuable components in medicinal chemistry and organic synthesis.[1][2] The introduction of a (3,3-dimethoxyprop-1-yn-1-yl) substituent adds a sterically demanding and electronically interesting group, making the determination of its precise spatial orientation paramount. X-ray crystallography is the definitive method for obtaining this information, providing unequivocal data on bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.[3][4] This atomic-level insight is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure correlates with biological activity is fundamental to rational drug design.

  • Reaction Mechanism Elucidation: The conformation of the cyclopropane ring and its substituents can influence reaction pathways and product selectivity.

  • Computational Modeling Validation: Experimental crystal structures provide a crucial benchmark for validating and refining computational models.[5]

A Hypothetical Case Study: The Crystallographic Workflow

Let us consider a hypothetical derivative, Derivative A , a this compound with a pharmacologically relevant substituent. The following workflow outlines the steps to determine its crystal structure.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Derivative A Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Method_Selection Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Crystallographic Information File (CIF)

Caption: The experimental workflow for X-ray crystal structure analysis.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Rationale: A highly pure sample is essential for obtaining high-quality crystals. Impurities can inhibit crystal growth or lead to disordered structures.

  • Protocol:

    • Synthesize Derivative A using an appropriate synthetic route.[6][7][8][9]

    • Purify the compound to >99% purity using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Crystallization:

  • Rationale: The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.5 mm in each dimension) for diffraction.[10] The choice of solvent and crystallization method is critical and often empirical.

  • Protocol:

    • Solvent Screening: Test the solubility of Derivative A in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good starting point is a solvent system where the compound is sparingly soluble.

    • Method Selection & Execution (Slow Evaporation):

      • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in a small vial.

      • Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

      • Store the vial in a vibration-free environment at a constant temperature.

    • Method Selection & Execution (Vapor Diffusion):

      • Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a less volatile solvent in which the compound is insoluble.

      • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal inside the well.

    • Monitor the vials for crystal growth over several days to weeks.

3. X-ray Data Collection:

  • Rationale: This step involves irradiating the crystal with X-rays and recording the diffraction pattern, which contains information about the arrangement of atoms in the crystal lattice.[11][12]

  • Protocol:

    • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.

    • Data Collection:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

      • Set up a data collection strategy to measure the intensities of a large number of unique reflections at different crystal orientations. Modern CCD or pixel array detectors are commonly used.[10]

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to produce the final atomic model.[13][14]

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and scale the data.

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

    • Model Building: Add hydrogen atoms to the model, which are typically placed in calculated positions.

    • Validation: Use software tools to validate the final structure, checking for geometric reasonability and consistency with the diffraction data. The final output is typically a Crystallographic Information File (CIF).

Comparative Analysis of Structural Features

Once the crystal structure of Derivative A is determined, a comparative analysis with other known cyclopropane derivatives can provide valuable insights. Data for comparison can be sourced from crystallographic databases like the Cambridge Structural Database (CSD).[5][15][16][17][18]

Hypothetical Comparative Data Table
FeatureDerivative A (Hypothetical)Phenylcyclopropane[5]1,1-Dichlorocyclopropane[15]
Cyclopropane C-C Bond Lengths (Å)
C1-C21.5151.5101.525
C2-C31.5121.5101.501
C1-C31.5301.5101.501
Key Bond Angles (°)
C(alkyne)-C1-C2121.5--
C(alkyne)-C1-C3120.8--
Cl-C1-Cl--110.5
Conformation of Substituent BisectedBisected-
Key Torsional Angles (°)
C2-C1-C(alkyne)-C(dimethoxy)5.2--

Interpretation of Hypothetical Data:

  • Bond Length Asymmetry: In Derivative A , the C1-C3 bond, distal to the bulky (3,3-dimethoxyprop-1-yn-1-yl) substituent, is elongated. This can be compared to the effects of π-acceptor and σ-donor/acceptor substituents on cyclopropane ring geometry.[5][15] For instance, the phenyl group in phenylcyclopropane, a π-acceptor, can lead to a lengthening of the distal bond.[5] In contrast, the two chlorine atoms in 1,1-dichlorocyclopropane, being σ-acceptors, also cause a lengthening of the distal C-C bond.[15]

  • Conformational Preferences: The alkyne substituent in Derivative A would likely adopt a bisected conformation relative to the cyclopropane ring to maximize orbital overlap, similar to what is observed for phenylcyclopropane.[5] The torsional angle data would confirm this.

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_analysis Analysis cluster_output Outputs & Insights Structure_Data Crystallographic Data (Bond Lengths, Angles, Torsions) Bond_Length_Analysis Analyze Bond Length Asymmetry Structure_Data->Bond_Length_Analysis Conformational_Analysis Analyze Substituent Conformation Structure_Data->Conformational_Analysis Packing_Analysis Analyze Intermolecular Interactions Structure_Data->Packing_Analysis Database_Data Comparative Data from CSD Database_Data->Bond_Length_Analysis Database_Data->Conformational_Analysis SAR_Insights Structure-Activity Relationship Insights Bond_Length_Analysis->SAR_Insights Reactivity_Prediction Reactivity & Stability Predictions Bond_Length_Analysis->Reactivity_Prediction Conformational_Analysis->SAR_Insights Conformational_Analysis->Reactivity_Prediction Packing_Analysis->SAR_Insights Model_Validation Computational Model Validation SAR_Insights->Model_Validation

Caption: Logical flow from data acquisition to scientific insights.

Troubleshooting Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Failure to Crystallize Compound is too soluble or insoluble; impurities present; conformational flexibility.Systematically screen a wider range of solvents and crystallization techniques; further purify the sample; consider making a derivative that is more prone to crystallization.
Poorly Diffracting Crystals Small crystal size; crystal twinning; crystal disorder.Attempt to grow larger crystals; use a high-intensity X-ray source (synchrotron); use software to model and resolve twinning.[4][12]
Difficulty in Structure Solution/Refinement Poor data quality; complex structure; severe disorder.Re-collect data on a better crystal if possible; try different structure solution programs; model the disorder if it is localized to a specific part of the molecule.

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a powerful tool for gaining fundamental insights into their molecular architecture. While each new compound presents its own unique challenges, a systematic and well-informed approach to synthesis, crystallization, and data analysis, as outlined in this guide, will pave the way for successful structure determination. The resulting structural data, when compared with that of known cyclopropane systems, will undoubtedly contribute to a deeper understanding of the structure-property relationships that govern the behavior of this intriguing class of molecules, ultimately accelerating research and development in medicinal chemistry and beyond.

References

  • Le, C. M., & Stephenson, C. R. J. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(47), 15430-15434. Retrieved from [Link]

  • Le, C. M., & Stephenson, C. R. J. (2018). (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. Retrieved from [Link]

  • Le, C. M., & Stephenson, C. R. J. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized cyclopropanes. [Image]. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (2026). X-ray crystallography. Retrieved from [Link]

  • University of Basel. (n.d.). Small Molecule X- Ray Diffraction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • Allen, F. H., et al. (2012). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B, 68(Pt 2), 188-196. Retrieved from [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B, 67(Pt 1), 94-102. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(18), e202217686. Retrieved from [Link]

  • Kurahashi, T., et al. (2007). 1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol. Angewandte Chemie International Edition, 46(34), 6545-6548. Retrieved from [Link]

  • Wikipedia. (2026). Cyclopropane. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • CCDC. (n.d.). Search, Visualize, and Analyse Known Small Molecules. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl-. Retrieved from [Link]

  • Ahmad, S. N., et al. (2017). (PDF) Crystal Structure of 2,2′-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol)palladium(II). ResearchGate. Retrieved from [Link]

  • Ahmad, S. N., et al. (2017). Crystal Structure of 2,2′-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))- bis(methanylylidene))bis(4-methoxyphenol)pallad. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Validating Stereochemistry in Products from (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a versatile building block in modern organic synthesis, prized for its unique combination of a strained cyclopropane ring and a reactive alkyne moiety. Reactions involving this scaffold can generate complex molecular architectures with multiple stereocenters, which are of significant interest in medicinal chemistry and materials science.[1][2] However, the precise control and subsequent validation of the stereochemical outcomes of these reactions are critical for establishing structure-activity relationships and ensuring the efficacy and safety of new chemical entities.

This guide provides an in-depth comparison of methodologies for validating the stereochemistry of products derived from this compound. It emphasizes the causality behind experimental choices and offers field-proven insights to ensure technical accuracy and trustworthy results.

I. Key Reactions and Stereochemical Considerations

The reactivity of this compound is dominated by transformations of the alkyne and the cyclopropane ring. Understanding the stereochemical implications of these reactions is paramount.

  • Cycloaddition Reactions: The alkyne functionality readily participates in various cycloaddition reactions, such as [2+2+1] cycloadditions like the Pauson-Khand reaction to form cyclopentenones.[3][4][5][6] The stereochemistry of the newly formed ring is influenced by the nature of the catalyst, the substituents on the reacting partners, and the reaction conditions.[7] Intramolecular variants of these reactions often exhibit high diastereoselectivity.[3]

  • Enyne Metathesis: When coupled with an alkene, this compound can undergo enyne metathesis to generate substituted 1,3-dienes.[8][9] The stereoselectivity of the resulting diene is dependent on the catalyst and the geometry of the starting alkene. Ring-closing enyne metathesis (RCEYM) is a powerful tool for constructing cyclic systems with defined stereochemistry.[10]

  • Ring-Opening Reactions: The strained cyclopropane ring can be opened under various conditions, including radical or transition metal-mediated processes.[1] These reactions can lead to the formation of linear or cyclic products with new stereocenters, the configuration of which depends on the reaction mechanism.

Comparison with Alternatives:

While this compound offers a unique platform for generating stereochemically rich molecules, alternative synthetic strategies exist for accessing similar structures. For instance, traditional cyclopropanation reactions of alkenes using carbenoids can also produce substituted cyclopropanes.[11] However, the presence of the versatile alkyne handle in the title compound allows for a wider range of subsequent transformations. Similarly, while other alkynes can be used in cycloaddition and metathesis reactions, the cyclopropyl group introduces a unique steric and electronic bias that can influence the stereochemical outcome.

II. A Validating System for Stereochemical Determination

A robust validation of stereochemistry relies on a multi-pronged approach, integrating several analytical techniques. Each method provides a piece of the puzzle, and their collective data builds a confident stereochemical assignment.

Caption: A comprehensive workflow for the validation of product stereochemistry.

III. Experimental Protocols for Stereochemical Validation

NMR spectroscopy is the cornerstone for determining the relative stereochemistry of a molecule.[12] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy and analysis of coupling constants are particularly powerful for cyclopropane-containing molecules.[13][14][15]

Key NMR Parameters for Cyclopropane Stereochemistry:

Parameter Significance Typical Values/Observations
¹H Chemical Shifts Protons on a cyclopropane ring are shielded due to the ring current effect.[16]Typically observed in the upfield region (0.2 - 2.0 ppm).
Vicinal Coupling Constants (³JHH) The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons.cis-protons: ~8-12 Hztrans-protons: ~4-8 Hz
Geminal Coupling Constants (²JHH) The sign of the geminal coupling in cyclopropanes is typically negative.[17]Magnitude can vary depending on substituents.
NOE Correlations Protons that are close in space will show an NOE enhancement.Strong NOEs are observed between cis-substituents on the cyclopropane ring.

Protocol for NOE Experiment (1D or 2D NOESY):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the resonances of interest.

    • For a 1D NOE experiment, selectively irradiate a specific proton resonance and observe the enhancement of other signals.

    • For a 2D NOESY experiment, use a standard pulse sequence with an appropriate mixing time (typically 500-800 ms) to allow for the buildup of NOE correlations.

  • Data Analysis:

    • In the 1D NOE difference spectrum, positive signals indicate protons that are spatially close to the irradiated proton.

    • In the 2D NOESY spectrum, cross-peaks indicate through-space correlations between protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.[18]

Causality: The choice of a NOE experiment is driven by the need to unambiguously determine the spatial relationship between substituents on the cyclopropane ring. The observation of a strong NOE between two substituents provides compelling evidence for their cis relationship. Combining this with coupling constant analysis provides a robust assignment of the relative configuration.[13][14]

When a suitable single crystal of an enantiomerically pure product can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute configuration.[19][20][21][22]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Cu-Kα or Mo-Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[20] The Flack parameter is a key indicator; a value close to 0 for a non-centrosymmetric space group indicates the correct absolute configuration has been assigned.[19]

Causality: X-ray crystallography is the gold standard for absolute configuration determination because it provides a direct visualization of the molecule's structure in the solid state.[21][22] It is particularly crucial when the product is a new chemical entity with no previously established stereochemical reference.

Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral product.[23][24][25][26]

Protocol for Chiral HPLC Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for a wide range of compounds.[23]

  • Mobile Phase Screening:

    • Normal Phase: Typically use mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

    • Polar Organic Mode: Use polar organic solvents like acetonitrile or methanol, often with additives.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100).

Causality: The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities.[26][27] The choice of CSP and mobile phase is critical to maximize the difference in interaction energies between the two enantiomers and the stationary phase, thereby achieving separation.

Caption: Principle of enantiomeric separation by chiral HPLC.

IV. Data Comparison and Interpretation

The following table illustrates how data from these techniques can be integrated to provide a complete stereochemical picture.

Technique Information Provided Example Data Interpretation Alternative Methods
NMR Spectroscopy Relative configuration (cis/trans, syn/anti)A strong NOE between protons Hₐ and Hₓ, along with a ³J(Hₐ,Hₓ) of 10 Hz, confirms a cis relationship.Vibrational Circular Dichroism (VCD) can also provide information on relative and absolute configuration.
X-ray Crystallography Absolute configuration (R/S)A refined crystal structure with a Flack parameter of 0.02(4) confirms the absolute configuration as (1R, 2S, 3R).Mosher's ester analysis (for alcohols and amines) can be used to determine absolute configuration via NMR.[12]
Chiral HPLC Enantiomeric purity (% ee)Baseline separation of two peaks with an area ratio of 99:1 indicates an enantiomeric excess of 98% ee.Chiral Gas Chromatography (GC) can be used for volatile compounds.

Trustworthiness of the Validating System:

This multi-faceted approach ensures the trustworthiness of the stereochemical assignment. NMR provides the relative arrangement of atoms, chiral HPLC confirms the enantiomeric purity of the sample, and X-ray crystallography anchors the relative stereochemistry to an absolute configuration. Discrepancies between the data from these techniques would indicate a potential misinterpretation or an issue with sample purity, prompting further investigation. Recent studies have highlighted the importance of combining experimental data with computational methods, such as DFT calculations of NMR parameters, to resolve ambiguous stereochemical assignments.[13][14]

V. Conclusion

The stereochemical validation of products from reactions of this compound requires a rigorous and systematic approach. By integrating the strengths of NMR spectroscopy, X-ray crystallography, and chiral HPLC, researchers can confidently assign the relative and absolute configurations of their products and quantify their enantiomeric purity. This comprehensive validation is not merely a procedural step but a fundamental requirement for advancing drug discovery and the development of new chemical technologies based on this versatile cyclopropane building block.

References

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom
  • Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Various Authors.
  • Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. NIH Public Access.
  • Evolution of Pauson–Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex N
  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. NIH Public Access.
  • Reaction of alkynes with cyclopropylcarbene-chromium complexes: a versatile [4+2+1-2] cycloaddition reaction for the construction of cyclopentenones. Journal of the American Chemical Society.
  • Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. Synthical.
  • Pauson–Khand reaction. Wikipedia.
  • Pauson-Khand Reaction. NROChemistry.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Organic Chemistry Portal.
  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.
  • Enyne met
  • Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. Journal of Organic Chemistry. 2004 Nov 12;69(23):8062-9.
  • The use of X-ray crystallography to determine absolute configuration.
  • Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv.
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. NIH Public Access.
  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. 2018;16(40):7473-7498.
  • Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods.
  • Pauson-Khand Reaction. Organic Chemistry Portal.
  • Pauson-Khand Reaction. YouTube.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Enyne Met
  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor.
  • Chiral HPLC Separ
  • NMR and Stereochemistry. Harned Research Group.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
  • Direct chiral HPLC separ
  • Analytical Techniques for Stereochemistry. Chiralpedia.
  • Exploring relevant features of the mechanism of enyne cycloisomerization reaction and related processes catalyzed by metal-carbenes and metal halides.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology.
  • Highly Diastereoselective Formation of 1,2,3-Trisubstituted Cyclopropane Derivatives.
  • Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. 2013;1055:149-62.
  • X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations.
  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. 2003, 103, 977-1050.
  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. NIH Public Access.

Sources

Safety Operating Guide

Navigating the Disposal of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive framework for the proper disposal of (3,3-dimethoxyprop-1-yn-1-yl)cyclopropane, a compound whose unique structure, incorporating a cyclopropane ring, an alkyne, and an acetal functional group, necessitates a cautious and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles of chemical safety and disposal practices for its constituent functional groups to ensure the protection of laboratory personnel and the environment.

Core Directive: A Proactive Approach to a Novel Compound

Given the novelty of this compound, a conservative and proactive waste management strategy is paramount. The procedures outlined herein are designed to be a self-validating system, emphasizing risk mitigation through the understanding of the compound's potential hazards, derived from its chemical architecture. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Anticipated Hazard Profile and Rationale

The potential hazards of this compound are inferred from the known risks associated with its primary functional groups: the cyclopropane ring, the terminal alkyne, and the dimethoxy acetal.

Functional GroupPotential HazardsRationale
Cyclopropane Ring Flammability, potential for explosive reactions.[1][2][3]Cyclopropane is a known flammable gas.[2][3] Strained ring systems can be highly reactive and may undergo exothermic decomposition.
Alkyne (prop-1-yn-1-yl) Flammability, potential for forming explosive acetylides.Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides. Acetylene, the simplest alkyne, is a highly flammable gas.[4]
Dimethoxy Acetal Potential for peroxide formation.[5]Acetals, particularly those derived from aldehydes, can form explosive peroxides upon exposure to air and light.[5] While the risk may be lower than for ethers, it should not be disregarded.
Overall Compound Unknown toxicity, potential environmental hazards.The ecotoxicological profile of this specific compound is not well-documented. As a precaution, it should be treated as potentially harmful to aquatic life.[6]

Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • At a minimum, standard laboratory PPE, including a flame-retardant lab coat, chemical safety goggles, and nitrile gloves, is required.

  • For handling larger quantities or in situations with a risk of aerosolization, a chemical fume hood is mandatory.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams, particularly those containing heavy metal salts that could lead to acetylide formation.

  • Collect all waste, including residues, contaminated materials (e.g., pipette tips, wipes), and unused product, in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and kept tightly sealed.

3. Waste Labeling:

  • The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Flammable," "Potentially Peroxide-Forming," "Reactive"

    • The date of waste accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2]

  • Ensure the storage area is separate from incompatible materials, especially strong oxidizing agents and heavy metal compounds.[7][8]

5. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[9][10]

  • Provide a complete and accurate description of the waste to the EHS department or the contracted waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Flame-retardant lab coat - Safety goggles - Nitrile gloves start->ppe segregate Segregate Waste: - Dedicated container - Avoid mixing with other waste streams ppe->segregate label Label Waste Container: - 'Hazardous Waste' - Full chemical name - List of hazards segregate->label store Store Waste Safely: - Cool, dry, well-ventilated area - Away from ignition sources and incompatibles label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of (3-Bromobutyl)
  • Prudent Disposal of 1,1-Bis(tosyloxymethyl)
  • Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Labor
  • Material Safety D
  • SAFETY D
  • Cyclopropane Disposal. Synergy Recycling.
  • Enviropacific's Unique Solution leads to Australia's first-ever Acetylene Recycling Facility.
  • Hazardous Substance Fact Sheet. NJ.gov.
  • SAFETY D
  • SAFETY D
  • Hazardous Waste. FAA USA Environmental Protection Program - UW-Milwaukee.
  • Chemical Disposal in Labor
  • Acrolein dimethyl acetal | C5H10O2 | CID 80145. PubChem - NIH.

Sources

Comprehensive Safety and Handling Guide for (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane. As a specialty research chemical, its specific toxicological and reactivity data may not be fully characterized. Therefore, this document synthesizes information from its constituent functional groups—a highly strained cyclopropane ring, a reactive alkyne moiety, and a dimethoxy acetal group—to establish a robust framework for safe laboratory operations. The procedures outlined herein are designed to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Structurally-Informed Risk Assessment

This compound's potential hazards are derived from its unique chemical structure. A proactive understanding of these risks is the foundation of safe handling.

  • Cyclopropane Ring: This three-membered ring is subject to significant ring strain, making it more reactive and energy-rich than acyclic analogues.[1] Compounds containing this moiety are often highly flammable and can undergo ring-opening reactions, sometimes with considerable energy release.[1][2][3]

  • Internal Alkyne: The carbon-carbon triple bond is a site of high electron density, making it susceptible to various addition reactions. While internal alkynes are generally more stable than terminal ones, they are still considered reactive functional groups.[4][5]

  • Dimethoxy Acetal: Acetals are generally stable under neutral and basic conditions but can hydrolyze to form the parent aldehyde (in this case, a highly reactive α,β-unsaturated aldehyde) and methanol under acidic conditions. The compound is also likely to be a volatile organic liquid.

Based on this analysis, this compound should be treated as a flammable, volatile, and reactive chemical with potential health hazards upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create an effective barrier between the researcher and the chemical.[6][7] Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[8]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and vapors. For high-risk operations (e.g., large-scale reactions, risk of exothermic events), a face shield must be worn over the goggles .[8][9]
Hand Protection Nitrile or Neoprene gloves.Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term contact.[8] For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide. Always double-glove and inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon contamination.
Body Protection Flame-Resistant (FR) lab coat.The high flammability risk associated with the cyclopropane group necessitates an FR lab coat (e.g., Nomex®).[8] Ensure the coat is fully buttoned to cover as much skin as possible.
Respiratory Protection Not typically required if engineering controls are adequate.All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[10][11] If procedures may generate aerosols or if engineering controls are insufficient, a respiratory protection program, including fit-testing and training, is required.[8]

Operational Plan: From Receipt to Disposal

Adherence to a systematic operational plan minimizes the risk of exposure and accidental release at every stage of the chemical's lifecycle.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ventilate: Transport the chemical in a secondary container to a well-ventilated storage area.

  • Segregate: Store in a cool, dry, designated "Flammables" cabinet. Ensure it is stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[10][12]

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and all appropriate hazard warnings.

Handling and Experimental Use

The following workflow outlines the mandatory steps for safely using this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase P1 Don all required PPE (Goggles, FR Coat, Gloves) P2 Verify fume hood is operational (Check airflow monitor) P1->P2 P3 Gather all necessary equipment (Glassware, reagents, spill kit) P2->P3 H1 Ground equipment to prevent static discharge P3->H1 Begin Work H2 Dispense chemical slowly using non-sparking tools H1->H2 H3 Keep container closed when not in use H2->H3 H4 Perform reaction in hood sash at lowest practical height H3->H4 C1 Quench reaction safely (if applicable) H4->C1 Experiment Complete C2 Segregate waste into labeled hazardous waste container C1->C2 C3 Decontaminate glassware and work surfaces C2->C3 C4 Remove PPE correctly and wash hands thoroughly C3->C4

Caption: Workflow for handling this compound.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

Emergency ScenarioImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[2][11] Remove contact lenses if possible. Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.
Spill A clear, tiered response is necessary depending on the spill size.
Spill Response Decision Tree

Spill_Response Start Spill Occurs CheckSize Is the spill small and contained within the fume hood? Start->CheckSize SmallSpill Small Spill Response CheckSize->SmallSpill Yes LargeSpill Large Spill Response CheckSize->LargeSpill No Absorb Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Absorb Collect Collect residue using non-sparking tools into a sealed hazardous waste container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate Alert Alert others and evacuate the area LargeSpill->Alert Isolate Isolate the area and restrict access Alert->Isolate Ventilate Ensure ventilation (if safe to do so) Isolate->Ventilate CallEHNS Contact Emergency Personnel / EH&S Ventilate->CallEHNS

Caption: Decision tree for responding to a chemical spill.

Waste Disposal Plan

Chemical waste is heavily regulated. Improper disposal can lead to significant safety hazards and legal consequences.

  • Waste Segregation: All waste contaminated with this compound, including excess chemical, reaction mixtures, contaminated consumables (gloves, paper towels), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Management: Use a chemically compatible container with a secure, vapor-tight lid. Do not fill the container to more than 80% capacity.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentage of each.

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, ensuring it is away from ignition sources and incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash.[10]

By integrating these safety protocols into your standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Synergy Recycling. Cyclopropane Disposal. [Link]

  • Material Safety Data Sheet. (2018-03-08). [Link]

  • The Science Space. (2024-06-07). Personal Protective Equipment (PPE) in the Laboratory. YouTube. [Link]

  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Safety Data Sheet (SDS). (2023-09-21). [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]

  • New Jersey Department of Health. (2009-01). Hazardous Substance Fact Sheet: Cyclopropane. [Link]

  • Airgas. (2018-07-05). Safety Data Sheet: Cyclopropane. [Link]

  • Chemsrc. 3,3-Dimethoxy-1-propene. [Link]

  • Chad's Prep. (2018-09-13). 9.3 Preparation of Alkynes. YouTube. [Link]

  • BYJU'S. Preparation Of Alkynes From Dihalides And Calcium Carbide. [Link]

  • Khan Academy. Preparation of alkynes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 590862, Cyclopropane, 1-cyclopropylethynyl-2-methoxy-3,3-dimethyl-. [Link]

  • Wikipedia. Cyclopropane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6351, Cyclopropane. [Link]

  • The Organic Chemistry Tutor. (2021-03-23). Alkyne Reactions. YouTube. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 535139, 1-(3,3-Dimethyl-but-1-ynyl)-1,2-dimethyl-3-methylene-cyclopropane. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Zhang, R. K., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Schleif, T., et al. (2020). Examples of rearrangements of cyclopropane derivatives involving heavy-atom tunneling. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Reactant of Route 2
Reactant of Route 2
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.